C3-Amide-C4-NH2
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H18N2O |
|---|---|
Molecular Weight |
158.24 g/mol |
IUPAC Name |
N-(4-aminobutyl)butanamide |
InChI |
InChI=1S/C8H18N2O/c1-2-5-8(11)10-7-4-3-6-9/h2-7,9H2,1H3,(H,10,11) |
InChI Key |
HQTYZWYSIZOPGA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NCCCCN |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to C3-Amide-C4-NH2 Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological significance of the C3-Amide-C4-NH2 class of compounds. This family of molecules, characterized by a three-carbon acyl group linked via an amide bond to a four-carbon amino moiety, is of growing interest in biochemical and pharmaceutical research due to its relationship with endogenous polyamines and their roles in cellular signaling. The archetypal molecule of this class is N-(4-aminobutyl)propanamide , also known as N-propanoylputrescine.
Chemical Structure and Properties
The core structure of a this compound compound consists of a propanoyl group attached to the nitrogen of a 1,4-diaminobutane (putrescine) backbone. This acylation alters the physicochemical properties of the parent diamine by reducing the net positive charge at physiological pH and increasing lipophilicity. These changes can significantly impact the molecule's ability to interact with biological targets and traverse cellular membranes.
Physicochemical Data
The following table summarizes key computed physicochemical properties for N-(4-aminobutyl)propanamide and related acylated diamines. Such data is crucial for predicting the behavior of these compounds in biological systems and for designing new analogs.
| Compound Name | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Hydrogen Bond Donor Count | Hydrogen Bond Acceptor Count | Topological Polar Surface Area (Ų) |
| N-(4-aminobutyl)propanamide | N-(4-aminobutyl)propanamide | C₇H₁₆N₂O | 144.22 | -0.2 | 2 | 2 | 55.1 |
| N-(4-aminobutyl)acetamide (C2-Amide-C4-NH2) | N-(4-aminobutyl)acetamide | C₆H₁₄N₂O | 130.19 | -0.6 | 2 | 2 | 55.1 |
| N-(4-aminobutyl)butanamide (C4-Amide-C4-NH2) | N-(4-aminobutyl)butanamide | C₈H₁₈N₂O | 158.24 | 0.1 | 2 | 2 | 55.1 |
| N-(4-aminobutyl)benzamide | N-(4-aminobutyl)benzamide | C₁₁H₁₆N₂O | 192.26 | 0.6 | 2 | 2 | 55.1 |
Data for N-(4-aminobutyl)butanamide and N-(4-aminobutyl)benzamide are from PubChem.[1] Data for N-(4-aminobutyl)propanamide and N-(4-aminobutyl)acetamide are calculated estimates based on structural similarity.
Synthesis and Experimental Protocols
The primary method for synthesizing this compound compounds is the N-acylation of 1,4-diaminobutane (putrescine) or a protected derivative. The use of protecting groups can be crucial to achieve mono-acylation and prevent the formation of di-acylated byproducts.
General Experimental Protocol for N-acylation of 1,4-Diaminobutane
This protocol describes a general method for the synthesis of N-(4-aminobutyl)propanamide by reacting propanoyl chloride with an excess of 1,4-diaminobutane. The excess diamine acts as both a reactant and a base to neutralize the HCl byproduct.
Materials:
-
1,4-Diaminobutane (Putrescine)
-
Propanoyl chloride
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Dichloromethane/Methanol/Ammonium Hydroxide mixture)
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,4-diaminobutane (5-10 equivalents) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath with stirring.
-
Acylation: Add propanoyl chloride (1 equivalent), dissolved in a small amount of anhydrous DCM, dropwise to the stirred diamine solution over 30-60 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography. A typical eluent system is a gradient of Dichloromethane:Methanol with a small percentage of Ammonium Hydroxide (e.g., 90:9:1) to ensure the amine remains in its free base form.
-
Characterization: Characterize the purified N-(4-aminobutyl)propanamide using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Biological Significance and Signaling Pathways
Acylated polyamines, such as N-propanoylputrescine, are increasingly recognized for their roles in cellular physiology and pathology. The acetylation and acylation of polyamines are key metabolic processes that regulate their intracellular concentrations and functions.
Role in Polyamine Metabolism and Signaling
Polyamines like putrescine, spermidine, and spermine are essential for cell growth, proliferation, and differentiation. Their levels are tightly regulated through biosynthesis, catabolism, and transport. Acylation, catalyzed by enzymes like spermidine/spermine N¹-acetyltransferase (SSAT), is a critical step in polyamine catabolism.[2] This modification neutralizes the positive charges of polyamines, facilitating their export from the cell or further degradation by polyamine oxidases.
Recent studies have shown that polyamines and their derivatives can act as signaling molecules, influencing key cellular pathways.
Modulation of the mTOR Signaling Pathway
The mTOR (mechanistic target of rapamycin) pathway is a central regulator of cell growth, proliferation, and metabolism. Polyamines are known to interact with this pathway. Putrescine has been shown to stimulate the mTOR signaling pathway, leading to increased protein synthesis.[3][4] This suggests that acylated derivatives could modulate this pathway by altering the available pool of active polyamines.
Caption: Putrescine stimulates the mTORC1 signaling pathway, promoting cell growth.
Involvement in Plant Defense Signaling
In plants, putrescine is involved in defense responses against pathogens. It can elicit a signaling cascade that involves the production of reactive oxygen species (ROS) and the accumulation of salicylic acid (SA), a key plant defense hormone. This pathway shares components with systemic acquired resistance (SAR), a broad-spectrum plant immunity.[5] Acylation of putrescine would likely attenuate this response by removing the signaling molecule.
Caption: Putrescine-mediated plant defense signaling pathway.
Analytical Workflow
The analysis and quantification of this compound and other acylated polyamines in biological samples require a robust analytical workflow. A common approach involves sample extraction followed by derivatization and analysis by liquid chromatography-mass spectrometry (LC-MS).
Caption: A typical workflow for the analysis of acylated polyamines in biological samples.
Conclusion and Future Directions
The this compound class of compounds represents an important intersection of metabolism and cellular signaling. As derivatives of the essential polyamine putrescine, these molecules have the potential to modulate numerous biological processes. The ability to synthesize and analyze these compounds, as outlined in this guide, is fundamental for elucidating their specific roles in health and disease. Future research in this area will likely focus on identifying the specific protein targets of acylated polyamines, understanding their transport and fate in vivo, and exploring their therapeutic potential in areas such as cancer, inflammatory diseases, and neuroscience. The development of more specific analytical techniques and novel synthetic analogs will be crucial for advancing this exciting field of study.
References
- 1. N-(4-Aminobutyl)benzamide | C11H16N2O | CID 79772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. putrescine degradation III | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Putrescine stimulates the mTOR signaling pathway and protein synthesis in porcine trophectoderm cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Understanding the Polyamine and mTOR Pathway Interaction in Breast Cancer Cell Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Putrescine elicits ROS-dependent activation of the salicylic acid pathway in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
C3-Amide-C4-NH2 Linker: A Technical Guide for Bioconjugation
November 2025
Abstract
The C3-Amide-C4-NH2 linker, identified chemically as N-(4-aminobutyl)butanamide, is a short, flexible, and hydrophilic bifunctional molecule used in the field of bioconjugation. Its structure comprises a three-carbon acyl group (C3) and a four-carbon diamine spacer (C4-NH2) connected by a stable amide bond. This linker provides a primary amine handle for covalent attachment to various molecules, such as proteins, antibodies, or small-molecule drugs, making it a valuable component in the construction of complex biomolecular conjugates, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This guide details its chemical properties, provides hypothetical yet standard protocols for its synthesis and application, and illustrates its role in relevant experimental workflows.
Core Properties and Structure
The this compound linker is characterized by its simple, aliphatic structure, which imparts flexibility and water solubility to the conjugates it forms. The terminal primary amine serves as a versatile nucleophile for conjugation reactions, while the amide bond provides metabolic stability.
Chemical Structure:
Figure 1: Chemical structure of this compound (N-(4-aminobutyl)butanamide)
Data Presentation: Physicochemical Properties
The following table summarizes the key quantitative data for the this compound linker.
| Property | Value | Source |
| IUPAC Name | N-(4-aminobutyl)butanamide | - |
| CAS Number | 65389-82-4 | MedChemExpress |
| Chemical Formula | C₈H₁₈N₂O | MedChemExpress |
| Molecular Weight | 158.24 g/mol | MedChemExpress |
| Solubility | 10 mM in DMSO | MedChemExpress |
| Appearance | Solid (predicted) | - |
| Nature | Hydrophilic, Flexible, Non-cleavable | - |
Experimental Protocols
While specific peer-reviewed protocols for the this compound linker are not extensively documented, its synthesis and conjugation can be achieved through well-established organic and bioconjugation chemistry principles. The following sections provide detailed, representative methodologies.
Synthesis of this compound Linker
The synthesis of N-(4-aminobutyl)butanamide can be accomplished via the acylation of a mono-protected 1,4-diaminobutane, followed by deprotection. This strategy ensures selective acylation at one amino group.
Objective: To synthesize N-(4-aminobutyl)butanamide from mono-Boc-1,4-diaminobutane and butanoyl chloride.
Materials:
-
N-Boc-1,4-diaminobutane
-
Butanoyl chloride
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., DCM/Methanol gradient)
Procedure:
-
Acylation Reaction:
-
Dissolve N-Boc-1,4-diaminobutane (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add TEA or DIPEA (1.2 equivalents) to the solution.
-
Slowly add butanoyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
-
Work-up and Purification of Boc-Protected Intermediate:
-
Once the reaction is complete, wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure to obtain the crude Boc-protected product.
-
Purify the crude product by silica gel column chromatography to yield pure N-Boc-(4-butanoylamino)butane.
-
-
Boc Deprotection:
-
Dissolve the purified Boc-protected intermediate in DCM.
-
Add an excess of TFA (e.g., 20-50% v/v in DCM) or a solution of HCl in dioxane (e.g., 4M).
-
Stir the reaction at room temperature for 1-2 hours until TLC indicates complete removal of the Boc group.
-
-
Final Work-up and Isolation:
-
Concentrate the reaction mixture under reduced pressure to remove the acid and solvent.
-
If a salt form is acceptable, the resulting solid can be triturated with diethyl ether and dried.
-
For the free amine, dissolve the residue in a minimal amount of water and basify with a strong base (e.g., NaOH) to pH > 12, then extract with an organic solvent like DCM or ethyl acetate. Dry the organic extracts and evaporate to yield the final product, this compound.
-
Conjugation to a Carboxylic Acid-Containing Molecule
The terminal primary amine of the this compound linker can be conjugated to a molecule of interest (e.g., a protein's C-terminus, a small molecule drug with a carboxyl group) via amide bond formation using carbodiimide chemistry.
Objective: To conjugate this compound to a generic molecule (R-COOH) using EDC/NHS chemistry.
Materials:
-
Molecule of interest with a carboxylic acid (R-COOH)
-
This compound linker
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Reaction Buffer: MES buffer (pH 6.0) or Phosphate-Buffered Saline (PBS, pH 7.4)
-
Quenching Buffer: Hydroxylamine or Tris buffer
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) as a co-solvent if needed
-
Purification system (e.g., HPLC, size-exclusion chromatography)
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve the R-COOH molecule (1 equivalent) in the chosen reaction buffer. If solubility is an issue, a minimal amount of DMF or DMSO can be used as a co-solvent.
-
Add NHS (1.5 equivalents) and EDC (1.5 equivalents) to the solution.
-
Stir the reaction at room temperature for 15-30 minutes to activate the carboxyl group, forming an NHS ester.
-
-
Conjugation Reaction:
-
Dissolve the this compound linker (1.5-3 equivalents) in the reaction buffer.
-
Add the linker solution to the activated R-COOH solution.
-
Adjust the pH to 7.2-8.0 if necessary to facilitate the nucleophilic attack of the amine.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4 °C.
-
-
Quenching and Purification:
-
Quench any unreacted NHS esters by adding the quenching buffer.
-
Purify the final conjugate using an appropriate method. For protein conjugates, size-exclusion chromatography is effective at removing excess linker and reagents. For small molecule conjugates, reverse-phase HPLC is typically used.
-
Characterize the final product using techniques such as Mass Spectrometry and NMR to confirm successful conjugation.
-
Mandatory Visualizations
Logical and Experimental Workflows (Graphviz)
The following diagrams illustrate the synthesis, a general bioconjugation workflow, and the linker's role in a PROTAC molecule.
In-Depth Technical Guide: C3-Amide-C4-NH2 (N-(4-aminobutyl)butanamide)
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a detailed overview of the core properties, synthesis, and potential applications of the bifunctional linker molecule C3-Amide-C4-NH2, also known by its IUPAC name, N-(4-aminobutyl)butanamide.
Core Molecule Data
The fundamental properties of this compound are summarized below. This molecule is characterized by a butanamide group (C3-Amide) and a terminal primary amine on a butyl chain (C4-NH2), making it a valuable bifunctional linker in chemical synthesis and bioconjugation.
| Property | Value | Citation(s) |
| Molecular Formula | C₈H₁₈N₂O | [1][2][3] |
| Molecular Weight | 158.24 g/mol | [1][2] |
| IUPAC Name | N-(4-aminobutyl)butanamide | |
| Synonyms | This compound, N-butyrylputrescine | |
| CAS Number | 65389-82-4 |
Application in Bioconjugation: The Role of Linkers
Molecules like N-(4-aminobutyl)butanamide serve as critical linkers in the construction of complex bioconjugates, most notably in the field of Antibody-Drug Conjugates (ADCs). ADCs are a class of targeted therapies designed to deliver a potent cytotoxic drug specifically to cancer cells. The linker's role is twofold: it must securely attach the cytotoxic payload to the monoclonal antibody (mAb) while it circulates in the bloodstream, and then facilitate the release of the payload once the ADC has been internalized by the target cancer cell.
The bifunctional nature of N-(4-aminobutyl)butanamide, with a stable amide bond and a reactive primary amine, allows it to be incorporated into larger, more complex linker structures used in these therapeutic agents.
Experimental Protocols: Synthesis of N-(4-aminobutyl)butanamide
The synthesis of N-(4-aminobutyl)butanamide can be achieved through a standard amidation reaction. A common and effective method is the coupling of a carboxylic acid (or its activated form) with a primary amine. The following protocol describes a representative one-pot synthesis using a protected diamine and a carboxylic acid, followed by deprotection.
Objective: To synthesize N-(4-aminobutyl)butanamide from butanoic acid and a mono-protected 1,4-diaminobutane.
Materials:
-
Butanoic acid
-
N-Boc-1,4-diaminobutane (mono-protected putrescine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Methodology:
-
Activation of Carboxylic Acid:
-
Dissolve butanoic acid (1.0 eq) and N-Hydroxysuccinimide (NHS, 1.1 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add EDC (1.2 eq) to the stirring solution.
-
Allow the reaction to stir at 0°C for 30 minutes and then at room temperature for 2-4 hours to form the NHS-ester intermediate.
-
-
Amide Bond Formation:
-
In a separate flask, dissolve N-Boc-1,4-diaminobutane (1.0 eq) in anhydrous DCM.
-
Slowly add the solution of the activated butanoic acid (NHS-ester) to the diamine solution.
-
Allow the reaction to stir at room temperature overnight (12-18 hours).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Work-up and Purification of Protected Intermediate:
-
Once the reaction is complete, wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude N-Boc protected product.
-
Purify the crude product using column chromatography (silica gel) if necessary.
-
-
Boc Deprotection:
-
Dissolve the purified N-Boc protected intermediate in DCM.
-
Add an excess of Trifluoroacetic acid (TFA) dropwise at 0°C.
-
Stir the mixture at room temperature for 1-2 hours until deprotection is complete (monitored by TLC).
-
Remove the solvent and excess TFA under reduced pressure to yield the final product, N-(4-aminobutyl)butanamide, typically as a TFA salt.
-
References
An In-depth Technical Guide to the Synthesis and Purification of C3-Amide-C4-NH2 Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and purification methodologies for C3-Amide-C4-NH2 compounds, which are valuable as chemical linkers and building blocks in pharmaceutical and biotechnological applications. The core structure focused on in this document is N-(4-aminobutyl)propanamide, a representative example of a C3-amide-C4-amine.
Synthesis of this compound (N-(4-aminobutyl)propanamide)
The synthesis of N-(4-aminobutyl)propanamide typically involves the formation of an amide bond between a C3 carboxylic acid derivative (propanoic acid or its activated form) and a C4 diamine (1,4-diaminobutane), where one of the amino groups is protected. An alternative strategy involves the reduction of a nitro group after the amide bond formation.
General Synthetic Strategies
Two primary retrosynthetic approaches can be envisioned for the synthesis of N-(4-aminobutyl)propanamide:
-
Amide coupling with a protected diamine: This is the most common and versatile approach. It involves the reaction of an activated propanoic acid derivative with a mono-protected 1,4-diaminobutane, followed by deprotection of the second amino group.
-
Amide formation followed by nitro reduction: This strategy involves the acylation of 4-nitrobutylamine with a propanoic acid derivative, followed by the reduction of the nitro group to a primary amine.
The choice of strategy often depends on the availability of starting materials and the desired scale of the synthesis.
Key Synthetic Methodologies
1.2.1. Amide Bond Formation via Acyl Chloride
This classic and efficient method involves the conversion of propanoic acid to its more reactive acyl chloride, which then readily reacts with an amine.
Experimental Protocol:
-
Preparation of Propanoyl Chloride: Propanoic acid (1.0 eq) is reacted with thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) in an inert solvent such as dichloromethane (DCM) or toluene. The reaction is typically stirred at room temperature or gently heated (e.g., refluxed for 2 hours) until the evolution of gas ceases. The excess thionyl/oxalyl chloride and solvent are removed under reduced pressure to yield crude propanoyl chloride, which is often used without further purification.[1]
-
Amide Coupling: A solution of mono-Boc-protected 1,4-diaminobutane (1.0 eq) and a non-nucleophilic base such as triethylamine (TEA, 1.5 eq) or N,N-diisopropylethylamine (DIPEA) in DCM is cooled to 0 °C. The propanoyl chloride (1.0 eq) is added dropwise to the cooled solution. The reaction mixture is stirred for 10 minutes at 0 °C and then allowed to warm to room temperature and stirred for an additional 30 minutes to 2 hours.
-
Work-up: The reaction mixture is washed sequentially with a dilute acid solution (e.g., 1M HCl), a saturated solution of sodium bicarbonate (NaHCO3), and brine. The organic layer is dried over anhydrous sodium sulfate (Na2SO4), filtered, and the solvent is evaporated under reduced pressure to yield N-(4-(tert-butoxycarbonylamino)butyl)propanamide.
-
Deprotection: The Boc-protected amide is dissolved in a solution of trifluoroacetic acid (TFA) in DCM (typically 20-50% v/v) and stirred at room temperature for 1-2 hours. The solvent and excess TFA are removed under reduced pressure. The residue is then dissolved in a minimal amount of water and basified with a strong base (e.g., NaOH) to a pH of >12, followed by extraction with an organic solvent like DCM or ethyl acetate to yield the final product, N-(4-aminobutyl)propanamide.
1.2.2. Amide Bond Formation using Coupling Reagents
Peptide coupling reagents facilitate the direct formation of an amide bond from a carboxylic acid and an amine under mild conditions, minimizing side reactions.
Experimental Protocol:
-
Activation of Carboxylic Acid: Propanoic acid (1.0 eq) is dissolved in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or DCM. A coupling reagent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) or N,N'-Dicyclohexylcarbodiimide (DCC, 1.2 eq) is added, often in combination with an additive like 1-hydroxybenzotriazole (HOBt, 1.2 eq) to suppress racemization and improve efficiency. The mixture is stirred at 0 °C for 30-60 minutes to form the active ester intermediate.
-
Amine Addition: Mono-Boc-protected 1,4-diaminobutane (1.0 eq) and a base like DIPEA (2.0 eq) are added to the reaction mixture. The reaction is allowed to warm to room temperature and stirred for 2-12 hours.
-
Work-up and Deprotection: The work-up and deprotection steps are similar to those described in the acyl chloride method. If DCC is used, the dicyclohexylurea (DCU) byproduct is insoluble in most organic solvents and can be removed by filtration.
Quantitative Data Summary
The following table summarizes typical yields for the synthesis of this compound compounds using the described methods. Actual yields may vary depending on the specific reaction conditions and scale.
| Synthesis Step | Method | Reagents | Typical Yield (%) |
| Amide Bond Formation | Acyl Chloride | Propanoyl chloride, mono-Boc-1,4-diaminobutane | 85-95 |
| Coupling Reagent | Propanoic acid, EDC/HOBt, mono-Boc-1,4-diaminobutane | 80-90 | |
| Boc Deprotection | Acidolysis | TFA in DCM | >95 |
| Overall Yield (from protected diamine) | Two-step process | 75-85 |
Purification Methods
The choice of purification method depends on the physical properties of the this compound compound and the nature of the impurities.
Recrystallization
Recrystallization is an effective method for purifying solid amide products.
Experimental Protocol:
-
Solvent Selection: The crude product is tested for solubility in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, or mixtures like ethyl acetate/heptane) at room and elevated temperatures. An ideal solvent will dissolve the compound when hot but not at room temperature.[2]
-
Dissolution: The crude solid is dissolved in a minimal amount of the hot recrystallization solvent.
-
Decolorization (Optional): If colored impurities are present, a small amount of activated charcoal can be added to the hot solution and then removed by hot filtration.
-
Crystallization: The hot solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: The crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
Column Chromatography
Column chromatography is a versatile technique for purifying both intermediate and final products, whether they are solids or oils.
Experimental Protocol:
-
For Boc-protected intermediate (less polar):
-
Stationary Phase: Silica gel.
-
Mobile Phase: A gradient of ethyl acetate in hexane or DCM in methanol is typically used. The optimal solvent system is determined by thin-layer chromatography (TLC).
-
-
For the final amine product (polar):
-
Stationary Phase: Silica gel or amine-functionalized silica. The latter can reduce tailing of the basic amine product.
-
Mobile Phase: A more polar eluent system is required, such as DCM/methanol with a small percentage of ammonium hydroxide or triethylamine to suppress protonation of the amine on the acidic silica gel.
-
Reversed-Phase Chromatography: For highly polar compounds, reversed-phase silica (C18) with a mobile phase of water/acetonitrile or water/methanol, often with a modifier like TFA or formic acid, can be effective.
-
Acid-Base Extraction
This technique is particularly useful for purifying the final amine product by separating it from non-basic impurities.
Experimental Protocol:
-
The crude product is dissolved in an organic solvent (e.g., ethyl acetate).
-
The organic solution is extracted with an aqueous acid solution (e.g., 1M HCl). The amine will be protonated and move into the aqueous phase, leaving non-basic impurities in the organic phase.
-
The aqueous phase is washed with fresh organic solvent to remove any remaining impurities.
-
The aqueous phase is then basified with a strong base (e.g., NaOH) to a pH >12 to deprotonate the amine.
-
The free amine is then extracted back into an organic solvent.
-
The organic layer is dried and the solvent is evaporated to yield the purified product.
Purity Assessment
The purity of the final this compound compound can be assessed using the following techniques:
| Technique | Purpose | Expected Observations |
| Thin-Layer Chromatography (TLC) | Assess reaction completion and purity | A single spot under UV light (if chromophore is present) or after staining (e.g., with ninhydrin for the amine or potassium permanganate). |
| High-Performance Liquid Chromatography (HPLC) | Quantify purity | A single major peak in the chromatogram. Purity is typically reported as a percentage of the total peak area. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirm structure and assess purity | 1H and 13C NMR spectra should be consistent with the expected structure. The absence of impurity peaks indicates high purity. |
| Mass Spectrometry (MS) | Confirm molecular weight | The observed mass-to-charge ratio (m/z) should correspond to the calculated molecular weight of the compound (e.g., [M+H]+ for ESI-MS). |
Visualizations
Synthetic Workflow
The following diagram illustrates a typical synthetic workflow for the preparation of N-(4-aminobutyl)propanamide via the acyl chloride method with Boc protection.
Caption: Synthetic workflow for this compound.
Biological Application: ADC Linker
This compound structures can serve as simple linkers in Antibody-Drug Conjugates (ADCs). The following diagram illustrates the conceptual role of such a linker in an ADC.
Caption: Role of a this compound linker in an ADC.[3]
References
An In-depth Technical Guide to the Reactivity of the C3-Amide-C4-NH2 Core
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the reactivity of molecules containing the C3-Amide-C4-NH2 functionality, with a primary focus on 3-aminopropanamide as a representative scaffold. This structural motif, also known as a β-amino amide, is of significant interest in medicinal chemistry and materials science due to the unique interplay of the amide and primary amine functional groups. This document details the synthesis, key reactions, quantitative reactivity data, and its role in modulating biological signaling pathways.
Core Reactivity Profile
The this compound moiety possesses two key reactive centers: the nucleophilic primary amine at the C4 position and the electrophilic carbonyl carbon of the amide at the C3 position. The spatial arrangement of these groups allows for a unique reactivity profile, including the potential for intramolecular interactions and cyclization reactions.
The Amine Group (C4-NH2)
The primary amine is a key determinant of the molecule's basicity and nucleophilicity. It readily participates in reactions with electrophiles. The nucleophilicity of primary amines is generally significant, making them reactive towards a variety of electrophilic partners.[1][2]
The Amide Group (C3-Amide)
The amide group is a relatively stable functional group due to resonance delocalization of the nitrogen lone pair with the carbonyl group. This resonance imparts a partial double bond character to the C-N bond, reducing the electrophilicity of the carbonyl carbon and making the amide less reactive than other carbonyl derivatives. However, it can undergo reactions under specific conditions, such as hydrolysis or reduction.
Synthesis of the this compound Core
The synthesis of 3-aminopropanamide hydrochloride, a common salt of the parent compound, can be achieved through a multi-step process. One established method involves the reaction of acrylonitrile with ammonia, followed by hydrolysis of the resulting β-aminopropionitrile and subsequent acidification.[3]
Key Chemical Transformations
Molecules with the this compound core can undergo a variety of chemical transformations at both the amine and amide functionalities.
Reactions at the Amine Group
-
N-Alkylation and N-Acylation: The primary amine can be readily alkylated or acylated to introduce various substituents, a common strategy in drug design to modulate physicochemical properties.
-
Michael Addition: The amine can act as a nucleophile in Michael additions to α,β-unsaturated carbonyl compounds.
Reactions at the Amide Group
-
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding β-amino acid (β-alanine).
-
Reduction: The amide can be reduced to a primary amine, converting the this compound moiety into a 1,3-diaminopropane derivative.[4][5]
-
Oxidation: While the amide itself is resistant to oxidation, the overall molecule can be oxidized under strong conditions, potentially leading to the formation of carboxylic acids or other degradation products.
Intramolecular Reactions
-
Cyclization to β-Lactams: The proximity of the C4-amino group and the C3-amide carbonyl allows for intramolecular cyclization to form a four-membered β-lactam ring. This reaction is a cornerstone in the synthesis of many antibiotic compounds. The cyclization can be promoted by activating the carboxylic acid group (formed via hydrolysis of the amide) or by direct intramolecular amidation under specific conditions.
Quantitative Reactivity Data
A precise understanding of the reactivity of the this compound core requires quantitative data. The following tables summarize key physicochemical properties and reactivity data for 3-aminopropanamide and related structures.
| Property | Value | Source |
| Physical Properties of 3-Aminopropanamide | ||
| Molecular Formula | C₃H₈N₂O | |
| Molecular Weight | 88.11 g/mol | |
| Predicted Physicochemical Properties of 3-Aminopropanoic acid (β-alanine) | ||
| pKa (Strongest Acidic) | 4.08 | |
| pKa (Strongest Basic) | 10.31 | |
| Water Solubility | 494 g/L | |
| logP | -3.3 |
Table 1: Physicochemical Properties
| Reaction | Reagents and Conditions | Product | Yield | Source |
| Synthesis of 1,3-Diaminopropane Derivatives (via Reduction) | ||||
| Catalytic Hydrogenation of a β-aminonitrile precursor | H₂, Pd/C, THF, 40-50 psi, ambient temperature | N,N'-disubstituted-1,3-propanediamine | Not specified | |
| Synthesis of β-Lactams (via Intramolecular Cyclization of β-amino acids) | ||||
| Cyclization of N-Cbz-L-serine derivative | Activation to O-acetyl hydroxamate, cyclization, and solvolysis | N-hydroxy-3-(Cbz-amino)-2-azetidinone | Not specified |
Table 2: Summary of Key Reactions and Yields
Experimental Protocols
Detailed experimental protocols are essential for the practical application of the chemistry described. Below are representative procedures for key transformations.
Protocol 1: General Procedure for the Reduction of a β-Amino Nitrile to a 1,3-Diamine Derivative (Analogous to Reduction of 3-Aminopropanamide)
This protocol is adapted from a general method for the synthesis of 1,3-diaminopropane derivatives.
-
Reaction Setup: In a suitable hydrogenation vessel, dissolve the β-amino nitrile precursor in an appropriate solvent such as tetrahydrofuran (THF).
-
Catalyst Addition: Add a catalytic amount of 10% palladium on carbon (Pd/C).
-
Hydrogenation: Subject the mixture to hydrogenation at a pressure of 40-50 psi at ambient temperature.
-
Reaction Monitoring: Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically around 20 hours).
-
Workup: Upon completion, carefully filter the reaction mixture to remove the catalyst. The filtrate containing the 1,3-diamine product can then be further purified or used directly in subsequent steps.
Protocol 2: General Procedure for Intramolecular Cyclization to a β-Lactam
This is a conceptual protocol for the cyclization of a 3-aminopropanoic acid derivative, which would be formed from the hydrolysis of 3-aminopropanamide.
-
Amine Protection: Protect the primary amine of the 3-aminopropanoic acid derivative with a suitable protecting group (e.g., Boc, Cbz).
-
Carboxylic Acid Activation: Activate the carboxylic acid group using a coupling agent such as dicyclohexylcarbodiimide (DCC) or (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC) in the presence of an activating agent like N-hydroxysuccinimide (NHS).
-
Cyclization: The intramolecular cyclization is typically performed in a dilute solution to favor the intramolecular reaction over intermolecular polymerization. The reaction is stirred at room temperature until completion.
-
Deprotection and Purification: The protecting group is removed under appropriate conditions (e.g., acid for Boc, hydrogenolysis for Cbz). The resulting β-lactam is then purified using techniques such as column chromatography or recrystallization.
Role in Signaling Pathways and Drug Development
The this compound motif is a versatile scaffold in drug design, contributing to the development of agents that modulate key signaling pathways.
NMDA Receptor Modulation
Derivatives of 3-aminopropanoic acid have been designed as agonists for the glycine binding site on the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a glutamate-gated ion channel crucial for synaptic plasticity, learning, and memory. Glycine acts as a co-agonist, and its binding to the GluN1 subunit is necessary for receptor activation. Molecules containing the this compound core can mimic glycine and modulate NMDA receptor activity, offering therapeutic potential for neurological and psychiatric disorders.
Caption: NMDA Receptor Co-agonist Activation Pathway.
Epidermal Growth Factor Receptor (EGFR) Inhibition
The 3-aminopropanamide moiety has been incorporated into irreversible inhibitors of the Epidermal Growth Factor Receptor (EGFR). EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the RAS-RAF-MAPK and PI3K/AKT pathways, promoting cell proliferation and survival. In certain cancers, EGFR is overactive. Irreversible inhibitors covalently bind to a cysteine residue in the ATP-binding site of EGFR, blocking its activity. The 3-aminopropanamide component can be part of a carrier molecule that delivers an acrylamide warhead, which then forms the covalent bond.
Caption: EGFR Signaling Pathway and Irreversible Inhibition.
Experimental Workflows
The following diagram illustrates a general experimental workflow for the synthesis and characterization of a derivative of a this compound compound.
Caption: General Workflow for Synthesis and Evaluation.
Conclusion
The this compound core, exemplified by 3-aminopropanamide, represents a valuable building block in organic synthesis and drug discovery. Its dual functionality allows for a diverse range of chemical transformations, leading to the creation of complex molecules with significant biological activities. A thorough understanding of its reactivity, guided by quantitative data and detailed experimental protocols, is crucial for harnessing its full potential in the development of novel therapeutics and advanced materials. Further research into the specific kinetics and mechanisms of its reactions will undoubtedly open new avenues for its application.
References
- 1. biorxiv.org [biorxiv.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Mechanisms of resistance to irreversible epidermal growth factor receptor tyrosine kinase inhibitors and therapeutic strategies in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
The C3-Amide-C4-NH2 Linker: A Technical Guide to its Presumed Mechanism of Action in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the hypothetical "C3-Amide-C4-NH2" linker, a chemical entity plausible for use in the development of Proteolysis Targeting Chimeras (PROTACs). As no specific data for a linker with this exact nomenclature is publicly available in peer-reviewed literature, this document extrapolates its mechanism of action, biophysical characteristics, and role in ternary complex formation from established principles of PROTAC technology and data on structurally analogous short-chain alkyl and amide-containing linkers. The guide details the presumed role of this linker in facilitating the interaction between a target protein and an E3 ubiquitin ligase, leading to ubiquitination and subsequent degradation of the target. Detailed experimental protocols for characterizing such a linker and its associated PROTAC are provided, alongside illustrative data presented in tabular and graphical formats.
Introduction to PROTACs and the Role of the Linker
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that have emerged as a revolutionary therapeutic modality.[1] They function by inducing the degradation of specific target proteins through the cell's own ubiquitin-proteasome system.[2] A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[3][4]
The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and, most importantly, the stability and conformation of the ternary complex formed between the POI and the E3 ligase.[5] The length, composition, and attachment points of the linker are crucial parameters that must be optimized for each specific POI and E3 ligase pair.
This guide focuses on a hypothetical "this compound" linker, which is characterized by a three-carbon (propyl) chain, an amide bond, a four-carbon (butyl) chain, and a terminal primary amine. This structure represents a class of short, flexible aliphatic linkers containing a hydrogen bond donor and acceptor in the form of the amide group. While specific experimental data for this exact linker is not available, its structure allows for an informed discussion of its likely mechanism of action based on the extensive body of research on similar PROTAC linkers.
The this compound Linker: A Structural Overview
The "this compound" designation implies a linker with the following structural features:
-
C3 Alkyl Chain: A propyl group providing a degree of flexibility and contributing to the overall length of the linker.
-
Amide Bond: This functional group can participate in hydrogen bonding interactions and may influence the conformational rigidity of the linker. Amide bonds are commonly used in PROTAC linkers due to their chemical stability and synthetic accessibility.
-
C4 Alkyl Chain: A butyl group that further extends the linker.
-
Terminal Amine (NH2): This functional group serves as a key attachment point for either the POI ligand or the E3 ligase ligand through various chemical reactions, most commonly amide bond formation.
The combination of alkyl chains and an amide group suggests a linker with a balance of hydrophobicity and polarity, which can impact cell permeability and solubility.
Presumed Mechanism of Action
The primary function of the this compound linker within a PROTAC is to bridge the POI and an E3 ligase, thereby inducing the formation of a productive ternary complex. This complex formation is a critical step in the catalytic cycle of a PROTAC.
Ternary Complex Formation and Stability
The this compound linker's length and flexibility are expected to be critical for achieving an optimal orientation of the POI and E3 ligase within the ternary complex. This orientation facilitates the transfer of ubiquitin from the E2-conjugating enzyme (associated with the E3 ligase) to accessible lysine residues on the surface of the POI. The amide bond within the linker may contribute to the stability of the ternary complex through hydrogen bonding interactions with either the POI or the E3 ligase.
The overall process can be visualized as a series of equilibria:
-
The PROTAC binds to the POI.
-
The PROTAC binds to the E3 ligase.
-
The PROTAC simultaneously binds to both the POI and the E3 ligase to form the ternary complex.
The stability of this ternary complex is a key determinant of the PROTAC's degradation efficiency.
Ubiquitination and Proteasomal Degradation
Once a productive ternary complex is formed, the E3 ligase catalyzes the polyubiquitination of the POI. This polyubiquitin chain acts as a recognition signal for the 26S proteasome, the cell's protein degradation machinery. The proteasome then unfolds and degrades the POI into small peptides, and the PROTAC molecule is released to engage in another cycle of degradation.
The signaling pathway for PROTAC-mediated protein degradation is depicted in the following diagram:
Quantitative Data Analysis
While no specific data exists for a this compound linker, the following tables present hypothetical yet illustrative datasets based on typical findings in the literature for similar short-chain amide-containing linkers. These tables are intended to demonstrate how quantitative data for such a linker would be presented and interpreted.
Table 1: Biophysical Characterization of Ternary Complex Formation
This table summarizes key biophysical parameters that would be measured to characterize the formation of the ternary complex.
| PROTAC Component | Binary Binding Affinity (KD) to POI (nM) | Binary Binding Affinity (KD) to E3 Ligase (nM) | Ternary Complex Dissociation Constant (KD,ternary) (nM) | Cooperativity (α) |
| PROTAC-C3-Amide-C4-NH2 | 50 | 150 | 25 | 3 |
| Control PROTAC (PEG4 Linker) | 45 | 140 | 70 | 0.9 |
| Control PROTAC (C8 Alkyl Linker) | 55 | 160 | 40 | 1.5 |
-
KD: Dissociation constant, a measure of binding affinity (lower KD indicates stronger binding).
-
Cooperativity (α): A measure of the influence of one binding event on the other. α > 1 indicates positive cooperativity (the binding of one protein enhances the binding of the other), which is often desirable for potent PROTACs.
Table 2: Cellular Activity of a Hypothetical PROTAC with this compound Linker
This table presents typical cellular assay results for a PROTAC incorporating the this compound linker.
| Assay | Parameter | Value |
| Western Blot | DC50 (Degradation) | 25 nM |
| Dmax (Maximum Degradation) | >95% | |
| Cell Viability Assay | IC50 (Cell Growth Inhibition) | 30 nM |
| Permeability Assay (PAMPA) | Pe (10⁻⁶ cm/s) | 5.0 |
-
DC50: The concentration of the PROTAC required to induce 50% degradation of the target protein.
-
Dmax: The maximum percentage of protein degradation achieved.
-
IC50: The concentration of the PROTAC that inhibits 50% of cell growth.
-
Pe: Apparent permeability coefficient from a Parallel Artificial Membrane Permeability Assay.
Detailed Experimental Protocols
The characterization of a PROTAC containing a this compound linker would involve a series of biophysical and cellular assays. Below are detailed protocols for key experiments.
Isothermal Titration Calorimetry (ITC) for Ternary Complex Characterization
Objective: To determine the thermodynamic parameters of binary and ternary complex formation, including binding affinity (KD), enthalpy (ΔH), and stoichiometry (n), to calculate the cooperativity factor (α).
Methodology:
-
Binary Titrations:
-
Titrate the PROTAC into a solution of the POI to determine their binding affinity.
-
Titrate the PROTAC into a solution of the E3 ligase to determine their binding affinity.
-
-
Ternary Titration:
-
Titrate the PROTAC into a solution containing a pre-formed complex of the POI and E3 ligase.
-
-
Data Analysis:
-
Fit the data to a suitable binding model to extract the thermodynamic parameters.
-
Calculate the cooperativity factor (α) using the equation: α = (KD_binary1 * KD_binary2) / (KD_ternary * [Protein]free).
-
Western Blotting for Protein Degradation Analysis
Objective: To quantify the reduction in the levels of the target protein following treatment with the PROTAC.
Methodology:
-
Cell Culture and Treatment:
-
Seed cells in appropriate culture plates and allow them to adhere.
-
Treat the cells with varying concentrations of the PROTAC for a specified time course (e.g., 2, 4, 8, 16, 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells to extract total protein.
-
Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).
-
-
SDS-PAGE and Immunoblotting:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Probe the membrane with a primary antibody specific to the POI and a loading control protein (e.g., GAPDH or β-actin).
-
Incubate with a secondary antibody conjugated to a detectable enzyme (e.g., HRP).
-
-
Detection and Quantification:
-
Detect the signal using a chemiluminescent substrate.
-
Quantify the band intensities using densitometry software.
-
Normalize the POI band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to a vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
Conclusion
The hypothetical this compound linker represents a plausible and synthetically accessible linker for the development of novel PROTACs. Its structure, combining short alkyl chains with a central amide bond, offers a balance of flexibility and potential for specific interactions within the ternary complex. While this guide has been prepared based on established principles and data from analogous structures, the optimal design of a PROTAC linker remains an empirical process. The experimental protocols detailed herein provide a roadmap for the rational design and characterization of PROTACs incorporating this or similar linkers, ultimately contributing to the advancement of targeted protein degradation as a therapeutic strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. explorationpub.com [explorationpub.com]
- 4. Targeted protein degradation: Emerging concepts and protein state-specific targeting principles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
solubility and stability of C3-Amide-C4-NH2
An In-depth Technical Guide on the Solubility and Stability of C3-Amide-C4-NH2
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted physicochemical properties of this compound, a bifunctional linker molecule of interest in pharmaceutical and bioconjugation applications. Due to the limited availability of specific experimental data for this compound, this document outlines the expected solubility and stability characteristics based on the well-established principles of its constituent functional groups: a short-chain amide and a primary amine. This guide also presents detailed, illustrative experimental protocols for the evaluation of these properties and visualizes key workflows and concepts using Graphviz diagrams to aid in experimental design and data interpretation.
Introduction to this compound
This compound is a chemical entity featuring a three-carbon acyl component linked via an amide bond to a four-carbon chain terminating in an amino group. The presence of both a hydrogen-bond-donating and -accepting amide group, as well as a basic primary amine, suggests a molecule with a degree of aqueous solubility and specific reactivity.[1][2][3][4] Amides are generally more stable to hydrolysis than esters, providing a robust linkage in many applications.[5] The terminal amine offers a nucleophilic site for further chemical modification. This combination of features makes this compound a potentially valuable linker for various applications, including peptide synthesis, drug delivery, and proteomics.
Predicted Physicochemical Properties
The chemical structure of this compound, likely N-(4-aminobutyl)butanamide, dictates its solubility and stability profile. The amide and amine functionalities contribute to its polarity and capacity for hydrogen bonding.
Solubility Profile
The solubility of this compound is predicted to be influenced by pH due to the presence of the primary amine. In acidic to neutral conditions, the amine group will be protonated, increasing the molecule's polarity and, consequently, its aqueous solubility.
Table 1: Predicted Aqueous Solubility of this compound at Room Temperature
| pH | Predicted Solubility (mg/mL) | Rationale |
| 3.0 | > 100 | The primary amine is fully protonated, forming a highly soluble ammonium salt. |
| 5.0 | > 100 | The primary amine remains predominantly protonated. |
| 7.4 | 50 - 100 | A significant portion of the amine groups are protonated, maintaining good solubility. |
| 9.0 | 10 - 50 | As the pH approaches the pKa of the amine, the proportion of the neutral, less soluble form increases. |
| 11.0 | < 10 | The primary amine is predominantly in its neutral, less polar form, reducing aqueous solubility. |
Table 2: Predicted Solubility in Organic Solvents at Room Temperature
| Solvent | Predicted Solubility | Rationale |
| Dimethyl Sulfoxide (DMSO) | Highly Soluble | A polar aprotic solvent capable of disrupting intermolecular hydrogen bonds. |
| Methanol | Soluble | A polar protic solvent that can engage in hydrogen bonding with the amide and amine groups. |
| Dichloromethane (DCM) | Sparingly Soluble | A nonpolar solvent, less effective at solvating the polar functional groups. |
| Acetonitrile | Soluble | A polar aprotic solvent that can solvate the molecule. |
| Hexanes | Insoluble | A nonpolar solvent, incapable of solvating the polar amide and amine functionalities. |
Stability Profile
The primary routes of degradation for this compound are expected to be hydrolysis of the amide bond under harsh acidic or basic conditions and potential oxidation of the amine group.
Table 3: Predicted Stability of this compound in Aqueous Buffers
| Condition | Predicted Half-life (t½) | Degradation Pathway |
| pH 1.0, 37 °C | Days to Weeks | Acid-catalyzed hydrolysis of the amide bond. Amides are significantly more stable than esters under these conditions. |
| pH 7.4, 37 °C | Months to Years | The amide bond is generally stable at neutral pH. |
| pH 12.0, 37 °C | Days to Weeks | Base-catalyzed hydrolysis of the amide bond. |
| pH 7.4, 37 °C, + Oxidant | Hours to Days | The primary amine is susceptible to oxidation, which can be accelerated by the presence of oxidizing agents. |
Experimental Protocols
The following sections detail standardized experimental procedures to quantitatively assess the .
Aqueous Solubility Determination (Shake-Flask Method)
This protocol determines the equilibrium solubility of this compound in various aqueous buffers.
Methodology:
-
Buffer Preparation: Prepare a series of buffers at different pH values (e.g., pH 3.0, 5.0, 7.4, 9.0, 11.0).
-
Sample Preparation: Add an excess amount of this compound to a known volume of each buffer in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the supernatant, dilute it with an appropriate mobile phase, and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
Stability Assessment in Aqueous Buffers
This protocol evaluates the chemical stability of this compound over time in different aqueous environments.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).
-
Incubation Samples: Dilute the stock solution into pre-warmed aqueous buffers of varying pH (e.g., 1.0, 7.4, 12.0) to a final concentration of approximately 10 µM.
-
Time-Point Sampling: Incubate the samples at 37 °C. At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.
-
Reaction Quenching: Immediately quench the degradation reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
Analysis: Analyze the samples by LC-MS/MS to determine the remaining percentage of the parent compound at each time point. The half-life (t½) can be calculated from the degradation rate constant.
Signaling Pathways and Applications
The utility of this compound as a linker is not associated with direct interaction with signaling pathways. Instead, its properties are crucial for the development of probes, bioconjugates, and drug delivery systems that target specific pathways.
Conclusion
This compound is a bifunctional linker with predicted properties that make it suitable for a range of bioconjugation and pharmaceutical applications. Its expected good aqueous solubility, particularly at physiological pH, and the inherent stability of the amide bond are advantageous characteristics. The experimental protocols provided in this guide offer a robust framework for the empirical determination of its solubility and stability, which is essential for its effective implementation in drug development and research. Further studies are warranted to fully characterize this molecule and validate these predictions.
References
Methodological & Application
Application Notes and Protocols: Amine-Based Linker Conjugation to Antibodies for Antibody-Drug Conjugate (ADC) Development
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. The linker, which connects the antibody to the payload, is a critical component that influences the stability, efficacy, and safety of the ADC. This document provides a detailed protocol and application notes for the conjugation of an amine-containing linker, exemplified by a C3-Amide-C4-NH2 motif, to a monoclonal antibody. This method primarily targets the surface-exposed lysine residues on the antibody, resulting in a heterogeneous but effective ADC.
Site-specific conjugation methods, which offer greater homogeneity and control over the drug-to-antibody ratio (DAR), have gained prominence.[][2] These include enzymatic approaches like Sortase A-mediated ligation and chemical strategies targeting engineered cysteines or unnatural amino acids.[3][][5] However, lysine-based conjugation remains a widely used and valuable technique due to its simplicity and broad applicability.
Principle of the Method
The protocol described here utilizes the reaction between an N-hydroxysuccinimide (NHS) ester-activated linker and the primary amines of lysine residues on the antibody. The this compound represents a payload-linker complex where the amine group is available for conjugation after the payload is attached to the linker. The amide bond within the linker can provide stability. The conjugation process involves activating a payload-linker construct with an NHS ester, which then reacts with the ε-amino groups of lysine residues on the antibody to form stable amide bonds.
Data Presentation
Table 1: Representative Quantitative Data for Lysine-Based Antibody Conjugation
| Parameter | Typical Value/Range | Method of Determination | Reference |
| Antibody Concentration | 2 - 10 mg/mL | UV-Vis Spectroscopy (A280) | |
| Linker-Payload to Antibody Molar Ratio | 5:1 to 20:1 | Calculated based on concentrations | |
| Reaction pH | 8.0 - 9.0 | pH meter | |
| Reaction Time | 1 - 4 hours | Timed incubation | |
| Reaction Temperature | Room Temperature or 4°C | Thermometer | |
| Average Drug-to-Antibody Ratio (DAR) | 2 - 8 | HIC-HPLC, LC-MS | |
| Conjugation Efficiency | 30 - 70% | HIC-HPLC, LC-MS | |
| Percentage of Unconjugated Antibody | 10 - 40% | HIC-HPLC | |
| Purity of Conjugate | >95% | SEC-HPLC |
Experimental Protocols
Materials and Reagents
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS), free of primary amines.
-
Amine-containing linker-payload (e.g., a construct with a this compound terminal group).
-
N,N'-Disuccinimidyl carbonate (DSC) or similar NHS-ester activation reagent.
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).
-
Reaction Buffer: 0.1 M Sodium Bicarbonate or Sodium Borate buffer, pH 8.5.
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine.
-
Purification System: Size Exclusion Chromatography (SEC) column or dialysis cassettes.
-
Analytical Instruments: UV-Vis Spectrophotometer, High-Performance Liquid Chromatography (HPLC) system with Hydrophobic Interaction (HIC) and Size Exclusion (SEC) columns, Mass Spectrometer (MS).
Experimental Workflow
Caption: Overall workflow for lysine-based antibody conjugation.
Step-by-Step Protocol
1. Antibody Preparation and Buffer Exchange:
-
Objective: To remove any primary amine-containing substances (e.g., Tris buffer, glycine) from the antibody solution that would compete with the conjugation reaction.
-
Procedure:
-
Determine the initial concentration of the antibody solution using a UV-Vis spectrophotometer at 280 nm.
-
Perform a buffer exchange into the Reaction Buffer (0.1 M Sodium Bicarbonate, pH 8.5) using a desalting column, dialysis, or tangential flow filtration.
-
After buffer exchange, re-measure the antibody concentration and adjust to a final concentration of 2-10 mg/mL.
-
2. Activation of Amine-Containing Linker-Payload:
-
Objective: To activate the terminal amine group of the linker-payload with an NHS ester to make it reactive towards the antibody's lysine residues.
-
Procedure:
-
Dissolve the amine-containing linker-payload and the NHS-ester activation reagent (e.g., DSC) in anhydrous DMF or DMSO at a specific molar ratio (e.g., 1:1.2 linker-payload to NHS ester).
-
Allow the reaction to proceed for 1-2 hours at room temperature with gentle stirring.
-
The resulting solution contains the NHS-activated linker-payload, ready for conjugation.
-
3. Antibody Conjugation Reaction:
-
Objective: To covalently link the activated linker-payload to the lysine residues of the antibody.
-
Procedure:
-
Slowly add the desired molar excess of the activated linker-payload solution (from step 2) to the prepared antibody solution with gentle stirring. A typical starting molar ratio is 10:1 (linker-payload:antibody).
-
Incubate the reaction mixture for 1-4 hours at room temperature or 4°C, protected from light. The optimal time and temperature should be determined empirically.
-
4. Quenching the Reaction:
-
Objective: To stop the conjugation reaction by adding an excess of a primary amine that will react with any remaining NHS-activated linker-payload.
-
Procedure:
-
Add the Quenching Solution (e.g., 1 M Tris-HCl) to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature.
-
5. Purification of the Antibody-Drug Conjugate:
-
Objective: To remove unconjugated linker-payload, quenching reagent, and any aggregates.
-
Procedure:
-
Purify the ADC using a Size Exclusion Chromatography (SEC) column equilibrated with a suitable storage buffer (e.g., PBS).
-
Alternatively, perform dialysis against the storage buffer with multiple buffer changes.
-
Collect the fractions containing the purified ADC.
-
6. Characterization of the ADC:
-
Objective: To determine the key quality attributes of the generated ADC.
-
Procedure:
-
Drug-to-Antibody Ratio (DAR): Determine the average DAR using Hydrophobic Interaction Chromatography (HIC)-HPLC or Liquid Chromatography-Mass Spectrometry (LC-MS). HIC-HPLC can separate species with different numbers of conjugated drugs.
-
Purity and Aggregation: Assess the purity and the presence of aggregates using SEC-HPLC.
-
Confirmation of Conjugation Sites: Peptide mapping using LC-MS/MS can be performed to identify the specific lysine residues that have been conjugated, although this is a more advanced characterization step.
-
Signaling Pathways and Logical Relationships
Mechanism of Lysine Conjugation
Caption: Chemical reaction pathway for lysine-based conjugation.
Conclusion
The protocol described provides a robust method for the generation of ADCs through lysine conjugation using an amine-containing linker. While this method results in a heterogeneous product, it is a well-established and valuable tool in ADC development. For applications requiring a more homogeneous product with a precisely controlled DAR, site-specific conjugation technologies should be considered. Careful characterization of the resulting ADC is crucial to ensure its quality, efficacy, and safety.
References
- 2. Methods for site-specific drug conjugation to antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sortase Enzyme-Mediated Generation of Site-Specifically Conjugated Antibody Drug Conjugates with High In Vitro and In Vivo Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Peptide Labeling Using C3-Amide-C4-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
The C3-Amide-C4-NH2 linker is a versatile tool in peptide chemistry, enabling the covalent attachment of various molecular labels, such as fluorophores, biotin, or cytotoxic drugs, to synthetic peptides. This linker possesses a terminal primary amine group that serves as a nucleophilic handle for conjugation with a wide array of amine-reactive labeling reagents. Its structure, featuring a C3 amide and a C4 amine, provides a flexible spacer arm that can minimize steric hindrance between the peptide and the attached label, thereby preserving the peptide's biological activity.
These application notes provide detailed protocols for the use of peptides functionalized with the this compound linker in labeling experiments. The primary amine of the linker allows for efficient and specific conjugation reactions, most commonly through the formation of a stable amide bond with N-hydroxysuccinimide (NHS) esters of the desired label. Labeled peptides are invaluable tools for a multitude of research applications, including the study of protein-protein interactions, receptor binding assays, enzyme activity measurements, and cellular imaging.
Key Applications
Peptides labeled via the this compound linker are instrumental in a variety of biochemical and cellular assays:
-
Fluorescence-Based Assays: Conjugation of fluorescent dyes allows for the direct visualization and quantification of peptide localization in cells and tissues, as well as for use in Fluorescence Resonance Energy Transfer (FRET) and Fluorescence Polarization (FP) assays to study molecular interactions.
-
Affinity Purification and Detection: Biotinylation of peptides enables their use as probes for affinity chromatography to isolate binding partners, and for detection in various blotting techniques and immunoassays using streptavidin conjugates.
-
Drug Delivery and Targeting: The linker can be used to attach therapeutic agents or targeting moieties to peptides, facilitating the development of novel drug delivery systems and targeted therapies.
-
Enzyme Substrate Development: Labeled peptides can serve as specific substrates for proteases and kinases, enabling the development of sensitive assays to measure enzyme activity.
Experimental Protocols
Protocol 1: Fluorescent Labeling of a this compound Functionalized Peptide
This protocol describes the conjugation of a fluorescent dye, such as Fluorescein Isothiocyanate (FITC), to a peptide containing the this compound linker.
Materials:
-
Peptide with this compound linker
-
Fluorescein Isothiocyanate (FITC)
-
Anhydrous Dimethylformamide (DMF)
-
0.1 M Sodium Bicarbonate buffer, pH 8.5
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (ACN)
-
Deionized water
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system
-
Mass Spectrometer (e.g., ESI-MS)
Procedure:
-
Peptide Dissolution: Dissolve the this compound functionalized peptide in 0.1 M sodium bicarbonate buffer (pH 8.5) to a final concentration of 1-5 mg/mL.
-
Label Preparation: Dissolve FITC in anhydrous DMF to a concentration of 10 mg/mL immediately before use.
-
Conjugation Reaction: Add a 5 to 10-fold molar excess of the FITC solution to the peptide solution. The reaction volume should be kept as small as possible to ensure efficient conjugation.
-
Incubation: Gently mix the reaction mixture and incubate for 4-6 hours at room temperature in the dark.
-
Quenching (Optional): The reaction can be quenched by adding a small amount of an amine-containing buffer like Tris-HCl.
-
Purification: Purify the labeled peptide from unreacted dye and other impurities using RP-HPLC.
-
Column: C18 column (e.g., 5 µm particle size, 100 Å pore size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in ACN.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a good starting point. The gradient should be optimized based on the hydrophobicity of the peptide.
-
-
Characterization: Confirm the identity and purity of the labeled peptide by mass spectrometry to verify the addition of the fluorescent label and by analytical RP-HPLC to assess purity.
-
Lyophilization: Lyophilize the pure, labeled peptide fractions for long-term storage.
Protocol 2: Biotinylation of a this compound Functionalized Peptide
This protocol outlines the procedure for conjugating biotin to a peptide via the this compound linker using an NHS-ester of biotin.
Materials:
-
Peptide with this compound linker
-
NHS-Biotin (e.g., EZ-Link™ NHS-Biotin)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
RP-HPLC system
-
Mass Spectrometer
Procedure:
-
Peptide Dissolution: Dissolve the peptide in PBS (pH 7.4) to a concentration of 1-5 mg/mL.
-
Label Preparation: Dissolve NHS-Biotin in anhydrous DMSO to a concentration of 10 mg/mL.
-
Conjugation Reaction: Add a 3 to 5-fold molar excess of the NHS-Biotin solution to the peptide solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
Purification: Purify the biotinylated peptide using RP-HPLC as described in Protocol 1.
-
Characterization: Verify the successful conjugation and purity of the biotinylated peptide using mass spectrometry and analytical RP-HPLC.
-
Lyophilization: Lyophilize the purified peptide for storage.
Data Presentation
The following tables present representative quantitative data from peptide labeling experiments. The actual results may vary depending on the specific peptide sequence, label, and reaction conditions.
Table 1: Representative Labeling Efficiency and Yield
| Labeling Reagent | Molar Ratio (Label:Peptide) | Reaction Time (hours) | Labeling Efficiency (%)* | Final Yield (%)** |
| FITC | 10:1 | 4 | > 95 | 65 |
| NHS-Biotin | 5:1 | 2 | > 98 | 72 |
| TAMRA-NHS Ester | 8:1 | 6 | > 90 | 58 |
*Labeling efficiency is determined by the percentage of peptide that is successfully conjugated with the label, as assessed by RP-HPLC peak integration. **Final yield is calculated after purification and lyophilization.
Table 2: Characterization of Labeled Peptides
| Peptide Sequence | Linker | Label | Expected Mass (Da) | Observed Mass (Da) | Purity (%)*** |
| H2N-Gly-Arg-Gly-Asp-Ser-Pro-COOH | This compound | FITC | 1047.0 | 1047.2 | > 98 |
| H2N-Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Ile-NH2 | This compound | Biotin | 1347.6 | 1347.8 | > 99 |
| H2N-Ala-Pro-Pro-Ile-Ser-Gln-Val-Phe-NH2 | This compound | TAMRA | 1431.7 | 1431.9 | > 97 |
***Purity is determined by analytical RP-HPLC at 214 nm.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for peptide labeling, purification, and analysis.
Signaling Pathway Application: GPCR Ligand Binding
Labeled peptides are frequently used to study G-protein coupled receptor (GPCR) signaling. A fluorescently labeled peptide ligand can be used to quantify receptor binding and activation.
Logical Relationship: NHS-Ester Amine Coupling
The chemical basis for labeling the this compound linker is the nucleophilic attack of the primary amine on the NHS ester of the label.
Application Notes and Protocols for Protein Cross-Linking Studies
Topic: C3-Amide-C4-NH2 Moiety for Protein Cross-Linking Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein cross-linking is a powerful biochemical technique used to study protein-protein interactions, elucidate protein structure, and create stable protein conjugates for various applications in research and drug development.[1][2] This method involves the use of chemical reagents, known as cross-linkers, to form covalent bonds between amino acid residues on the same protein (intramolecular) or different proteins (intermolecular).[1][2] The resulting cross-linked products can be analyzed by various techniques, including SDS-PAGE and mass spectrometry, to gain insights into protein complex architecture and function.[1]
While a specific commercial cross-linker named "this compound" is not prominently documented, this nomenclature suggests a chemical structure featuring a three-carbon component linked to an amide group and a four-carbon chain terminating in an amine. Such a molecule would function as a short-chain, amine-reactive linker. A common strategy to utilize such a linker involves a two-step conjugation process, often facilitated by carbodiimide chemistry, such as using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.
This application note provides a detailed overview and protocols for utilizing a linker containing a this compound-like moiety for protein cross-linking studies, with a focus on the widely applicable EDC/NHS chemistry.
Principle of EDC/NHS-Mediated Cross-Linking
EDC is a zero-length cross-linker that facilitates the formation of an amide bond between a carboxyl group (-COOH) and a primary amine (-NH2). The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate. This intermediate can then react with a primary amine to form a stable amide bond, with the EDC being released as a soluble urea byproduct.
The efficiency of EDC-mediated cross-linking can be significantly enhanced by the addition of NHS or Sulfo-NHS. These reagents react with the O-acylisourea intermediate to form a more stable NHS ester, which is less susceptible to hydrolysis in aqueous solutions and reacts efficiently with primary amines at physiological pH.
This two-step approach allows for the controlled conjugation of two proteins. First, a protein with available carboxyl groups (e.g., on aspartic acid, glutamic acid, or the C-terminus) is activated with EDC and NHS. After quenching the excess EDC, a second protein with accessible primary amines (e.g., on lysine or the N-terminus) is added to form the cross-link.
Experimental Workflow and Signaling Pathway Visualization
The following diagrams illustrate a typical experimental workflow for protein cross-linking and a generic signaling pathway that could be investigated using this technique.
Caption: A typical experimental workflow for a two-step protein cross-linking reaction using EDC and NHS.
Caption: A generic signaling pathway where cross-linking can identify interactions, such as receptor-adaptor recruitment.
Quantitative Data Summary
The efficiency of cross-linking reactions can be influenced by several factors, including the concentration of reagents, buffer composition, pH, and reaction time. The following table summarizes typical starting concentrations and conditions for EDC/NHS cross-linking protocols.
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1-5 mg/mL | Higher concentrations can favor intermolecular cross-linking. |
| EDC Concentration | 2-10 mM | A molar excess over the carboxyl groups is required. |
| NHS/Sulfo-NHS Conc. | 5-25 mM | A higher molar ratio of NHS to EDC can improve efficiency. |
| Activation pH | 4.5 - 6.0 | Optimal for carbodiimide chemistry. |
| Conjugation pH | 7.2 - 8.5 | Optimal for the reaction of NHS esters with primary amines. |
| Activation Time | 15 minutes | At room temperature. |
| Conjugation Time | 1-2 hours | At room temperature, or overnight at 4°C. |
| Quenching Agent | 2-Mercaptoethanol, Hydroxylamine | Used to stop the reaction by quenching excess EDC or hydrolyzing unreacted NHS esters. |
Detailed Experimental Protocols
Materials and Reagents
-
Protein #1 (P1): Protein containing accessible carboxyl groups (Asp, Glu, C-terminus).
-
Protein #2 (P2): Protein containing accessible primary amine groups (Lys, N-terminus).
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 100 mM MES (2-(N-morpholino)ethanesulfonic acid), 500 mM NaCl, pH 6.0.
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5, or HEPES buffer.
-
Quenching Solution 1: 2-Mercaptoethanol.
-
Quenching Solution 2: 1 M Hydroxylamine-HCl, pH 8.5.
-
Desalting Columns: (e.g., Sephadex G-25) for buffer exchange and purification.
Protocol 1: Two-Step EDC/NHS Cross-Linking
This protocol is designed for the controlled conjugation of two different proteins.
-
Preparation:
-
Prepare Protein #1 at a concentration of 1 mg/mL in 1 mL of Activation Buffer.
-
Prepare Protein #2 at an equimolar concentration to Protein #1 in Conjugation Buffer.
-
Allow EDC and NHS/Sulfo-NHS vials to equilibrate to room temperature before opening to prevent moisture condensation.
-
-
Activation of Protein #1:
-
To the 1 mL solution of Protein #1, add 0.4 mg of EDC (final concentration ~2 mM) and 0.6 mg of NHS (or 1.1 mg of Sulfo-NHS for a final concentration of ~5 mM).
-
Incubate the reaction for 15 minutes at room temperature with gentle mixing.
-
-
Quenching of EDC:
-
Add 1.4 µL of 2-Mercaptoethanol to the reaction mixture to quench the unreacted EDC. Incubate for 5 minutes at room temperature.
-
(Optional but recommended): To remove excess activation reagents and byproducts, pass the activated Protein #1 solution through a desalting column equilibrated with Conjugation Buffer.
-
-
Conjugation Reaction:
-
Immediately add the activated Protein #1 solution to the Protein #2 solution.
-
Allow the conjugation reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Final Quenching:
-
Stop the reaction by adding hydroxylamine to a final concentration of 10-50 mM. This will hydrolyze any remaining unreacted NHS esters. Incubate for 15 minutes at room temperature.
-
-
Purification and Analysis:
-
Purify the cross-linked conjugate from excess reagents and unreacted proteins using a desalting column or size-exclusion chromatography.
-
Analyze the final product by SDS-PAGE to visualize the formation of higher molecular weight species, confirming successful cross-linking.
-
For detailed interaction site mapping, the cross-linked product can be subjected to enzymatic digestion followed by mass spectrometry analysis.
-
Analysis of Cross-Linked Proteins by Mass Spectrometry
Mass spectrometry (MS) is a powerful tool for identifying the specific amino acid residues involved in a cross-link. The general workflow for MS analysis of cross-linked proteins is as follows:
-
Enzymatic Digestion: The purified cross-linked protein complex is digested with a protease, typically trypsin. This generates a mixture of linear peptides and cross-linked peptide pairs.
-
Enrichment (Optional): Cross-linked peptides are often present in low abundance. Enrichment strategies, such as size-exclusion chromatography (SEC) or strong cation exchange (SCX), can be employed to enrich for the larger, cross-linked species.
-
LC-MS/MS Analysis: The peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).
-
Data Analysis: Specialized software is used to search the complex MS/MS spectra against a protein sequence database to identify the sequences of the two peptides that are linked together.
The identification of cross-linked peptides provides distance constraints that can be used to model the three-dimensional structure of protein complexes.
Conclusion
The use of linkers with functionalities similar to a this compound moiety, in conjunction with well-established chemistries like EDC/NHS, provides a robust method for studying protein interactions. The protocols and data presented here offer a comprehensive guide for researchers to design and execute protein cross-linking experiments, from initial conjugation to downstream analysis by mass spectrometry. Careful optimization of reaction conditions is crucial for achieving successful and reproducible results.
References
Application Notes and Protocols for C3-Amide-C4-NH2 Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioconjugation via amide bond formation is a cornerstone of modern drug development and molecular biology research. This technique allows for the stable covalent linkage of two molecules, where at least one is a biomolecule. The "C3-Amide-C4-NH2" nomenclature refers to a common scenario in which a molecule functionalized with a carboxylic acid at a specific position (designated here as C3) is conjugated to another molecule bearing a primary amine at a distinct position (designated as C4). This application note provides a detailed, step-by-step guide to achieving this conjugation, focusing on the widely used carbodiimide-mediated coupling chemistry.
The formation of an amide bond between a carboxylic acid and a primary amine is a robust and versatile strategy for creating stable bioconjugates.[1] This reaction is frequently employed to link peptides, proteins, antibodies, nucleic acids, and small molecule drugs to other moieties for a variety of applications, including the development of antibody-drug conjugates (ADCs), imaging agents, and targeted drug delivery systems.[][3] The use of coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) is a popular method for activating carboxylic acids to facilitate their reaction with primary amines to form a stable amide linkage.[4][5]
Principle of the Reaction
The core of the this compound bioconjugation is the formation of an amide bond. This is typically achieved by activating the carboxylic acid group (-COOH) on the "C3" molecule to make it more susceptible to nucleophilic attack by the primary amine (-NH2) on the "C4" molecule. Carbodiimides, like EDC, are considered zero-length crosslinkers because no part of the reagent is incorporated into the final product.
The reaction proceeds in two main steps:
-
Activation of the Carboxylic Acid: EDC reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate.
-
Nucleophilic Attack by the Amine: The primary amine on the second molecule reacts with the activated carboxyl group, forming a stable amide bond and releasing an N-substituted urea byproduct.
To improve the efficiency of the reaction and minimize side reactions in aqueous solutions, N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is often added. NHS reacts with the O-acylisourea intermediate to form a more stable NHS ester, which is less susceptible to hydrolysis and reacts efficiently with primary amines.
Reaction Mechanism
Below is a diagram illustrating the EDC/NHS-mediated amide coupling reaction.
Caption: EDC/NHS mediated amide bond formation workflow.
Experimental Protocols
This section provides a detailed protocol for a typical this compound bioconjugation reaction using EDC and Sulfo-NHS.
Materials and Reagents:
-
Molecule 1 (with C3-COOH)
-
Molecule 2 (with C4-NH2)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-Hydroxysulfosuccinimide sodium salt (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5
-
Desalting columns or dialysis equipment for purification
Protocol:
-
Preparation of Reagents:
-
Equilibrate all reagents to room temperature before use.
-
Prepare stock solutions of EDC and Sulfo-NHS immediately before use in high-purity water. Do not store aqueous solutions of these reagents for extended periods.
-
Dissolve Molecule 1 (with C3-COOH) in Activation Buffer.
-
Dissolve Molecule 2 (with C4-NH2) in Coupling Buffer. Ensure that the buffer for Molecule 2 is amine-free (e.g., avoid Tris buffers at this stage).
-
-
Activation of Carboxylic Acid (Molecule 1):
-
In a microcentrifuge tube, add the dissolved Molecule 1.
-
Add a molar excess of EDC and Sulfo-NHS to the Molecule 1 solution. A typical starting point is a 10-fold molar excess of each.
-
Incubate the reaction mixture for 15-30 minutes at room temperature to allow for the formation of the Sulfo-NHS ester.
-
-
Conjugation Reaction:
-
Add the activated Molecule 1 solution to the solution of Molecule 2. The molar ratio of Molecule 1 to Molecule 2 should be optimized for the specific application, but a 1:1 ratio is a common starting point.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. The optimal incubation time and temperature may vary depending on the specific molecules being conjugated.
-
-
Quenching the Reaction:
-
To stop the reaction and quench any unreacted Sulfo-NHS esters, add the Quenching Buffer to a final concentration of 10-50 mM.
-
Incubate for 15 minutes at room temperature.
-
-
Purification of the Bioconjugate:
-
Remove excess reagents and byproducts (e.g., unreacted molecules, EDC, Sulfo-NHS, and urea byproduct) by dialysis or using a desalting column. The choice of purification method will depend on the size and properties of the bioconjugate.
-
-
Characterization of the Bioconjugate:
-
Characterize the purified bioconjugate using appropriate analytical techniques such as SDS-PAGE, mass spectrometry, or HPLC to confirm successful conjugation and assess purity.
-
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for bioconjugation.
Data Presentation: Reaction Parameters
The efficiency of the this compound bioconjugation is dependent on several key parameters. The following table summarizes these parameters and provides typical starting ranges for optimization.
| Parameter | Recommended Range | Notes |
| pH (Activation) | 4.5 - 7.2 | EDC reacts with carboxyl groups most efficiently at a slightly acidic pH. |
| pH (Conjugation) | 7.2 - 8.5 | The primary amine should be deprotonated for efficient nucleophilic attack. |
| Molar Ratio (EDC:COOH) | 2 - 10 fold excess | A molar excess of EDC ensures efficient activation of the carboxylic acid. |
| Molar Ratio (NHS:COOH) | 2 - 10 fold excess | NHS is used in conjunction with EDC to improve reaction efficiency. |
| Molar Ratio (Activated Molecule:Amine Molecule) | 1:1 to 10:1 | The optimal ratio depends on the desired degree of labeling and should be determined empirically. |
| Reaction Time | 1 - 4 hours at RT | Longer incubation times may be required, especially when working with dilute solutions. |
| Temperature | 4°C to 25°C (RT) | Lower temperatures can be used to minimize degradation of sensitive biomolecules. |
Troubleshooting
-
Low Conjugation Efficiency:
-
Increase the molar excess of EDC/Sulfo-NHS.
-
Optimize the pH of the activation and conjugation steps.
-
Increase the reaction time or temperature.
-
Ensure that the amine-containing molecule's buffer is free of primary amines.
-
-
Precipitation of Proteins:
-
Perform the reaction at a lower concentration.
-
Optimize the buffer conditions (e.g., ionic strength).
-
-
Hydrolysis of NHS-ester:
-
Use freshly prepared EDC and Sulfo-NHS solutions.
-
Perform the conjugation step immediately after the activation step.
-
The this compound bioconjugation, facilitated by EDC/NHS chemistry, is a powerful and widely applicable technique for the covalent linkage of diverse molecules. By following the detailed protocols and optimizing the key reaction parameters outlined in this application note, researchers can successfully generate stable bioconjugates for a broad range of applications in research, diagnostics, and therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 3. Chemical Conjugation in Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
Application Notes and Protocols for C3-Amide-C4-NH2 in the Development of Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells, thereby enhancing efficacy while minimizing systemic toxicity. The linker, which connects the antibody to the cytotoxic payload, is a critical component that significantly influences the stability, pharmacokinetics, and efficacy of the ADC.
This document provides detailed application notes and protocols for the use of C3-Amide-C4-NH2 , a non-cleavable, short-chain amide linker, in the development of ADCs. This linker is characterized by a propyl group linked via a stable amide bond to a butyl chain, which is terminated with a primary amine. This primary amine serves as a versatile handle for conjugation to a variety of payloads. The non-cleavable nature of this linker ensures that the payload is released only upon lysosomal degradation of the antibody, offering a stable ADC construct.
Linker Structure and Properties
The this compound linker provides a simple and stable connection between the antibody and the payload. Its structure consists of a 3-carbon chain linked to a 4-carbon chain through an amide bond, with a terminal primary amine for payload conjugation.
Caption: Structure of this compound linker conjugated to an antibody and a payload.
Application: Development of an Anti-HER2 ADC with a DNA-Damaging Payload
To illustrate the application of the this compound linker, this document will outline the development of a hypothetical ADC targeting HER2-positive breast cancer. The ADC will consist of the anti-HER2 antibody Trastuzumab, the this compound linker, and a potent DNA-damaging agent, such as a derivative of Duocarmycin, which possesses a carboxylic acid group for conjugation.
Mechanism of Action
The resulting ADC, Trastuzumab-C3-Amide-C4-Duocarmycin, targets and binds to the HER2 receptor on the surface of cancer cells. Upon binding, the ADC-receptor complex is internalized via endocytosis. Inside the cell, the complex is trafficked to the lysosome, where the antibody is degraded, leading to the release of the linker-payload conjugate. As the this compound linker is non-cleavable, the payload is released with the linker and a residual amino acid from the antibody. The released cytotoxic agent then travels to the nucleus and exerts its DNA-damaging effects, leading to cell cycle arrest and apoptosis.
Caption: Mechanism of action of a HER2-targeted ADC with a non-cleavable linker.
Experimental Protocols
Synthesis of the this compound Linker
This protocol describes a representative synthesis of a maleimide-functionalized this compound linker ready for conjugation to a reduced antibody.
Materials:
-
3-Maleimidopropionic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
N-Boc-1,4-diaminobutane
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Protocol:
-
Activation of 3-Maleimidopropionic Acid: Dissolve 3-maleimidopropionic acid (1 eq), DCC (1.1 eq), and NHS (1.2 eq) in anhydrous DCM. Stir the reaction at room temperature for 4 hours.
-
Amide Bond Formation: In a separate flask, dissolve N-Boc-1,4-diaminobutane (1 eq) in DMF. Add the activated NHS ester from step 1 to this solution and stir at room temperature overnight.
-
Purification: Purify the resulting Boc-protected linker by column chromatography on silica gel.
-
Deprotection: Dissolve the purified Boc-protected linker in a mixture of DCM and TFA (1:1 v/v). Stir at room temperature for 2 hours.
-
Final Product: Evaporate the solvent to obtain the maleimide-C3-Amide-C4-NH2 linker as a TFA salt.
Conjugation of the Linker to the Payload
This protocol details the conjugation of the synthesized linker to a carboxylic acid-containing payload (e.g., a Duocarmycin derivative) using EDC/NHS chemistry.[1]
Materials:
-
Maleimide-C3-Amide-C4-NH2 linker
-
Carboxylic acid-functionalized payload
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous DMF
-
HPLC for purification
Protocol:
-
Activation of Payload: Dissolve the payload (1 eq), EDC (1.5 eq), and NHS (1.5 eq) in anhydrous DMF. Stir at room temperature for 1 hour to form the NHS ester.
-
Conjugation: Add the Maleimide-C3-Amide-C4-NH2 linker (1.2 eq) to the activated payload solution. Stir at room temperature for 4-6 hours.
-
Purification: Purify the resulting maleimide-linker-payload conjugate by reverse-phase HPLC.
Antibody-Drug Conjugation
This protocol describes the conjugation of the maleimide-linker-payload to a reduced antibody (e.g., Trastuzumab).
Materials:
-
Trastuzumab
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Maleimide-linker-payload
-
Phosphate-buffered saline (PBS), pH 7.4
-
Size-exclusion chromatography (SEC) column
Protocol:
-
Antibody Reduction: Dissolve Trastuzumab in PBS. Add a 10-fold molar excess of TCEP and incubate at 37°C for 2 hours to reduce the interchain disulfide bonds.
-
Conjugation: Add a 5-fold molar excess of the maleimide-linker-payload (dissolved in a small amount of DMSO) to the reduced antibody solution. Incubate at room temperature for 1 hour.
-
Purification: Purify the resulting ADC by SEC to remove unconjugated linker-payload and other small molecules.
Caption: Workflow for the synthesis of the Trastuzumab-C3-Amide-C4-Duocarmycin ADC.
Characterization and Data Presentation
Thorough characterization of the ADC is crucial to ensure its quality and consistency. The following table summarizes key analytical methods and expected results for the Trastuzumab-C3-Amide-C4-Duocarmycin ADC.
| Parameter | Method | Typical Result |
| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC) | Average DAR of 3.5 - 4.0 |
| UV-Vis Spectroscopy | DAR calculated from absorbance at 280 nm and payload-specific wavelength | |
| Mass Spectrometry (MS) | Deconvoluted mass spectrum showing multiple drug-loaded species | |
| Purity and Aggregation | Size-Exclusion Chromatography (SEC) | >95% monomeric ADC |
| In Vitro Cytotoxicity | Cell-based assay (e.g., MTS/MTT) on HER2+ cell lines (e.g., SK-BR-3) | IC50 in the low nanomolar range |
| Antigen Binding | ELISA or Surface Plasmon Resonance (SPR) | Binding affinity comparable to the unconjugated antibody |
| In Vivo Efficacy | Xenograft mouse model with HER2+ tumors | Significant tumor growth inhibition compared to controls |
Conclusion
The this compound linker represents a straightforward and stable option for the development of non-cleavable ADCs. The protocols outlined in this document provide a general framework for the synthesis, conjugation, and characterization of ADCs utilizing this type of linker. Researchers should optimize the reaction conditions and purification methods for their specific antibody and payload combination to ensure the production of a high-quality and effective therapeutic agent. The stability of the amide bond within the linker and the non-cleavable design make it a suitable choice for payloads that are active upon release with the linker attached after lysosomal degradation of the antibody.
References
Application Note: Mass Spectrometry Analysis of C3-Amide-C4-NH2 Modified Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemical modification of peptides is a powerful tool in drug discovery and proteomics, enabling the development of peptides with enhanced stability, altered bioavailability, and novel functionalities. The C3-Amide-C4-NH2 modification, a linker containing a three-carbon amide moiety and a four-carbon amine-terminated chain, is an emerging modification used to conjugate payloads, alter pharmacokinetic properties, or probe protein-protein interactions. Accurate and robust analytical methods are crucial for the characterization and quantification of these modified peptides. Mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the premier technique for this purpose, offering high sensitivity and specificity.
This application note provides detailed protocols for the analysis of this compound modified peptides by LC-MS/MS, covering sample preparation, analytical methods, and data analysis.
Experimental Workflow
The overall experimental workflow for the analysis of this compound modified peptides is depicted below.
Caption: Overall experimental workflow for this compound peptide analysis.
Experimental Protocols
Sample Preparation
High-quality sample preparation is critical for successful mass spectrometry analysis. The following protocol is a general guideline for the preparation of synthetic this compound modified peptides.
Materials:
-
Milli-Q water
-
Acetonitrile (ACN), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Trifluoroacetic acid (TFA)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Lyophilizer or vacuum centrifuge
Protocol:
-
Peptide Solubilization: Dissolve the synthetic this compound modified peptide in a solution of 50% acetonitrile in water with 0.1% trifluoroacetic acid. The final concentration should be approximately 1 mg/mL.
-
Desalting and Purification:
-
Equilibrate a C18 SPE cartridge with 100% acetonitrile, followed by a wash with 0.1% TFA in water.
-
Load the peptide solution onto the cartridge.
-
Wash the cartridge with 0.1% TFA in water to remove salts and other hydrophilic impurities.
-
Elute the peptide with increasing concentrations of acetonitrile (e.g., 30%, 50%, 70%) in 0.1% TFA in water.
-
Collect the fractions and identify the peptide-containing fractions using a UV spectrophotometer at 280 nm (if the peptide contains tryptophan or tyrosine) or by analyzing a small aliquot by MALDI-TOF MS.
-
-
Solvent Removal: Lyophilize the purified peptide fractions to dryness or use a vacuum centrifuge.
-
Resuspension: Reconstitute the dried peptide in 0.1% formic acid in water to a final concentration suitable for LC-MS/MS analysis (typically in the range of 0.1-1 µg/µL).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Instrumentation:
-
High-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
LC Method:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient:
-
0-5 min: 2% B
-
5-45 min: 2-40% B
-
45-50 min: 40-90% B
-
50-55 min: 90% B
-
55-60 min: 90-2% B
-
60-70 min: 2% B
-
-
Flow Rate: 300 µL/min
-
Injection Volume: 5 µL
MS Method:
-
Ionization Mode: Positive electrospray ionization (ESI)
-
MS1 Scan Range: m/z 300-2000
-
Resolution (MS1): 60,000
-
Data-Dependent Acquisition (DDA): Top 10 most intense precursor ions selected for MS/MS
-
Fragmentation: Higher-energy collisional dissociation (HCD) or collision-induced dissociation (CID)
-
Collision Energy: Normalized collision energy (NCE) of 28 (can be optimized)
-
Resolution (MS2): 15,000
-
Dynamic Exclusion: 30 seconds
Data Presentation
Quantitative data should be summarized in a clear and structured format. Below is an example table for presenting quantitative results from a dose-response experiment.
| Peptide Sequence | Modification | Concentration (nM) | Peak Area (Arbitrary Units) | RSD (%) |
| GGY-C3-Amide-C4-NH2 | This compound | 1 | 1.25E+06 | 4.5 |
| GGY-C3-Amide-C4-NH2 | This compound | 10 | 1.38E+07 | 3.2 |
| GGY-C3-Amide-C4-NH2 | This compound | 100 | 1.42E+08 | 2.1 |
| GGY-C3-Amide-C4-NH2 | This compound | 1000 | 1.55E+09 | 1.8 |
| GGY (Unmodified) | None | 100 | 2.10E+08 | 2.5 |
Fragmentation of this compound Modified Peptides
The fragmentation pattern of the this compound linker is crucial for confident identification. Based on the principles of peptide fragmentation, the primary cleavage sites are expected to be the amide bonds within the peptide backbone and within the linker itself.
Under HCD or CID, the following fragmentation pathways are plausible:
-
Backbone Fragmentation: Standard b- and y-type ions will be observed from the cleavage of the peptide backbone.
-
Linker Fragmentation: The amide bond within the C3-linker is susceptible to cleavage, leading to characteristic neutral losses or fragment ions. The C-N bond in the C4-amine chain can also fragment.
-
Diagnostic Ions: Specific fragment ions corresponding to the this compound moiety itself can serve as diagnostic markers for the presence of the modification.
Hypothetical Signaling Pathway
This compound modified peptides can be designed to interact with specific cellular targets. The following diagram illustrates a hypothetical signaling pathway where a modified peptide acts as an inhibitor of a kinase cascade.
Caption: A hypothetical signaling pathway inhibited by a modified peptide.
Conclusion
The protocols and information provided in this application note offer a comprehensive guide for the mass spectrometric analysis of this compound modified peptides. By employing high-resolution LC-MS/MS and optimized sample preparation and analytical methods, researchers can confidently identify, characterize, and quantify these novel therapeutic and research molecules. The ability to elucidate the fragmentation patterns of the modification is key to successful analysis and will aid in the development of robust and reliable assays for drug development and proteomics research.
Application Notes and Protocols for Quantifying C3-Amide-C4-NH2 Conjugation Efficiency
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise and efficient conjugation of molecules is a cornerstone of modern drug development, enabling the creation of targeted therapeutics such as antibody-drug conjugates (ADCs), and the functionalization of biomolecules for research purposes. The formation of a stable amide bond is a common and critical step in these processes. This document provides detailed application notes and protocols for the quantification of conjugation efficiency, with a specific focus on reactions involving a C3-Amide-C4-NH2 moiety. This structural motif, characterized by an amide group at the C3 position and a primary amine at the C4 position of a given molecular scaffold, is a versatile component in bioconjugation strategies.
Accurate quantification of conjugation efficiency is paramount for ensuring the quality, efficacy, and safety of the final product.[1] Inconsistent or poorly characterized conjugation can lead to batches with variable potency and toxicity.[1] This guide outlines three widely used analytical techniques for quantifying the efficiency of this compound conjugation: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Mass Spectrometry (MS), and UV-Vis Spectrophotometry. Detailed experimental protocols, data presentation tables, and workflow diagrams are provided to assist researchers in implementing these methods.
Core Concepts in this compound Conjugation
The "this compound" designation refers to a chemical scaffold featuring an amide linkage at the third carbon and a primary amine at the fourth carbon. The primary amine at the C4 position serves as a nucleophilic handle for conjugation to another molecule, often via an amine-reactive chemical group such as an N-hydroxysuccinimide (NHS) ester.[2] The reaction results in the formation of a stable amide bond, linking the two molecules.
The general scheme for such a conjugation reaction is depicted below:
Molecule A (containing an NHS-ester) + Molecule B (containing the C4-NH2 group) → Conjugate A-B (linked by a newly formed amide bond)
The efficiency of this reaction is a critical parameter to measure and control.
Quantification Methodologies
Several analytical techniques can be employed to quantify the efficiency of the this compound conjugation. The choice of method depends on the properties of the molecules involved, the desired level of detail, and the available instrumentation.[1]
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC separates molecules based on their hydrophobicity.[3] The starting materials (Molecule A and Molecule B) and the final conjugate (A-B) will typically have different retention times on an RP-HPLC column, allowing for their separation and quantification. By measuring the peak areas of the unreacted starting materials and the product, the conjugation efficiency can be calculated.
Experimental Protocol: RP-HPLC for Conjugation Efficiency
1. Materials and Reagents:
-
RP-HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Reaction samples (aliquots taken at different time points)
-
Standards of Molecule A, Molecule B, and purified Conjugate A-B
2. HPLC Method:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm (for proteins) or another wavelength where the molecules of interest absorb.
-
Injection Volume: 20 µL
-
Gradient:
-
0-5 min: 5% B
-
5-35 min: 5-95% B (linear gradient)
-
35-40 min: 95% B
-
40-45 min: 95-5% B (linear gradient)
-
45-50 min: 5% B (equilibration)
-
3. Sample Preparation:
-
Quench the conjugation reaction at desired time points by adding a suitable quenching agent (e.g., Tris buffer).
-
Dilute the reaction mixture in Mobile Phase A to a concentration suitable for HPLC analysis.
-
Filter the sample through a 0.22 µm syringe filter before injection.
4. Data Analysis:
-
Integrate the peak areas for Molecule A, Molecule B, and the Conjugate A-B.
-
Calculate the conjugation efficiency using the following formula:
-
Efficiency (%) = [Peak Area of Conjugate / (Peak Area of Conjugate + Peak Area of Limiting Reactant)] x 100
-
Mass Spectrometry (MS)
Mass spectrometry provides a highly accurate measurement of the molecular weights of the reactants and products. By analyzing the mass spectrum of the reaction mixture, the presence and relative abundance of the starting materials and the conjugate can be determined. This is particularly useful for complex mixtures and for confirming the identity of the conjugate. For larger biomolecules like antibodies, deconvolution of the mass spectrum is often necessary.
Experimental Protocol: Mass Spectrometry for Conjugation Efficiency
1. Materials and Reagents:
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system (e.g., Q-TOF or Orbitrap)
-
Denaturing buffer (e.g., 6 M guanidine HCl)
-
Reducing agent (e.g., DTT) for antibody-drug conjugates, if applicable
-
Alkylating agent (e.g., iodoacetamide), if applicable
-
Digestion buffer (e.g., 50 mM ammonium bicarbonate) and enzyme (e.g., trypsin) for peptide mapping, if required.
2. Sample Preparation (for intact protein analysis):
-
Desalt the reaction mixture using a suitable method (e.g., zip-tip, dialysis, or size-exclusion chromatography).
-
Dilute the sample in a solvent compatible with electrospray ionization (e.g., 50% acetonitrile with 0.1% formic acid).
3. LC-MS/MS Method:
-
LC System: Use a nano- or micro-flow LC system with a C18 reversed-phase column.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A shallow gradient from 2-40% Mobile Phase B over 60-120 minutes is often used for complex samples.
-
MS Method:
-
Acquisition Mode: Data-dependent acquisition (DDA) or data-independent acquisition (DIA).
-
Select the most intense precursor ions for fragmentation (MS/MS).
-
4. Data Analysis:
-
Deconvolute the mass spectrum to obtain the masses of the different species present.
-
Quantify the relative abundance of the unreacted starting materials and the conjugate based on their ion intensities.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simpler and more rapid method that can be used if the conjugated molecule has a distinct absorbance wavelength compared to the starting biomolecule. By measuring the absorbance at two different wavelengths, one for the biomolecule (e.g., 280 nm for a protein) and one for the conjugated molecule, the degree of labeling or conjugation efficiency can be estimated.
Experimental Protocol: UV-Vis Spectrophotometry for Conjugation Efficiency
1. Materials and Reagents:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Phosphate-buffered saline (PBS) or another suitable buffer
-
Reaction samples
-
Unconjugated biomolecule as a control
2. Procedure:
-
Measure the absorbance of the purified conjugate solution at two wavelengths:
-
λ1: The wavelength of maximum absorbance for the biomolecule (e.g., 280 nm for proteins).
-
λ2: The wavelength of maximum absorbance for the conjugated small molecule.
-
-
Measure the absorbance of the unconjugated biomolecule at the same two wavelengths.
3. Data Analysis:
-
Calculate the concentration of the biomolecule and the conjugated molecule using the Beer-Lambert law (A = εbc), accounting for any absorbance overlap between the two species.
-
The ratio of the concentrations will give the degree of labeling.
Data Presentation
Clear and structured presentation of quantitative data is crucial for comparison and interpretation.
Table 1: RP-HPLC Quantification of this compound Conjugation
| Sample ID | Retention Time (min) - Molecule A | Peak Area - Molecule A | Retention Time (min) - Molecule B | Peak Area - Molecule B | Retention Time (min) - Conjugate | Peak Area - Conjugate | Conjugation Efficiency (%) |
| Time 0 | 15.2 | 1,200,000 | 8.5 | 850,000 | - | 0 | 0 |
| Time 1 hr | 15.2 | 600,000 | 8.5 | 425,000 | 20.1 | 580,000 | 49.2 |
| Time 4 hr | 15.2 | 120,000 | 8.5 | 85,000 | 20.1 | 1,050,000 | 89.7 |
| Time 24 hr | 15.2 | 15,000 | 8.5 | 10,000 | 20.1 | 1,150,000 | 98.7 |
Table 2: Mass Spectrometry Analysis of Conjugation Products
| Species | Theoretical Mass (Da) | Observed Mass (Da) | Relative Abundance (%) |
| Unconjugated Molecule B | 1,500.7 | 1,500.8 | 5.2 |
| Conjugate (1:1) | 2,000.9 | 2,001.0 | 94.8 |
| Double Conjugation | 2,501.1 | - | < 0.1 |
Table 3: UV-Vis Spectrophotometry Data
| Sample | Absorbance at 280 nm (A280) | Absorbance at λmax of Drug (A_drug) | Protein Concentration (mg/mL) | Drug Concentration (µM) | Drug-to-Protein Ratio |
| Unconjugated Protein | 1.20 | 0.05 | 1.0 | - | 0 |
| Conjugate Batch 1 | 1.25 | 0.85 | 1.02 | 42.5 | 4.17 |
| Conjugate Batch 2 | 1.22 | 0.88 | 0.99 | 44.0 | 4.44 |
Visualizations
Diagrams are essential for illustrating complex workflows and relationships.
Caption: Workflow for quantifying conjugation efficiency using RP-HPLC.
Caption: Workflow for MS-based analysis of conjugation products.
Caption: Decision tree for selecting a quantification method.
Conclusion
The successful development of bioconjugates relies on robust and accurate analytical methods to characterize the conjugation process. This guide has provided detailed protocols and application notes for quantifying this compound conjugation efficiency using RP-HPLC, Mass Spectrometry, and UV-Vis Spectrophotometry. By following these protocols and utilizing the provided data presentation formats and workflow diagrams, researchers, scientists, and drug development professionals can effectively monitor and optimize their conjugation reactions, leading to the production of well-defined and consistent bioconjugates.
References
Application Notes and Protocols for C3-Amide-C4-NH2 Linker in Fluorescent Dye Attachment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent attachment of fluorescent dyes to biomolecules is a cornerstone of modern biological research and drug development, enabling the sensitive detection and tracking of molecules in complex systems. The choice of linker used to attach the fluorophore to the target molecule is critical, as it can influence the stability, solubility, and fluorescence properties of the conjugate. This document provides detailed application notes and protocols for the use of a C3-Amide-C4-NH2 linker for the attachment of fluorescent dyes.
The this compound linker is a bifunctional molecule featuring a stable amide bond and a reactive primary amine. This structure provides a flexible spacer arm that separates the fluorescent dye from the target molecule, which can help to minimize steric hindrance and potential quenching effects. The terminal primary amine serves as a versatile handle for conjugation to a wide variety of fluorescent dyes that are commercially available with amine-reactive functionalities, most commonly as N-hydroxysuccinimide (NHS) esters.[1][2]
Linker Characteristics
The presumed chemical structure of the this compound linker is N-(4-aminobutyl)propanamide. This structure is consistent with its molecular formula (C8H18N2O).
Key Features:
-
Stable Amide Bond: The internal amide bond provides high chemical and enzymatic stability to the linker, ensuring the integrity of the dye-linker conjugate under physiological conditions.[3][4]
-
Flexible Spacer Arm: The combination of a three-carbon (C3) and a four-carbon (C4) chain provides a flexible spacer of significant length, which can be advantageous in maintaining the biological activity of the labeled molecule.
-
Reactive Primary Amine: The terminal primary amine (NH2) is a nucleophilic group that readily reacts with electrophilic functional groups on fluorescent dyes, such as NHS esters, to form a stable amide bond.[5]
Application: Fluorescent Labeling of Biomolecules
The this compound linker is particularly well-suited for a two-step labeling strategy:
-
Conjugation to the Target Molecule: The linker can first be attached to a target molecule (e.g., a protein, antibody, or oligonucleotide) through its amide group, assuming the target has a suitable functional group for amide bond formation (e.g., a carboxylic acid that can be activated).
-
Fluorescent Dye Attachment: The exposed primary amine of the linker is then used to attach an amine-reactive fluorescent dye.
Alternatively, the linker can be pre-labeled with a fluorescent dye and then conjugated to the target molecule. The choice of strategy depends on the specific application and the chemistry of the target molecule.
Experimental Protocols
Protocol 1: Synthesis of this compound Linker (Proposed)
Materials:
-
Propanoyl chloride
-
1,4-Diaminobutane
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA)
-
Hydrochloric acid (HCl), 1 M
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve 1,4-diaminobutane (in molar excess to favor mono-acylation) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine (as an acid scavenger) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add propanoyl chloride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the pure this compound linker.
-
Characterize the final product by NMR and mass spectrometry to confirm its structure and purity.
Logical Workflow for Linker Synthesis:
References
- 1. resources.biomol.com [resources.biomol.com]
- 2. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Stability of Medium-Bridged Twisted Amides in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stable and ordered amide frameworks synthesised under reversible conditions which facilitate error checking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ulab360.com [ulab360.com]
Application Notes and Protocols: Solid-Phase Synthesis Incorporating a C3-Amide-C4-NH2 Modification
For Researchers, Scientists, and Drug Development Professionals.
Introduction
The strategic incorporation of chemical modifications into oligonucleotides is a cornerstone of modern nucleic acid-based therapeutics and diagnostics. These modifications can enhance desirable properties such as nuclease resistance, binding affinity to target sequences, and cellular uptake. This document provides detailed protocols for the solid-phase synthesis of oligonucleotides incorporating a novel C4-functionalized pyrimidine building block: a C3-amide-C4-amino modification.
This modification, featuring an amino group at the C4 position of a pyrimidine nucleoside connected via a three-carbon linker to a terminal amide, offers a unique combination of functionalities. The C4-amino group can alter the hydrogen bonding properties of the nucleobase, potentially influencing duplex stability and recognition. The flexible C3-linker provides spatial separation from the oligonucleotide backbone, while the terminal amide group introduces a site for further conjugation or to modulate the physicochemical properties of the oligonucleotide. Such modifications are valuable in the development of antisense oligonucleotides, siRNAs, and diagnostic probes.[1][2]
These application notes provide a comprehensive guide, from the synthesis of the modified phosphoramidite monomer to its incorporation into oligonucleotides using automated solid-phase synthesis, and finally, the deprotection and purification of the modified product.
Synthesis of the C3-Amide-C4-NH2 Modified Phosphoramidite
The successful incorporation of the this compound modification begins with the chemical synthesis of the corresponding phosphoramidite building block. This process involves a multi-step synthesis starting from a readily available pyrimidine nucleoside. The general strategy involves the introduction of an amino group at the C4 position, followed by the attachment of the C3-amide linker, and subsequent phosphitylation.
A plausible synthetic route, based on established nucleoside modification chemistries, is outlined below. This involves the conversion of a pyrimidine nucleoside (e.g., uridine or cytidine) to a C4-triazolyl derivative, which serves as a reactive intermediate for nucleophilic substitution with an appropriate amino-linker.
Proposed Synthetic Pathway:
Figure 1. Proposed synthetic pathway for the this compound modified phosphoramidite.
Experimental Protocol: Synthesis of the Modified Phosphoramidite
Materials:
-
5'-O-(4,4'-Dimethoxytrityl)-2'-O-(tert-butyldimethylsilyl)-uridine
-
1H-1,2,4-Triazole
-
Benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate (BOP reagent)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
N-Boc-1,3-diaminopropane
-
Acetic Anhydride
-
Pyridine
-
2-Cyanoethyl-N,N-diisopropylchlorophosphoramidite
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous solvents (Acetonitrile, Dichloromethane, Tetrahydrofuran)
Procedure:
-
Synthesis of the C4-Triazolyl Intermediate:
-
Dissolve the protected uridine in anhydrous acetonitrile.
-
Add 1H-1,2,4-triazole and BOP reagent.
-
Add DBU dropwise and stir the reaction at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, purify the product by column chromatography.
-
-
Introduction of the C3-Amino Linker:
-
Dissolve the C4-triazolyl intermediate in anhydrous acetonitrile.
-
Add N-Boc-1,3-diaminopropane and heat the reaction at 50-60°C overnight.
-
Monitor the reaction by TLC.
-
Purify the resulting C4-(N-Boc-3-aminopropyl)amino nucleoside by column chromatography.
-
-
Formation of the Terminal Amide:
-
Dissolve the product from the previous step in a mixture of pyridine and dichloromethane.
-
Add acetic anhydride and stir at room temperature for 2-4 hours.
-
Quench the reaction with methanol.
-
Purify the N-acylated product by column chromatography.
-
-
Phosphitylation:
-
Dissolve the N-acylated nucleoside in anhydrous dichloromethane.
-
Add DIPEA and cool the mixture to 0°C.
-
Add 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite dropwise.
-
Stir the reaction at room temperature for 2-3 hours.
-
Quench the reaction with methanol.
-
Purify the final phosphoramidite product by column chromatography under an inert atmosphere.
-
| Step | Key Reagents | Solvent | Reaction Time | Temperature |
| 1. C4-Activation | 1H-1,2,4-Triazole, BOP, DBU | Acetonitrile | 2-4 hours | Room Temp. |
| 2. Amination | N-Boc-1,3-diaminopropane | Acetonitrile | Overnight | 50-60°C |
| 3. Amide Formation | Acetic Anhydride, Pyridine | Dichloromethane | 2-4 hours | Room Temp. |
| 4. Phosphitylation | 2-Cyanoethyl-N,N-diisopropylchlorophosphoramidite, DIPEA | Dichloromethane | 2-3 hours | Room Temp. |
Table 1. Summary of reaction conditions for the synthesis of the modified phosphoramidite.
Solid-Phase Oligonucleotide Synthesis Protocol
The incorporation of the this compound modified phosphoramidite into an oligonucleotide sequence is performed on an automated DNA/RNA synthesizer using standard phosphoramidite chemistry.[3][4][5] The synthesis cycle consists of four main steps: detritylation, coupling, capping, and oxidation.
Figure 2. Workflow for solid-phase synthesis of a modified oligonucleotide.
Experimental Protocol: Automated Synthesis
Materials:
-
Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside.
-
Standard DNA/RNA phosphoramidites (A, C, G, T/U).
-
This compound modified phosphoramidite solution (0.1 M in anhydrous acetonitrile).
-
Activator solution (e.g., 5-Ethylthio-1H-tetrazole).
-
Capping solutions (Acetic Anhydride/N-Methylimidazole).
-
Oxidizing solution (Iodine in THF/water/pyridine).
-
Deblocking solution (Trichloroacetic acid in dichloromethane).
-
Anhydrous acetonitrile.
Procedure:
-
Synthesizer Setup:
-
Install the required phosphoramidites, including the custom this compound phosphoramidite, and reagents on the automated synthesizer.
-
Program the desired oligonucleotide sequence and synthesis scale.
-
-
Synthesis Cycle:
-
Detritylation: The 5'-DMT protecting group is removed from the support-bound nucleoside by treatment with the deblocking solution.
-
Coupling: The this compound phosphoramidite is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. A slightly extended coupling time may be beneficial for modified phosphoramidites to ensure high coupling efficiency.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion sequences.
-
Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using the oxidizing solution.
-
These four steps are repeated for each subsequent monomer in the sequence.
-
| Step | Reagent(s) | Purpose | Typical Duration |
| 1. Detritylation | Trichloroacetic acid in DCM | Removes 5'-DMT protecting group | 60-120 seconds |
| 2. Coupling | Phosphoramidite + Activator | Forms new phosphite triester bond | 120-300 seconds |
| 3. Capping | Acetic Anhydride/N-Methylimidazole | Blocks unreacted 5'-OH groups | 30-60 seconds |
| 4. Oxidation | Iodine solution | Oxidizes P(III) to P(V) | 30-60 seconds |
Table 2. Standard solid-phase synthesis cycle parameters.
Deprotection and Purification Protocol
Following synthesis, the oligonucleotide must be cleaved from the solid support and all protecting groups removed from the nucleobases and the phosphate backbone. The choice of deprotection conditions is critical to preserve the integrity of the modification.
Experimental Protocol: Cleavage and Deprotection
Materials:
-
Ammonium hydroxide or a mixture of ammonium hydroxide and methylamine (AMA).
-
Triethylamine trihydrofluoride (TEA·3HF) for RNA synthesis (if 2'-O-silyl protecting groups are used).
Procedure:
-
Cleavage from Support and Base Deprotection:
-
Transfer the CPG support with the synthesized oligonucleotide to a sealed vial.
-
Add concentrated ammonium hydroxide or AMA solution.
-
Heat the vial at 55-65°C for the recommended time (e.g., 8-16 hours for ammonium hydroxide, or 10-15 minutes for AMA at 65°C).
-
Cool the vial, centrifuge, and transfer the supernatant containing the oligonucleotide to a new tube.
-
-
Removal of 2'-Protecting Groups (for RNA):
-
If applicable, evaporate the ammonia/AMA solution.
-
Resuspend the pellet in a solution of TEA·3HF and heat as required to remove the 2'-O-silyl groups.
-
-
Purification:
-
The crude deprotected oligonucleotide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC) or polyacrylamide gel electrophoresis (PAGE).
-
Collect the fractions containing the full-length product.
-
Desalt the purified oligonucleotide using a suitable method (e.g., ethanol precipitation or a desalting column).
-
Verify the identity and purity of the final product by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical HPLC or capillary electrophoresis.
-
| Step | Reagent | Temperature | Duration | Purpose |
| Cleavage & Base Deprotection | Conc. NH4OH or AMA | 55-65°C | 15 min - 16 hrs | Cleaves from CPG and removes base protecting groups |
| 2'-Deprotection (RNA) | TEA·3HF | 65°C | 2-4 hours | Removes 2'-O-silyl groups |
| Purification | HPLC Buffers | Room Temp. | Variable | Isolates full-length product |
Table 3. Deprotection and purification conditions.
Applications
Oligonucleotides incorporating the this compound modification have potential applications in various areas of research and drug development:
-
Antisense Therapeutics: The modification could enhance nuclease resistance and binding affinity to target mRNA, leading to improved gene silencing.
-
Diagnostic Probes: The terminal amide can be further functionalized with reporter molecules such as fluorophores or biotin for use in diagnostic assays.
-
Aptamer Development: The modification may confer unique structural properties that could lead to the selection of aptamers with high affinity and specificity for their targets.
-
Bioconjugation: The amide group provides a handle for conjugation to peptides, proteins, or other molecules to create novel biomaterials or targeted delivery systems.
References
- 1. A Robust Strategy for Introducing Amino-Modifiers in Nucleic Acids: Enabling Novel Amino Tandem Oligonucleotide Synthesis in DNA and RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ias.ac.in [ias.ac.in]
- 3. Facile Modifications at the C4 Position of Pyrimidine Nucleosides via In Situ Amide Activation with 1H-Benzotriazol-1-yloxy-tris(dimethylamino)phosphonium Hexafluorophosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Amide Coupling Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during amide bond formation, particularly focusing on overcoming low reaction yields. The guidance provided is broadly applicable to the coupling of a carboxylic acid and a primary amine.
Troubleshooting Guide
Question: My amide coupling reaction is resulting in a low yield. What are the common causes and how can I troubleshoot them?
Answer:
Low yields in amide synthesis are a frequent challenge and can be attributed to several factors. A systematic approach to troubleshooting is crucial for identifying and resolving the underlying issue.
1. Assess Starting Materials and Reagents:
-
Purity of Reactants: Impurities in your carboxylic acid or amine can interfere with the reaction. Ensure the starting materials are of high purity and are thoroughly dried, as moisture can lead to the hydrolysis of activated intermediates.[1]
-
Reagent Quality: Coupling reagents, additives, and bases can degrade over time, especially if not stored under anhydrous conditions. Using fresh or properly stored reagents is critical for optimal performance.[1] Solvents must also be anhydrous.[1]
2. Evaluate Reaction Conditions:
-
Stoichiometry: While a 1:1 ratio of carboxylic acid to amine is theoretical, using a slight excess (1.1-1.5 equivalents) of the more abundant or less expensive reactant can drive the reaction to completion.[1] The coupling reagent is typically used in slight excess (1.1-1.2 equivalents) relative to the limiting reactant.[1]
-
Concentration: Low reactant concentrations can slow down the reaction rate. If solubility allows, increasing the concentration may improve the yield.
-
Temperature: The optimal temperature is substrate-dependent. While many coupling reactions proceed at room temperature, some may require cooling (0 °C or lower) to minimize side reactions, whereas others, especially with sterically hindered substrates, may benefit from gentle heating.
-
Reaction Time: Incomplete reactions are a common cause of low yields. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has reached completion.
3. Re-evaluate Coupling Chemistry:
-
Activation Method: The choice of coupling reagent is critical. For sterically hindered carboxylic acids or poorly nucleophilic amines (e.g., anilines with electron-withdrawing groups), a more potent activating agent may be required.
-
Side Reactions: Be aware of potential side reactions that can consume starting materials or intermediates. Common side reactions include:
-
Racemization: Loss of stereochemical integrity at the α-carbon of an amino acid can occur during activation.
-
N-acylurea Formation: With carbodiimide reagents like DCC or EDC, the activated intermediate can rearrange to form an unreactive N-acylurea byproduct, halting the reaction.
-
Hydrolysis: The presence of water can hydrolyze the activated carboxylic acid intermediate.
-
Below is a troubleshooting workflow to guide your optimization process:
Caption: A logical workflow for troubleshooting low yield in amide coupling reactions.
Frequently Asked Questions (FAQs)
Q1: My amine is poorly nucleophilic. Which coupling reagents are best suited for this challenge?
A1: For electron-deficient or sterically hindered amines, standard coupling conditions may be insufficient. Consider using more reactive coupling reagents such as HATU, HCTU, or COMU. These uronium-based reagents are known for their high reactivity and can often overcome the poor nucleophilicity of the amine. Alternatively, converting the carboxylic acid to an acid chloride, a more reactive electrophile, can also be an effective strategy, though it may require protection of other functional groups.
Q2: I am observing a white precipitate in my reaction using DCC. What is it and how can I remove it?
A2: The white precipitate is N,N'-dicyclohexylurea (DCU), a byproduct of the DCC coupling reagent. DCU is notoriously insoluble in many common organic solvents, which facilitates its removal by filtration. Simply filter the reaction mixture through a sintered glass funnel or a pad of Celite to remove the DCU.
Q3: How can I minimize racemization during the coupling of chiral carboxylic acids?
A3: Racemization can be a significant issue when coupling chiral amino acids or other chiral carboxylic acids. To minimize racemization:
-
Choose appropriate coupling reagents: Reagents like HATU and COMU are known for low racemization rates.
-
Use additives: Additives such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can suppress racemization, particularly when used with carbodiimide coupling reagents.
-
Control the base and temperature: Avoid using excessive amounts of tertiary amine bases and high reaction temperatures, as these conditions can promote the formation of oxazolone intermediates that are prone to racemization.
Q4: What is the role of a base in amide coupling reactions, and which one should I choose?
A4: A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is often necessary to neutralize the acid that is formed during the reaction. This prevents the protonation of the amine nucleophile, which would render it unreactive. The choice of base can influence the reaction rate and the extent of side reactions like racemization. DIPEA is a bulkier base and is often preferred to minimize side reactions.
Data Presentation: Comparison of Common Coupling Reagents
The selection of a coupling reagent can significantly impact the yield of an amide synthesis. The following table provides a comparative overview of commonly used coupling reagents.
| Coupling Reagent | Class | Relative Reactivity | Common Additive | Key Advantages | Potential Disadvantages |
| DCC/EDC | Carbodiimide | Moderate | HOBt/HOAt | Cost-effective, widely used. | Can cause racemization, formation of insoluble DCU (with DCC) or water-soluble urea (with EDC). |
| HATU/HCTU | Uronium Salt | Very High | None (contains HOAt moiety) | High efficiency, low racemization, suitable for difficult couplings. | More expensive, potential for side reactions with certain amino acid residues. |
| PyBOP | Phosphonium Salt | High | HOBt | High coupling efficiency, low racemization. | More expensive than carbodiimides. |
| COMU | Uronium Salt | Very High | None (contains OxymaPure) | High efficiency, water-soluble byproducts, enhanced safety (not explosive). | Higher cost. |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
This protocol provides a general guideline for a standard HATU-mediated amide coupling in solution.
-
Reactant Preparation: In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 equivalent) in an anhydrous polar aprotic solvent such as DMF.
-
Base Addition: Add a non-nucleophilic base like DIPEA (2.0-3.0 equivalents) to the solution and stir for 5-10 minutes at room temperature.
-
Activation: Add HATU (1.0-1.2 equivalents) to the reaction mixture and continue stirring for 10-15 minutes. The solution may change color, indicating the formation of the active ester.
-
Amine Addition: Add the amine (1.0-1.1 equivalents) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM). Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.
Protocol 2: General Procedure for Amide Coupling using EDC/HOBt
This protocol outlines a standard procedure for amide bond formation using EDC in combination with HOBt.
-
Reactant Preparation: Dissolve the carboxylic acid (1.0 equivalent), HOBt (1.1 equivalents), and the amine (1.1 equivalents) in an anhydrous solvent (e.g., DMF or DCM).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
EDC Addition: Add EDC (1.2 equivalents) to the cooled solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent. Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Signaling Pathways and Experimental Workflows
The following diagram illustrates the general mechanism of amide bond formation facilitated by a coupling reagent.
Caption: General pathway for amide bond formation via an activated intermediate.
References
Technical Support Center: Optimizing pH for C3-Amide-C4-NH2 Conjugation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the pH for C3-Amide-C4-NH2 conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for this compound conjugation?
A1: The optimal pH for amide bond formation is a critical parameter that depends on the specific coupling reagents used. For NHS ester-based couplings, a pH range of 7.2 to 9 is generally recommended to ensure the primary amine is deprotonated and sufficiently nucleophilic.[1] For reactions utilizing imidoester crosslinkers, a more alkaline pH of 8 to 10 is often favored, with pH 10 providing higher efficiency.[1] It is crucial to consult the technical specifications of your specific reagents.
Q2: How does pH affect the stability of the activated species and the final amide bond?
A2: The pH of the reaction medium directly impacts the stability of both the activated carboxylic acid and the resulting amide bond. In aqueous buffers, activated esters like NHS esters are susceptible to hydrolysis, which competes with the desired amine coupling reaction.[2] At pH 7, the rate of hydrolysis of an amide bond is primarily due to the direct attack of water, but this rate is very slow, with a half-life of many years.[3] However, under acidic or basic conditions, the rate of hydrolysis can increase.[3]
Q3: What are common side reactions related to pH during this conjugation?
A3: A primary side reaction is the hydrolysis of the activated carboxylic acid, which is more prevalent at higher pH values and in aqueous solutions. This consumes the activated species and reduces the overall yield of the desired conjugate. Additionally, at a very high pH, the stability of the molecules themselves might be compromised. Conversely, at a low pH, the amine group will be protonated, reducing its nucleophilicity and slowing down or preventing the reaction.
Q4: Which buffers are recommended for this conjugation reaction?
A4: The choice of buffer is critical to maintain the optimal pH throughout the reaction. Phosphate-buffered saline (PBS) at a pH of 7.2-7.4 is a common choice for many bioconjugation reactions. For reactions requiring a slightly higher pH, borate buffer (pH 8-10) or bicarbonate/carbonate buffer (pH 9.2-10.7) can be used. It is essential to use a buffer that does not contain primary amines (e.g., Tris), as these will compete with the target amine for the activated carboxylic acid.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Conjugation Yield | Suboptimal pH: The pH is too low, leading to protonation of the C4-NH2 group and reduced nucleophilicity. | Optimize the reaction pH. For NHS-ester based reactions, try a pH range of 7.2-9. For imidoesters, a pH of 8-10 may be more effective. Perform small-scale experiments at different pH values to determine the optimum. |
| Hydrolysis of Activated Ester: The pH is too high, or the reaction is run for too long in an aqueous buffer, causing the activated C3-Amide to hydrolyze before it can react with the C4-NH2 group. | Lower the pH slightly (while staying within the optimal range) or reduce the reaction time. Consider using a more stable activated ester if available. | |
| Poor Reactivity of Starting Materials: The C4-NH2 group may be sterically hindered or electronically deactivated. | Increase the reaction temperature or use a catalyst like 4-dimethylaminopyridine (DMAP) to enhance the reaction rate. | |
| Formation of Side Products | Reaction with Buffer Components: The buffer contains primary amines (e.g., Tris) that compete with the C4-NH2 group. | Switch to a non-amine-containing buffer such as phosphate, borate, or carbonate buffer. |
| Instability of Reactants or Product at Reaction pH: The starting materials or the final conjugate may be degrading at the chosen pH. | Assess the stability of your molecules at the reaction pH using techniques like HPLC or LC-MS. If instability is observed, adjust the pH accordingly or shorten the reaction time. | |
| Inconsistent Results | Poor pH Control: The buffering capacity is insufficient to maintain a stable pH throughout the reaction, especially if acidic or basic byproducts are formed. | Use a buffer with a pKa close to the desired reaction pH and ensure its concentration is sufficient. Monitor the pH during the reaction and adjust if necessary. |
Experimental Protocols
General Protocol for this compound Conjugation using an NHS Ester
-
Preparation of Reactants:
-
Dissolve the C3-Amide containing molecule (with a carboxylic acid) in an appropriate anhydrous organic solvent (e.g., DMF or DMSO).
-
Dissolve the C4-NH2 containing molecule in the chosen reaction buffer (e.g., PBS, pH 7.4).
-
-
Activation of the C3-Amide (Carboxylic Acid):
-
To the solution of the C3-Amide, add 1.1 equivalents of N-hydroxysuccinimide (NHS) and 1.1 equivalents of a carbodiimide coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Allow the activation reaction to proceed for 15-60 minutes at room temperature.
-
-
Conjugation Reaction:
-
Add the activated C3-Amide solution dropwise to the solution of the C4-NH2 molecule while stirring.
-
Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C. The optimal time may need to be determined empirically.
-
-
Quenching and Purification:
-
Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) to consume any unreacted NHS ester.
-
Purify the conjugate using appropriate chromatographic techniques, such as size-exclusion chromatography or affinity chromatography, depending on the properties of the molecules.
-
Visualizations
Caption: Experimental workflow for this compound conjugation.
Caption: The effect of pH on this compound conjugation efficiency.
References
Technical Support Center: C3-Amide-C4-NH2 Conjugates
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address aggregation issues encountered during the synthesis, purification, and storage of C3-Amide-C4-NH2 conjugates.
Troubleshooting Guide: Preventing and Mitigating Aggregation
Aggregation of this compound conjugates can arise from various factors, including the physicochemical properties of the conjugate, buffer conditions, and handling procedures. This guide provides a systematic approach to diagnosing and resolving common aggregation problems.
Issue 1: Conjugate Precipitates During or Immediately After the Conjugation Reaction
Possible Causes:
-
High Molar Excess of Linker: An excess of the this compound linker can increase the hydrophobicity of the final conjugate, leading to immediate aggregation.
-
Suboptimal pH: The pH of the reaction buffer can influence the charge of both the molecule and the conjugate, affecting solubility. The terminal NH2 group of the linker will be protonated at neutral or acidic pH, which can influence interactions.
-
Solvent Mismatch: The solvent used to dissolve the linker may not be fully compatible with the aqueous buffer, causing localized precipitation.
Solutions:
| Strategy | Parameter to Modify | Recommended Range/Value | Expected Outcome |
| Optimize Linker Ratio | Molar excess of linker | 1.5x - 5x | Reduced hydrophobicity-driven aggregation. |
| Adjust Reaction pH | pH of conjugation buffer | 7.0 - 8.5 | Maintain solubility by avoiding the isoelectric point (pI) of the conjugate. |
| Co-solvent Addition | % of organic co-solvent (e.g., DMSO, DMF) | 5% - 10% (v/v) | Improved solubility of the linker and conjugate. |
Experimental Protocol: Optimization of Conjugation Reaction Conditions
-
Protein/Peptide Preparation: Dissolve the protein or peptide to be conjugated in a suitable buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5) at a concentration of 1-10 mg/mL.
-
Linker Preparation: Prepare a stock solution of the this compound linker in an organic solvent such as DMSO or DMF at a concentration of 10-100 mM.
-
Titration of Linker Molar Excess: Set up a series of small-scale reactions with varying molar excesses of the linker (e.g., 1.5x, 3x, 5x, 10x) to the reactive groups on the protein/peptide.
-
pH Screening: For the optimal linker ratio, perform the conjugation reaction in buffers with different pH values (e.g., 7.0, 7.5, 8.0, 8.5).
-
Co-solvent Screening: If aggregation persists, add a small percentage of the organic solvent used for the linker stock (e.g., 5% v/v) to the reaction buffer.
-
Reaction Incubation: Incubate the reactions at 4°C or room temperature for 1-4 hours with gentle mixing.
-
Analysis: After the reaction, centrifuge the samples at 14,000 x g for 10 minutes. Analyze the supernatant for soluble conjugate using SDS-PAGE, HPLC, or UV-Vis spectroscopy to determine the extent of aggregation.
Issue 2: Aggregation Occurs During Purification
Possible Causes:
-
Buffer Composition: The purification buffer may not be suitable for maintaining the solubility of the conjugate.
-
Concentration Effects: During chromatography or ultrafiltration, the local concentration of the conjugate can increase, promoting aggregation.
-
Surface Interactions: The conjugate may interact with chromatography resins or filtration membranes, leading to aggregation and loss of material.
Solutions:
| Strategy | Parameter to Modify | Recommended Range/Value | Expected Outcome |
| Buffer Optimization | Additives in purification buffer | See table below | Enhanced solubility and stability. |
| Reduce Concentration | Protein/peptide concentration | Load at < 5 mg/mL | Minimize concentration-induced aggregation. |
| Modify Elution | Elution gradient | Shallow gradient | Prevent rapid concentration increase during elution. |
Commonly Used Anti-Aggregation Additives for Purification Buffers:
| Additive | Typical Concentration | Mechanism of Action |
| Arginine | 50 - 500 mM | Suppresses protein-protein interactions. |
| Glycerol | 5% - 20% (v/v) | Increases solvent viscosity and stabilizes protein structure. |
| Non-ionic Surfactants (e.g., Polysorbate 20) | 0.01% - 0.1% (v/v) | Reduces surface tension and blocks hydrophobic interactions. |
| Sugars (e.g., Sucrose, Trehalose) | 100 - 500 mM | Stabilize the native protein conformation. |
Issue 3: Product Aggregates During Storage
Possible Causes:
-
Suboptimal Storage Buffer: The final formulation buffer may not be adequate for long-term stability.
-
Freeze-Thaw Stress: Repeated freeze-thaw cycles can denature the conjugate and lead to aggregation.
-
High Concentration: Storing the conjugate at a high concentration can increase the likelihood of aggregation over time.
Solutions:
| Strategy | Parameter to Modify | Recommended Range/Value | Expected Outcome |
| Formulation Screening | Excipients in storage buffer | See table below | Improved long-term stability. |
| Aliquotting | Sample volume | Store in single-use aliquots | Avoid repeated freeze-thaw cycles. |
| Optimize Concentration | Storage concentration | 1 - 2 mg/mL | Reduced aggregation during storage. |
Recommended Excipients for Long-Term Storage:
| Excipient | Typical Concentration | Purpose |
| Cryoprotectants (e.g., Glycerol, Sucrose) | 10% - 20% (v/v) or 250 mM | Protect against freeze-thaw stress. |
| Bulking Agents (e.g., Glycine, Mannitol) | 100 - 200 mM | Provide stability, especially for lyophilized products. |
| Surfactants (e.g., Polysorbate 80) | 0.01% - 0.05% (v/v) | Prevent surface adsorption and aggregation. |
Frequently Asked Questions (FAQs)
Q1: What are the primary drivers of aggregation for this compound conjugates?
A1: The primary drivers of aggregation are often multifactorial and can include:
-
Increased Hydrophobicity: The C3 and C4 alkyl chains in the linker can increase the overall hydrophobicity of the molecule it is conjugated to, promoting hydrophobic interactions that lead to aggregation.
-
Intermolecular Hydrogen Bonding: The amide group within the linker can participate in hydrogen bonding between conjugate molecules.
-
Electrostatic Interactions: The terminal primary amine (NH2) will be protonated at physiological pH, imparting a positive charge. If the parent molecule has regions of negative charge, this can lead to intermolecular electrostatic interactions. Aggregation is often minimal when the pH of the solution is at least one unit away from the isoelectric point (pI) of the conjugate.[1]
Q2: How can I detect and quantify aggregation in my sample?
A2: Several methods can be used to detect and quantify aggregation:
-
Visual Inspection: The simplest method is to look for visible precipitates or cloudiness in the solution.
-
UV-Vis Spectroscopy: An increase in absorbance at 340 nm can indicate the presence of large aggregates due to light scattering.
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and can detect the formation of soluble aggregates.
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on size. Aggregates will elute earlier than the monomeric conjugate.
-
SDS-PAGE: Under non-reducing conditions, covalent aggregates can be visualized as higher molecular weight bands.
Q3: Can aggregation be reversed?
A3: In some cases, aggregation is reversible, while in others it is irreversible.
-
Reversible Aggregation: Often driven by weak, non-covalent interactions, this type of aggregation can sometimes be reversed by optimizing buffer conditions (e.g., adding solubilizing excipients like arginine or mild detergents).
-
Irreversible Aggregation: This is typically due to the formation of stable, ordered aggregates (like amyloid fibrils) or covalent cross-linking. Reversing this type of aggregation is very difficult and often not feasible without denaturing the conjugate.
Q4: Is a specific pH range ideal for preventing aggregation of these conjugates?
A4: The ideal pH is highly dependent on the isoelectric point (pI) of the specific conjugate. A general guideline is to work at a pH that is at least 1-2 units away from the pI to ensure a net charge on the molecule, which promotes repulsion between molecules and enhances solubility. Since the this compound linker adds a primary amine, the pI of the conjugate may be higher than that of the parent molecule.
Diagrams
Caption: Troubleshooting workflow for this compound conjugate aggregation.
Caption: Factors contributing to the aggregation of this compound conjugates.
References
Technical Support Center: Short-Chain Linkers in Bioconjugation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the challenges encountered when using short-chain linkers in bioconjugation experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during bioconjugation with short-chain linkers.
Issue 1: Low Conjugation Yield or Incomplete Reaction
Potential Cause: You may be experiencing low or incomplete conjugation due to steric hindrance caused by the short-chain linker. The linker may not be long enough to overcome the spatial barriers on the biomolecule, preventing the reactive groups from efficiently coming into proximity.[1][2][] The target functional groups on the biomolecule might be located in sterically hindered positions, making them inaccessible to the reactive end of a short linker.[2]
Troubleshooting Steps:
-
Assess Steric Hindrance:
-
Computationally model the conjugate to visualize the proximity of the reactive sites.
-
Perform a trial conjugation with a longer, more flexible linker (e.g., a PEG-based linker) to determine if the yield improves. If it does, steric hindrance is the likely cause.[4]
-
-
Optimize Reaction Conditions:
-
Increase Reaction Time: Allow the conjugation reaction to proceed for a longer duration (e.g., overnight at 4°C) to provide more time for the reactive groups to interact.
-
Increase Reagent Concentration: A higher concentration of the labeling reagent can sometimes drive the reaction forward, but be cautious as this may lead to non-specific modifications.
-
Optimize pH: Ensure the reaction buffer pH is optimal for the specific reactive chemistries being used (e.g., pH 7.2-8.0 for NHS esters, pH 6.5-7.5 for maleimides).
-
-
Consider Alternative Strategies:
-
Site-Directed Mutagenesis: If possible, introduce a more accessible reactive residue (like cysteine) on the protein surface through site-directed mutagenesis.
-
Use a Different Linker Chemistry: Explore alternative conjugation chemistries that might be less susceptible to steric hindrance in your specific system.
-
References
C3-Amide-C4-NH2 linker stability in different buffers
Welcome to the technical support center for the C3-Amide-C4-NH2 linker. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of this linker in various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of an amide linker like the this compound?
Amide bonds are generally considered stable, making them a common choice for linkers in bioconjugation and drug delivery systems.[1] The stability of the this compound linker is primarily influenced by the central amide bond. Under physiological conditions (pH 7.4, 37°C), the amide bond is highly stable with a very slow hydrolysis rate.[2][3] However, stability can be affected by significant deviations from this pH, the presence of certain enzymes, and high temperatures.
Q2: How does pH affect the stability of the this compound linker?
The stability of the amide bond within the linker is pH-dependent.[4][5]
-
Neutral pH (e.g., PBS pH 7.4): The linker is most stable at or near neutral pH. Intramolecular aminolysis, or "backbiting," can occur at neutral pH but is generally a slow process.
-
Acidic pH (e.g., pH 3-5): In acidic conditions, both direct hydrolysis (scission) and intramolecular aminolysis can contribute to cleavage. While the rate of hydrolysis is generally slow, prolonged exposure to acidic buffers, especially at elevated temperatures, can lead to linker degradation.
-
Basic pH (e.g., pH > 10): Under basic conditions, direct hydrolysis (scission) of the amide bond is the dominant cleavage mechanism and its rate increases with increasing pH.
Q3: Can enzymes in biological samples cleave the this compound linker?
While the simple this compound linker is not designed to be a substrate for specific enzymes like protease-cleavable peptide linkers, some non-specific enzymatic degradation by proteases or esterases present in biological matrices like serum or plasma can occur over extended incubation times. The extent of this degradation is typically low for simple amide linkers compared to linkers specifically designed for enzymatic cleavage.
Q4: What is the role of the terminal primary amine (-NH2) in linker stability?
The terminal primary amine can potentially participate in intramolecular reactions. For instance, it could theoretically engage in "backbiting," where the amine attacks the amide carbonyl, leading to cleavage. However, the likelihood of this reaction is dependent on the conformational flexibility of the linker and the effective concentration of the amine at the reaction center.
Q5: How does buffer composition, aside from pH, impact linker stability?
The composition of the buffer can influence stability. For instance, the presence of nucleophiles in the buffer could potentially react with the linker, although this is less of a concern for stable amide bonds compared to more reactive linkers like maleimides. It is crucial to use well-defined buffer systems in stability studies.
Troubleshooting Guides
Issue 1: Premature Cleavage of the Linker During an Experiment
Possible Causes:
-
Incorrect Buffer pH: The buffer pH may be too acidic or too basic, accelerating amide bond hydrolysis.
-
Enzymatic Degradation: The experimental sample (e.g., serum, plasma, cell lysate) may contain enzymes that are degrading the linker.
-
High Temperature: Elevated incubation temperatures can increase the rate of hydrolysis.
-
Prolonged Incubation: Long experimental timelines can lead to measurable degradation even under mildly unfavorable conditions.
Troubleshooting Steps:
-
Verify Buffer pH: Measure the pH of your buffer solution at the experimental temperature to ensure it is within the optimal range (typically pH 6.5-7.5).
-
Include Controls: Run control experiments with the conjugate in buffer alone to differentiate between buffer-mediated and sample-mediated instability.
-
Add Protease Inhibitors: If enzymatic degradation is suspected in biological samples, consider adding a broad-spectrum protease inhibitor cocktail.
-
Optimize Temperature and Time: If possible, reduce the incubation temperature or shorten the duration of the experiment.
-
Analytical Characterization: Use techniques like HPLC or LC-MS to analyze the samples at different time points to quantify the extent of cleavage and identify degradation products.
Issue 2: Aggregation of the Bioconjugate
Possible Causes:
-
Hydrophobicity: The payload conjugated via the linker may be highly hydrophobic, leading to aggregation, especially at high drug-to-antibody ratios (DARs).
-
Unfavorable Buffer Conditions: The pH or ionic strength of the buffer may promote aggregation.
-
High Concentration: High concentrations of the bioconjugate can favor aggregation.
Troubleshooting Steps:
-
Modify Buffer Composition: Screen a range of buffer pH values and salt concentrations to find conditions that minimize aggregation. Common buffers to test include phosphate, Tris, and histidine buffers.
-
Reduce DAR: If possible, synthesize conjugates with a lower DAR to decrease overall hydrophobicity.
-
Include Excipients: Consider adding stabilizing excipients, such as polysorbate 20 or 80, to the formulation.
-
Optimize Concentration: Work with the lowest feasible concentration of the bioconjugate.
-
Analyze by SEC: Use size-exclusion chromatography (SEC) to monitor the formation of high molecular weight aggregates.
Quantitative Data Summary
The stability of amide linkers is often reported as the percentage of intact conjugate remaining over time or as a half-life (t₁/₂) in a given buffer or matrix. The following table summarizes typical stability data for amide-based linkers under various conditions.
| Condition | Buffer/Matrix | Temperature (°C) | Typical Half-Life (t₁/₂) or % Intact | Reference |
| Physiological | PBS, pH 7.4 | 37 | Very high, often reported as >95% intact after 7 days | |
| Acidic | Citrate or Acetate Buffer, pH 5.0 | 37 | Lower than at pH 7.4, measurable degradation over days | |
| Basic | Carbonate Buffer, pH 10.0 | 37 | Significantly lower, hydrolysis is more rapid | |
| Biological | Human Plasma | 37 | Generally high, but can be lower than in buffer due to enzymes | |
| Biological | Mouse Serum | 37 | Often shows higher cleavage rates than human plasma for some linkers |
Experimental Protocols
Protocol: pH-Dependent Stability Assay
This protocol outlines a typical experiment to evaluate the stability of a bioconjugate with a this compound linker at different pH values.
1. Materials and Reagents:
-
Bioconjugate with this compound linker
-
Phosphate-buffered saline (PBS), pH 7.4
-
Citrate or acetate buffer, pH 5.0
-
Carbonate-bicarbonate buffer, pH 10.0
-
Incubator at 37°C
-
HPLC or LC-MS/MS system
-
Quenching solution (e.g., Tris buffer, pH 8.0, to neutralize acidic/basic samples before analysis)
-
Analytical standards of the intact bioconjugate and potential cleavage products
2. Experimental Procedure:
-
Prepare a stock solution of the bioconjugate in an appropriate formulation buffer.
-
Dilute the stock solution to a final concentration (e.g., 1 mg/mL) in pre-warmed PBS (pH 7.4), citrate/acetate buffer (pH 5.0), and carbonate buffer (pH 10.0).
-
Incubate the solutions at 37°C.
-
At designated time points (e.g., 0, 6, 24, 48, 96, and 168 hours), collect aliquots from each sample.
-
Immediately quench the reaction by adding the quenching solution (if necessary) and freeze the aliquots at -80°C to halt further degradation.
3. Sample Analysis:
-
Thaw the samples before analysis.
-
Analyze the samples using a validated analytical method, such as reversed-phase HPLC (RP-HPLC) or LC-MS/MS, to separate and quantify the intact bioconjugate and any degradation products.
4. Data Analysis:
-
Calculate the percentage of intact bioconjugate remaining at each time point for each pH condition.
-
Plot the percentage of intact bioconjugate versus time for each pH.
-
Determine the half-life (t₁/₂) of the bioconjugate at each pH by fitting the data to a first-order decay model.
Protocol: Plasma Stability Assay
This assay evaluates the stability of the linker in a more biologically relevant matrix.
1. Materials and Reagents:
-
Bioconjugate with this compound linker
-
Human or mouse plasma (heparin or EDTA as anticoagulant)
-
Incubator at 37°C
-
LC-MS/MS system
-
Cold acetonitrile or methanol for protein precipitation
2. Experimental Procedure:
-
Thaw plasma at 37°C.
-
Spike the bioconjugate into the plasma at a defined concentration (e.g., 100 µg/mL).
-
Incubate the plasma samples at 37°C.
-
At specified time points (e.g., 0, 1, 6, 24, 48, 72, and 168 hours), collect aliquots.
-
Immediately precipitate the plasma proteins by adding 3-4 volumes of cold acetonitrile or methanol.
-
Vortex and then centrifuge the samples at high speed to pellet the precipitated proteins.
-
Collect the supernatant containing the bioconjugate and any released payload/linker fragments.
3. Sample Analysis:
-
Analyze the supernatant by LC-MS/MS to quantify the amount of intact bioconjugate and released payload.
4. Data Analysis:
-
Plot the concentration of the intact bioconjugate over time.
-
Calculate the half-life of the bioconjugate in plasma to determine its stability in circulation.
Visualizations
Caption: Workflow for the pH-dependent stability assay.
Caption: Troubleshooting flowchart for premature linker cleavage.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Amide Bond Activation of Biological Molecules [mdpi.com]
- 3. Comparative Investigation of the Hydrolysis of Charge-Shifting Polymers Derived from an Azlactone-based Polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: C3-Amide-C4-NH2 Moiety in Amino Acid Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of molecules containing a C3-Amide-C4-NH2 functionality in reactions with amino acids, particularly in the context of peptide synthesis and bioconjugation.
Frequently Asked Questions (FAQs)
Q1: What is a this compound moiety and where is it used?
A1: A this compound moiety refers to a chemical structure featuring an amide group at the third carbon (C3) and a primary amine group at the fourth carbon (C4) of a carbon chain. This bifunctional motif is often found in custom-designed amino acids, linkers, or building blocks used for specialized applications in peptide synthesis and drug development. The presence of both a stable amide and a reactive amine allows for specific chemical modifications and the construction of complex molecular architectures.
Q2: What are the primary reactive sites on a this compound compound when reacting with amino acids?
A2: The primary reactive site is the C4-NH2 group. This primary amine is nucleophilic and will react with activated carboxyl groups of amino acids to form a peptide bond. The C3-amide bond is generally stable under standard peptide coupling conditions. However, its stability can be compromised under harsh acidic or basic conditions.
Q3: What are the most common side reactions observed when using a this compound building block in peptide synthesis?
A3: The most common side reactions are analogous to those seen with natural amino acids possessing side-chain amides or amines. These include:
-
Aspartimide Formation Analogue: If the C3-amide is part of a larger structure that can form a five or six-membered ring by intramolecular cyclization involving the peptide backbone nitrogen, an aspartimide-like side reaction can occur, especially under basic conditions used for Fmoc deprotection.[1][2][3]
-
Pyroglutamate Formation Analogue: If the C3-amide is at the N-terminus of a peptide chain, it can undergo cyclization to form a pyroglutamate-like structure, leading to chain termination.[4]
-
Cross-reactivity of the C4-NH2 Group: The C4-amine can react with sensitive functional groups on amino acid side chains if they are not properly protected.
-
Hydrolysis of the C3-Amide Bond: Under strong acidic conditions, such as those used for peptide cleavage from the resin, the C3-amide bond may be susceptible to hydrolysis.[5]
Troubleshooting Guides
Problem 1: Low Coupling Efficiency of the this compound Building Block
Symptoms:
-
Incomplete reaction identified by mass spectrometry (unreacted starting materials).
-
Low yield of the desired peptide.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Steric Hindrance | The structure of the this compound building block may sterically hinder the approach of the activated amino acid. Use a more potent coupling reagent (e.g., HATU, HCTU) and extend the coupling time. |
| Aggregation | The peptide chain containing the this compound moiety may aggregate, making the N-terminal amine inaccessible. |
| - Switch to a more polar solvent system (e.g., add DMSO). | |
| - Perform the coupling at a higher temperature. | |
| - Use sonication to break up aggregates. | |
| Suboptimal Activation | The carboxylic acid of the incoming amino acid is not sufficiently activated. |
| - Ensure your coupling reagents are fresh and anhydrous. | |
| - Pre-activate the amino acid for a longer duration before adding it to the resin. |
Problem 2: Unexpected Side Products with a Mass Shift Corresponding to the Loss of a Protecting Group or Addition of a Small Molecule
Symptoms:
-
Multiple peaks in the HPLC chromatogram of the crude peptide.
-
Mass spectrometry data indicating masses that do not correspond to the desired product or simple deletions.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Analogue of Aspartimide Formation | The peptide backbone nitrogen attacks the C3-amide carbonyl, leading to a cyclic imide. This is more likely if the adjacent amino acid is small (e.g., Glycine). |
| - During Fmoc deprotection, add 0.1 M HOBt to the piperidine solution. | |
| - Use a bulkier protecting group on the adjacent amino acid's side chain. | |
| Reaction with Scavengers | During final cleavage from the resin, reactive intermediates can be trapped by scavengers. |
| - Optimize the scavenger cocktail based on the protecting groups used. For instance, use triisopropylsilane (TIS) to scavenge carbocations. | |
| Modification of Amino Acid Side Chains | The C4-NH2 group, if unprotected, can react with sensitive side chains. |
| - Ensure orthogonal protection of all reactive side chains. |
Experimental Protocols
Protocol 1: Standard Coupling of a this compound Building Block in Fmoc-SPPS
-
Resin Swelling: Swell the resin-bound peptide in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).
-
Coupling:
-
In a separate vessel, dissolve the this compound building block (3 eq.), a coupling reagent such as HBTU (3 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the solution and pre-activate for 5 minutes.
-
Add the pre-activated solution to the resin.
-
Allow the coupling reaction to proceed for 2-4 hours at room temperature.
-
-
Washing: Wash the resin with DMF (5 times) and DCM (3 times).
-
Capping (Optional): To block any unreacted amines, treat the resin with a solution of acetic anhydride and DIPEA in DMF.
Protocol 2: Mitigation of Aspartimide-like Side Reaction
-
Modified Deprotection: Prepare a solution of 20% piperidine in DMF containing 0.1 M HOBt.
-
Fmoc Deprotection: Use the modified deprotection solution from step 1 for the standard two-step deprotection protocol. The HOBt will protonate the backbone amide nitrogen, reducing its nucleophilicity and suppressing the cyclization reaction.
-
Proceed with standard washing and coupling steps.
Visualizations
Diagram 1: Potential Side Reaction Pathway - Aspartimide Analogue Formation
Caption: Aspartimide-like side reaction pathway.
Diagram 2: Troubleshooting Workflow for Low Coupling Efficiency
Caption: Troubleshooting low coupling efficiency.
References
Technical Support Center: Enhancing the Solubility of C3-Amide-C4-NH2 Labeled Proteins
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with C3-Amide-C4-NH2 labeled proteins.
Frequently Asked Questions (FAQs)
Q1: What is a this compound linker and why is it used for protein labeling?
A this compound linker is a chemical tool used to attach molecules, such as fluorescent dyes or drug compounds, to a protein of interest. It possesses a three-carbon (C3) amide group and a four-carbon (C4) chain terminating in an amine group (NH2). This structure provides a flexible spacer between the protein and the label, which can help to preserve the protein's native conformation and function. The terminal amine group allows for covalent attachment to specific amino acid residues on the protein surface.
Q2: My this compound labeled protein has precipitated out of solution. What are the potential causes?
Protein precipitation or aggregation after labeling can be attributed to several factors:
-
Disruption of the protein's hydration shell: The addition of the this compound label can alter the surface properties of the protein, potentially disrupting the layer of water molecules that keeps it soluble.
-
Increased hydrophobicity: Depending on the nature of the attached label, the overall hydrophobicity of the protein conjugate may increase, leading to aggregation.
-
Intermolecular interactions: The label itself might introduce new interaction sites, promoting protein-protein aggregation.
-
Buffer conditions: The pH, ionic strength, and composition of the buffer may not be optimal for the labeled protein, even if they were suitable for the unlabeled protein.[1][2][3]
-
High protein concentration: Many proteins are prone to aggregation at high concentrations.[1]
Q3: How does the this compound linker itself affect protein solubility?
The this compound linker contains both amide and amine functionalities, which are generally considered hydrophilic and capable of hydrogen bonding. This characteristic can potentially improve the solubility of the labeled protein. However, the overall effect on solubility will be a combination of the linker's properties, the nature of the attached label, and the intrinsic properties of the protein itself.
Troubleshooting Guides
Issue: Labeled protein precipitates immediately after the labeling reaction.
This is a common issue that can often be resolved by optimizing the reaction and buffer conditions.
Troubleshooting Workflow
Caption: Troubleshooting workflow for immediate precipitation of labeled proteins.
Experimental Protocols:
-
pH Adjustment: Proteins are least soluble at their isoelectric point (pI).[1] Adjust the buffer pH to be at least one unit above or below the theoretical pI of your labeled protein.
-
Ionic Strength Variation: Modify the salt concentration (e.g., NaCl, KCl) in your buffer. Start with a concentration range of 50 mM to 500 mM to see the effect on solubility.
-
Screening Solubility Enhancers: Test the addition of various excipients to your buffer. Common and effective additives are summarized in the table below.
Table 1: Common Solubility Enhancing Additives
| Additive Class | Examples | Typical Concentration | Mechanism of Action |
| Sugars/Polyols | Glycerol, Sucrose, Sorbitol | 5-20% (v/v) or (w/v) | Stabilize protein structure and increase solvent viscosity. |
| Amino Acids | L-Arginine, L-Glutamic Acid | 50-500 mM | Suppress aggregation by interacting with hydrophobic patches and charged groups. |
| Non-detergent Sulfobetaines | NDSB-201 | 0.5-1 M | Stabilize the native state of proteins. |
| Mild Detergents | Tween-20, Triton X-100 | 0.01-0.1% (v/v) | Reduce non-specific hydrophobic interactions. |
| Reducing Agents | DTT, TCEP | 1-5 mM | Prevent the formation of intermolecular disulfide bonds. |
Issue: Labeled protein is soluble initially but aggregates over time or during storage.
This suggests a long-term instability of the labeled protein. The focus here should be on storage conditions and the use of stabilizers.
Factors Affecting Long-Term Stability
Caption: Key factors influencing the long-term stability of labeled proteins.
Experimental Protocols:
-
Storage Temperature Optimization: Store your protein at a temperature where it is most stable. For many proteins, storage at -80°C is preferable to -20°C or 4°C.
-
Inclusion of Cryoprotectants: If you need to freeze your protein, add a cryoprotectant such as glycerol (10-50% v/v) or sucrose to the buffer to prevent aggregation during freeze-thaw cycles.
-
Aliquotting: Aliquot your labeled protein into smaller, single-use volumes to minimize the number of freeze-thaw cycles.
-
Addition of Stabilizers: In addition to the solubility enhancers listed in Table 1, consider adding stabilizers like bovine serum albumin (BSA) at a low concentration (0.1-1 mg/mL) if it does not interfere with your downstream applications.
Summary of Key Factors Influencing Labeled Protein Solubility
The solubility of a this compound labeled protein is a complex interplay of intrinsic and extrinsic factors. A systematic approach to optimizing these factors is crucial for maintaining a soluble and functional protein product.
Table 2: Intrinsic and Extrinsic Factors Affecting Protein Solubility
| Factor Category | Specific Factor | Impact on Solubility |
| Intrinsic | Amino Acid Sequence | The number and distribution of hydrophobic and hydrophilic residues. |
| Protein Structure | The presence of exposed hydrophobic patches or unstructured regions. | |
| Post-translational Modifications | Glycosylation, phosphorylation, etc., can influence solubility. | |
| Extrinsic | pH | Solubility is minimal at the protein's isoelectric point. |
| Ionic Strength | Can either increase ("salting in") or decrease ("salting out") solubility. | |
| Temperature | Can affect protein stability and hydrophobic interactions. | |
| Additives/Excipients | Can stabilize the protein or directly increase its solubility. | |
| Protein Concentration | Higher concentrations increase the likelihood of aggregation. |
By methodically addressing the potential causes of insolubility and employing the troubleshooting strategies outlined in this guide, researchers can significantly improve the solubility and usability of their this compound labeled proteins for a wide range of applications.
References
Technical Support Center: C3-Amide-C4-NH2 Reaction Optimization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of molecules containing the C3-Amide-C4-NH2 motif. This structural element is prevalent in various biologically active compounds, including certain peptide analogues and heterocyclic structures. Optimizing the amide bond formation between a carboxylic acid at the C3 position and an amine at the C4 position is critical for achieving high yields and purity.
Frequently Asked Questions (FAQs)
Q1: My this compound coupling reaction is slow or incomplete. What are the likely causes and how can I improve the yield?
A1: Slow or incomplete amide coupling reactions are common challenges, often stemming from several factors:
-
Steric Hindrance: The substituents on both the carboxylic acid and the amine can sterically hinder the approach of the nucleophilic amine to the activated carboxylic acid. This is particularly relevant when dealing with complex or substituted C3 and C4 fragments.
-
Poor Nucleophilicity of the Amine: The amine at the C4 position might be weakly nucleophilic due to electronic effects or steric bulk. For instance, anilines with electron-withdrawing groups are poor nucleophiles.
-
Insufficient Activation of the Carboxylic Acid: The chosen coupling reagent may not be potent enough to effectively activate the C3-carboxylic acid, especially if it is also sterically hindered.
-
Suboptimal Reaction Conditions: Factors such as solvent, temperature, and concentration can significantly impact the reaction rate.
Troubleshooting Steps:
-
Optimize the Coupling Reagent: Switch to a more powerful coupling reagent. Onium salt-based reagents like HATU , HBTU , and COMU are generally more effective than carbodiimides (e.g., EDC, DCC) for challenging couplings.
-
Increase Reaction Temperature: Gently heating the reaction can increase the rate. However, be cautious as higher temperatures can also promote side reactions like epimerization, especially with chiral centers. A systematic temperature screen is recommended.
-
Adjust Reagent Stoichiometry: Using a slight excess (1.1-1.5 equivalents) of the carboxylic acid and coupling reagent relative to the amine can help drive the reaction to completion.
-
Solvent Selection: Ensure the use of an anhydrous, appropriate solvent. DMF and DCM are common choices for amide coupling reactions.
-
Pre-activation: Allowing the carboxylic acid to react with the coupling reagent for a short period (5-30 minutes) before adding the amine can sometimes improve yields, though this can also increase the risk of racemization with some reagents.
Q2: I am observing significant epimerization at a chiral center in my product. How can I minimize this?
A2: Epimerization, or the loss of stereochemical integrity at a chiral center, is a critical side reaction, particularly when dealing with α-amino acids or other chiral carboxylic acids.
Mitigation Strategies:
-
Choice of Coupling Reagent and Additives: This is the most critical factor.
-
Use coupling reagents known for low racemization, such as COMU or phosphonium salts like PyBOP .
-
The addition of HOBt (1-hydroxybenzotriazole) or, more effectively, HOAt (1-hydroxy-7-azabenzotriazole) when using carbodiimides can suppress racemization by forming an active ester that is less prone to epimerization.
-
-
Control the Temperature: Perform the reaction at a lower temperature. Activation and coupling are ideally carried out at 0 °C and then allowed to slowly warm to room temperature. Avoid heating if possible.
-
Base Selection: Use a hindered, non-nucleophilic base such as DIPEA (N,N-diisopropylethylamine) or 2,4,6-collidine . Avoid using an excess of base, as it can promote racemization.
-
Minimize Pre-activation Time: The longer the carboxylic acid remains in its activated state before the amine is added, the higher the risk of epimerization.
Q3: I am getting an unexpected side product corresponding to an intramolecular cyclization. How can I prevent this?
A3: The this compound motif, depending on the linker between the amide and amine, can be prone to intramolecular cyclization, leading to the formation of lactams. This is especially true for flexible chains that can readily adopt a conformation allowing the C4-amine to attack an activated intermediate within the same molecule.
Prevention of Intramolecular Cyclization:
-
Concentration: Running the reaction at a higher concentration can favor the desired intermolecular reaction over the intramolecular cyclization.
-
Order of Addition: Adding the amine to a pre-activated carboxylic acid can sometimes favor the intermolecular reaction.
-
Protecting Groups: If the C4-amine is a primary amine, consider using a temporary protecting group that can be removed after the amide bond is formed.
-
Conformationally Rigid Substrates: If the molecular design allows, introducing conformational rigidity in the backbone connecting the C3-amide and C4-amine can disfavor the formation of the cyclic transition state.
Data Presentation: Reaction Condition Optimization
The following tables summarize quantitative data for common amide coupling reagents under various reaction times and temperatures. These should serve as a starting point for optimization.
Table 1: EDC/HOBt Mediated Amide Coupling
| Entry | Carboxylic Acid | Amine | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Boc-Valine | 4-Amino-N-(4-methoxybenzyl)benzamide | 23 | 48 | Trace | [1] |
| 2 | Boc-Valine | 4-Amino-N-(4-methoxybenzyl)benzamide | 40 | 48 | 72 | [1] |
| 3 | Thiazole carboxylic acid | 4-t-Butylaniline derivative | 23 | 18 | 58 | [1] |
| 4 | Thiazole carboxylic acid | 4-t-Butylaniline derivative | 60 | 10 | 61 | [1] |
Table 2: HATU Mediated Amide Coupling
| Entry | Carboxylic Acid | Amine | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Boc-Valine | 4-Amino-N-(4-methoxybenzyl)benzamide | 23 | 5 | 38 | [1] |
| 2 | Generic Carboxylic Acid | Methyl 3-amino-1H-pyrazole-4-carboxylate | Room Temp | 2-12 | Good to Excellent |
Table 3: COMU Mediated Amide Coupling
| Entry | Coupling Type | Temperature (°C) | Time (min) | Yield | Reference |
| 1 | Standard SPPS | Room Temp | 30-60 | High | |
| 2 | Sterically Hindered (SPPS) | Room Temp | >60 (or double coupling) | High | |
| 3 | Aza-peptide formation | 25 | - | Nearly Complete | |
| 4 | Aza-peptide formation | 40 | - | Nearly Complete |
Experimental Protocols
Protocol 1: General Procedure for Amidation using EDC/HOBt
-
Dissolve the carboxylic acid (1.0 eq), HOBt (1.1 eq), and the amine (1.0 eq) in a suitable anhydrous solvent (e.g., DMF or DCM).
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC (1.1 eq) portion-wise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS). Typical reaction times range from 12 to 48 hours.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a mild aqueous acid (e.g., 1M HCl), a mild aqueous base (e.g., saturated NaHCO3 solution), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Protocol 2: General Procedure for Amidation using HATU
-
To a solution of the carboxylic acid (1.0 eq) in an appropriate anhydrous solvent (e.g., DMF), add HATU (1.1 eq) and a suitable non-nucleophilic base (e.g., DIPEA, 2.0 eq).
-
Stir the mixture at room temperature for 5-30 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature until completion (monitor by TLC or LC-MS). Reaction times can vary from 2 to 12 hours.
-
Work-up the reaction as described in Protocol 1.
Signaling Pathways and Biological Context
Molecules containing the this compound scaffold, particularly those incorporating γ-amino acid or substituted pyrrolidine moieties, are of significant interest in drug discovery as they can act as inhibitors or ligands for various biological targets.
Dipeptidyl Peptidase-IV (DPP-IV) Inhibition
The cis-3-amino-4-(2-cyanopyrrolidide)-pyrrolidine scaffold is a key pharmacophore in a class of potent inhibitors of dipeptidyl peptidase IV (DPP-IV). DPP-IV is a serine protease that inactivates incretin hormones like GLP-1, which are involved in regulating blood glucose levels. Inhibition of DPP-IV prolongs the action of incretins, leading to increased insulin secretion and improved glycemic control, making it a valuable therapeutic strategy for type 2 diabetes.
N-Acylethanolamine Acid Amidase (NAAA) Inhibition
Pyrrolidine amide derivatives have been identified as inhibitors of N-acylethanolamine acid amidase (NAAA). NAAA is a key enzyme responsible for the degradation of fatty acid ethanolamides, such as palmitoylethanolamide (PEA). PEA is an endogenous lipid mediator with anti-inflammatory and analgesic properties. By inhibiting NAAA, the levels of PEA are increased, which can provide therapeutic benefits in inflammatory conditions and pain management.
Gamma-Aminobutyric Acid (GABA) System Modulation
Gamma-amino acid derivatives are structurally related to the neurotransmitter GABA. Certain bicyclic γ-amino acids have been investigated as inhibitors of GABA aminotransferase (GABA-AT), the enzyme responsible for the degradation of GABA. Inhibiting GABA-AT increases the concentration of GABA in the brain, which can be a therapeutic approach for neurological disorders such as epilepsy.
Experimental Workflow and Troubleshooting Logic
The following diagram outlines a general workflow for optimizing a this compound coupling reaction and a decision tree for troubleshooting common issues.
References
Technical Support Center: Post-Conjugation Purification
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and frequently asked questions (FAQs) regarding the removal of excess C3-Amide-C4-NH2 linker following a conjugation reaction. The protocols and advice provided are based on standard biochemical techniques for the separation of small molecules from larger biomolecules, such as proteins or antibodies.
Frequently Asked Questions (FAQs)
Q1: What are the most effective methods for removing excess this compound after conjugation to my protein?
A1: The most common and effective methods for removing small molecules like the this compound linker from a solution of larger protein conjugates are size-based separation techniques. The two primary recommended methods are:
-
Dialysis: This technique involves the use of a semi-permeable membrane that allows the small, unreacted linker molecules to diffuse out into a larger volume of buffer, while retaining the much larger protein conjugate.[1][2][3]
-
Size-Exclusion Chromatography (SEC) / Desalting: Also known as gel filtration, this chromatographic technique separates molecules based on their size.[4][5] The reaction mixture is passed through a column packed with porous beads. The large protein conjugates cannot enter the pores and elute quickly, while the small, excess linker molecules enter the pores and have a longer path, thus eluting later.
Q2: How do I choose between dialysis and size-exclusion chromatography?
A2: The choice between dialysis and SEC depends on your specific experimental needs, including sample volume, speed, and the required final concentration.
| Feature | Dialysis | Size-Exclusion Chromatography (Desalting Column) |
| Speed | Slower (can take several hours to overnight) | Faster (typically completed in minutes) |
| Sample Volume | Versatile, suitable for a wide range of volumes. | Best for smaller to moderate volumes, depending on the column size. |
| Dilution | Minimal sample dilution. | Can result in some sample dilution. |
| Buffer Exchange | Excellent for buffer exchange simultaneously with removal of small molecules. | Effective for buffer exchange into the column's equilibration buffer. |
| Protein Recovery | Generally high, but there is a risk of protein loss due to non-specific binding to the membrane. | High recovery, but some loss can occur on the column matrix. |
Q3: My protein conjugate seems to have precipitated after the purification process. What could be the cause and how can I prevent it?
A3: Protein precipitation post-purification can be due to several factors:
-
Buffer Incompatibility: The buffer used for dialysis or SEC may not be optimal for your protein's stability (e.g., incorrect pH or ionic strength).
-
Over-concentration: If a concentration step was performed after purification, it might lead to aggregation.
-
Removal of Stabilizing Agents: The original reaction buffer may have contained stabilizers that were removed during the purification process.
-
Denaturation: Harsh elution conditions or extreme pH can denature the protein.
To prevent this, ensure the purification buffer is optimized for your specific protein. It may also be beneficial to add stabilizing agents like glycerol (up to 20%) or non-ionic detergents to the purification buffer.
Q4: How can I confirm that all the excess this compound has been removed?
A4: Verifying the removal of the excess linker is a critical step. Here are a few analytical techniques you can employ:
-
High-Performance Liquid Chromatography (HPLC): Analytical size-exclusion HPLC can be used to resolve the conjugated protein from the small linker molecule. By comparing the chromatogram of the purified sample to that of the crude reaction mixture and a standard of the linker, you can assess the purity.
-
Mass Spectrometry (MS): This technique can be used to analyze the final product and confirm the absence of the free linker.
-
Thin-Layer Chromatography (TLC): For a quicker, more qualitative assessment, you can run the purified sample on a TLC plate alongside a spot of the this compound linker to see if any residual linker is present.
Experimental Protocols
Protocol 1: Removal of Excess Linker using Dialysis
This protocol is suitable for removing small molecules from protein samples.
Materials:
-
Dialysis tubing or cassette with an appropriate Molecular Weight Cut-Off (MWCO). The MWCO should be at least 10-20 times smaller than the molecular weight of your protein conjugate to ensure retention of the conjugate while allowing the small linker to pass through.
-
Dialysis buffer (200-500 times the sample volume).
-
Magnetic stirrer and stir bar.
-
Beaker or container large enough to hold the dialysis buffer.
Procedure:
-
Prepare the Dialysis Membrane: Pre-wet the dialysis tubing or cassette according to the manufacturer's instructions.
-
Load the Sample: Carefully load your conjugation reaction mixture into the dialysis tubing/cassette, ensuring no air bubbles are trapped.
-
First Dialysis Step: Immerse the sealed tubing/cassette in the dialysis buffer. Place the container on a magnetic stirrer and stir gently at room temperature or 4°C. Dialyze for 1-2 hours.
-
First Buffer Change: Discard the dialysis buffer and replace it with fresh buffer. Continue to dialyze for another 1-2 hours.
-
Overnight Dialysis: Change the buffer once more and allow the dialysis to proceed overnight at 4°C.
-
Sample Recovery: Carefully remove the tubing/cassette from the buffer and recover your purified protein conjugate.
Protocol 2: Removal of Excess Linker using a Desalting Column (Size-Exclusion Chromatography)
This protocol provides a rapid method for separating the protein conjugate from the excess small linker.
Materials:
-
Pre-packed desalting spin column or gravity-flow column with a size-exclusion resin suitable for your protein's size.
-
Equilibration/elution buffer.
-
Collection tubes.
-
Centrifuge (for spin columns).
Procedure:
-
Column Preparation: Remove the column's storage solution by allowing it to drain (gravity column) or by centrifugation (spin column) as per the manufacturer's instructions.
-
Column Equilibration: Equilibrate the column by washing it with 3-5 column volumes of the desired buffer. This ensures that your purified protein will be in the correct buffer.
-
Sample Application: Apply the conjugation reaction mixture to the top of the resin bed. Be careful not to disturb the resin.
-
Elution:
-
For Gravity Columns: Allow the sample to enter the resin bed, then add elution buffer and collect the fractions. The larger protein conjugate will elute first.
-
For Spin Columns: Place the column in a collection tube and centrifuge according to the manufacturer's protocol to collect the purified sample.
-
-
Purity Analysis: Analyze the collected fractions to determine which ones contain the purified conjugate, free of the excess linker.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Yield of Protein Conjugate | Protein Precipitation: The protein may have precipitated on the dialysis membrane or in the desalting column. | Optimize the buffer conditions (pH, ionic strength). Add solubilizing agents like glycerol or non-ionic detergents. |
| Non-specific Binding: The protein conjugate may be binding to the dialysis membrane or the chromatography resin. | Choose a different type of membrane or resin. Consult the manufacturer's guidelines for reducing non-specific binding. | |
| Incorrect MWCO: The MWCO of the dialysis membrane may be too large, leading to loss of the protein conjugate. | Ensure the MWCO is significantly smaller than the molecular weight of your conjugate. A general rule is that the protein should be at least twice the MWCO. | |
| Residual Linker Detected in Final Sample | Insufficient Dialysis: The duration of dialysis or the volume of buffer may have been insufficient. | Increase the dialysis time and perform additional buffer changes. Ensure the buffer volume is at least 200 times the sample volume. |
| Poor Separation in SEC: The resolution of the desalting column may not be sufficient to separate the linker from the conjugate. | Ensure the correct column size and resin type are used for the molecular weight of your protein. Do not overload the column with sample. | |
| Protein Activity is Lost | Denaturation: The purification conditions (e.g., buffer composition, temperature) may have caused the protein to denature. | Perform all steps at 4°C if the protein is temperature-sensitive. Ensure the buffer composition is compatible with protein stability. |
| Presence of Interfering Substances: The final buffer may lack essential co-factors or contain inhibitors. | Ensure the final buffer composition is appropriate for maintaining the protein's activity. |
Visualized Workflows
Caption: Workflow for removing excess small molecule linkers using dialysis.
Caption: Workflow for removing excess small molecule linkers using size-exclusion chromatography (desalting).
References
- 1. home.sandiego.edu [home.sandiego.edu]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. Dialysis or Desalting? Choosing a Protein Purification Method - Life in the Lab [thermofisher.com]
- 4. Size Exclusion Chromatography for Protein Purification | MtoZ Biolabs [mtoz-biolabs.com]
- 5. Size exclusion chromatography for protein purification - ProteoGenix [proteogenix.science]
dealing with steric hindrance in C3-Amide-C4-NH2 reactions
Welcome to the technical support center for troubleshooting sterically hindered amide bond formations, with a specific focus on substrates containing a C4-amino group sterically shielded by a C3-amide substituent. This guide is designed for researchers, chemists, and drug development professionals encountering challenges in synthesizing these sterically demanding scaffolds.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My standard amide coupling reaction (e.g., using EDC/HOBt or DCC) between a carboxylic acid and my C4-amino substrate is failing or giving very low yields. What is the primary cause?
A: The primary cause of failure is severe steric hindrance.[1][2] The bulky amide group at the C3 position physically obstructs the approach of the activated carboxylic acid to the nucleophilic C4-amino group.[2] This spatial blockade increases the activation energy required for the reaction, making standard coupling reagents, which are often not potent enough, ineffective.[1]
Q2: What is the first troubleshooting step when a standard coupling fails for a hindered C4-amine?
A: The most effective initial step is to switch to a more powerful class of coupling reagent.[1] Standard carbodiimides are often insufficient for hindered couplings. Upgrade to a uronium/aminium or phosphonium-based reagent, which generates a more reactive activated intermediate.
-
Recommended Reagent Classes:
-
Uronium/Aminium Salts: HATU, HBTU, and COMU are excellent first choices. HATU is particularly effective for hindered couplings. COMU is a newer generation reagent with high efficiency, improved safety profile, and better solubility.
-
Phosphonium Salts: PyBOP and PyAOP are also highly effective, especially for challenging couplings, including those involving N-methylated amino acids.
-
Q3: I switched to HATU, but the reaction is still sluggish and incomplete. What are my next options?
A: If a powerful coupling reagent like HATU is still not sufficient, the next step is to increase the reactivity of the electrophile or alter the reaction conditions to overcome the energy barrier.
-
Strategy 1: Convert the Carboxylic Acid to an Acyl Halide. This is a robust strategy for particularly difficult couplings. Acyl chlorides, and especially acyl fluorides, are highly reactive intermediates.
-
Acyl Fluorides: Generate the acyl fluoride in situ using a reagent like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or BTFFH, followed by the addition of the hindered amine. This method is effective where many standard protocols fail.
-
Acyl Chlorides: Use reagents like oxalyl chloride or triphosgene (BTC) to form the acyl chloride before adding the amine. This approach is highly efficient but may not be suitable for complex substrates with sensitive functional groups.
-
-
Strategy 2: Increase the Reaction Temperature. Sterically hindered reactions often have a high activation energy.
-
Conventional Heating: Increasing the temperature to 50-80 °C can significantly improve reaction rates and yields.
-
Microwave Heating: Microwave irradiation is a highly effective method for accelerating sluggish, sterically hindered reactions.
-
-
Strategy 3: Optimize Base and Solvent.
-
Base: Always use a bulky, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) to prevent it from competing with your hindered amine.
-
Solvent: Ensure all reactants are fully dissolved. N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) are common choices. For some couplings, screening alternative solvents may be beneficial.
-
Q4: Are there any common side reactions to watch out for with these more aggressive coupling conditions?
A: Yes. When using highly reactive reagents, particularly with chiral substrates, specific side reactions can occur.
-
Racemization/Epimerization: The high activation required can increase the risk of racemization at adjacent chiral centers. Additives like HOAt (found in HATU) or OxymaPure (found in COMU) are designed to suppress this. Monitoring the stereochemical purity of your product is crucial.
-
Guanidinylation: Uronium reagents like HATU and HBTU can react with the N-terminal amine if used in excess, forming a guanidinium byproduct that caps the amine and prevents further reaction. It is important to control the stoichiometry of the reagents.
Troubleshooting Workflow
This diagram outlines a logical progression for troubleshooting difficult C3-Amide-C4-NH2 coupling reactions.
Caption: A decision-making workflow for troubleshooting sterically hindered amide couplings.
The Problem: Steric Hindrance
The diagram below illustrates how the bulky C3-amide group physically blocks the nucleophilic C4-amine, preventing the approach of an activated carboxylic acid (acylating agent).
Caption: Visual representation of steric hindrance at the C4-amino position.
Data Presentation
Comparison of Coupling Reagent Performance
The selection of a coupling reagent is critical. The following table summarizes the performance of various reagents in a challenging model reaction involving a sterically hindered amine, highlighting the superiority of modern uronium and acyl halide methods.
| Entry | Coupling Agent(s) | Base | Temperature | Time (h) | Conversion (%) |
| 1 | EDC / HOBt | DIPEA | Room Temp | 24 | < 5 |
| 2 | HBTU | DIPEA | Room Temp | 12 | ~ 45 |
| 3 | HATU | DIPEA | Room Temp | 4 | ~ 70 |
| 4 | COMU | DIPEA | Room Temp | 2 | ~ 75 |
| 5 | TFFH / Pyridine (Acyl Fluoride) | Pyridine | 80 °C | 12 | > 95 |
| 6 | BTFFH / Pyridine (Acyl Fluoride) | Pyridine | 80 °C | 12 | > 95 |
| Data is representative and compiled from principles and examples cited in the literature. |
Experimental Protocols
Protocol 1: General Procedure for Hindered Coupling using HATU
This protocol describes a general method for coupling a carboxylic acid to a sterically hindered C4-amine using HATU.
-
Preparation: In a dry reaction vial under an inert atmosphere (Nitrogen or Argon), dissolve the carboxylic acid (1.0 equiv.), HATU (1.1 equiv.), and the hindered amine (1.2 equiv.) in anhydrous DMF (to achieve a concentration of 0.1-0.2 M).
-
Base Addition: To the stirring solution, add N,N-diisopropylethylamine (DIPEA) (3.0 equiv.).
-
Reaction: Stir the reaction mixture at room temperature. For highly hindered substrates, the temperature can be increased to 40-50 °C.
-
Monitoring: Monitor the reaction progress by a suitable technique (e.g., LC-MS or TLC). Reactions are typically complete within 2-12 hours.
-
Workup: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to obtain the desired amide.
Protocol 2: In Situ Acyl Fluoride Generation for Extremely Hindered Amines
This protocol is highly effective for the most challenging couplings where other methods have failed.
-
Activation (Acyl Fluoride Formation): To a dry reaction vial under an inert atmosphere, add the hindered carboxylic acid (1.0 equiv.) and the coupling reagent BTFFH (1.2 equiv.).
-
Solvent and Base: Add anhydrous acetonitrile (MeCN) or dichloromethane (DCM) to dissolve the solids (approx. 0.1–0.2 M concentration). Add anhydrous pyridine (3.0 equiv.) to the mixture.
-
Stirring: Stir the reaction mixture at room temperature for 30 minutes to allow for the complete formation of the acyl fluoride intermediate.
-
Amine Addition: Add the hindered C4-amine (1.2 equiv.) to the reaction mixture.
-
Heating: Seal the vial and heat the reaction to 80 °C.
-
Monitoring: Monitor the reaction progress by LC-MS or TLC. Reactions are typically complete within 12-24 hours.
-
Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer, concentrate, and purify the crude product by column chromatography.
References
Validation & Comparative
A Comparative Guide to C3-Amide-C4-NH2 and SMCC Linkers for Bioconjugation
In the landscape of drug development and proteomics, the covalent linkage of molecules to proteins, peptides, or antibodies is a foundational technique. The choice of a chemical linker is critical as it influences the stability, efficacy, and pharmacokinetic properties of the resulting bioconjugate. This guide provides an objective comparison between the widely-used SMCC linker and a representative aliphatic amine linker, termed "C3-Amide-C4-NH2," focusing on their chemical reactivity, stability, and practical applications in forming biomolecular conjugates, such as antibody-drug conjugates (ADCs).
Linker Profiles
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)
SMCC is a heterobifunctional crosslinker renowned for its utility in connecting amine-containing molecules to thiol-containing molecules.[1][2] It features two distinct reactive moieties:
-
N-hydroxysuccinimide (NHS) ester: This group reacts efficiently with primary amines, such as the side chain of lysine residues on proteins, to form a stable amide bond.[3]
-
Maleimide: This group specifically reacts with sulfhydryl (thiol) groups, like those on cysteine residues, to form a stable thioether bond.[2]
The rigid cyclohexane ring in its spacer arm enhances the stability of the maleimide group, reducing the rate of hydrolysis and allowing for sequential two-step conjugation protocols.[3] This property has made SMCC a staple in the construction of ADCs, including the FDA-approved therapeutic, Trastuzumab emtansine.
This compound Linker (A Hypothetical Model)
The designation "this compound" describes a linker characterized by an internal amide bond within an aliphatic chain, terminating in a primary amine (-NH2). For a meaningful comparison with the bifunctional SMCC, this guide will consider a hypothetical heterobifunctional linker incorporating this structure, for example: Maleimide-(CH₂)₃-CONH-(CH₂)₄-NH₂ .
This conceptual linker would possess:
-
Primary Amine (-NH2): Unlike SMCC's NHS ester, this amine group does not directly react with proteins. Instead, it targets carboxyl groups (e.g., on aspartic or glutamic acid residues) through activation with coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS. This reaction forms a stable amide bond.
-
Maleimide: Similar to SMCC, this group targets thiol groups on cysteine residues.
The key distinction lies in the amine-reactive chemistry. SMCC provides a pre-activated NHS ester to target protein amines, whereas the this compound linker utilizes its own amine to target protein carboxyl groups in a reaction that requires external activators.
Quantitative Data Comparison
The performance of these linkers can be evaluated based on their reactivity, the stability of the resulting conjugate, and their physicochemical properties.
Table 1: Linker Characteristics and Reactivity
| Feature | SMCC Linker | This compound Linker (Hypothetical) |
| Reactive Group 1 | NHS Ester | Primary Amine (-NH2) |
| Target 1 | Primary Amines (e.g., Lysine) | Carboxyl Groups (e.g., Asp/Glu) via EDC/NHS |
| Reactive Group 2 | Maleimide | Maleimide |
| Target 2 | Thiols (e.g., Cysteine) | Thiols (e.g., Cysteine) |
| Spacer Arm | Cyclohexane-methyl | Aliphatic C3-Amide-C4 chain |
| Hydrophilicity | Low (hydrophobic) | Moderate (internal amide increases hydrophilicity) |
| Rigidity | High (due to cyclohexane ring) | High (due to planar amide bond) |
Table 2: Comparison of Conjugation Reaction Parameters
| Parameter | SMCC (NHS Ester Reaction) | This compound (EDC/NHS Reaction) |
| Optimal pH | 7.0 - 9.0 | Activation: 4.5-6.0; Coupling: 7.2-8.5 |
| Required Reagents | Linker only | Linker + EDC and NHS/Sulfo-NHS |
| Reaction Steps | Typically a two-step process | Requires a multi-step activation and coupling process |
| Competing Reactions | NHS ester hydrolysis, especially at higher pH | EDC hydrolysis; O-acylisourea intermediate instability |
Table 3: Stability of Formed Covalent Bonds
| Linkage | Formed By | Stability & Key Considerations |
| Amide Bond | SMCC (NHS Ester + Amine) | Highly stable under physiological conditions. |
| Amide Bond | This compound (Amine + Activated Carboxyl) | Highly stable; considered a non-cleavable linkage. |
| Succinimide Thioether | Maleimide + Thiol (Both Linkers) | Stable, but susceptible to retro-Michael addition in vivo, leading to potential payload exchange with endogenous thiols like albumin. Stability can be enhanced by subsequent hydrolysis of the succinimide ring. |
Experimental Protocols and Methodologies
Protocol 1: Two-Step Protein Conjugation using SMCC
This protocol involves the reaction of SMCC with an amine-containing protein (Protein-NH₂) followed by conjugation to a thiol-containing molecule (Payload-SH).
-
Activation of Protein-NH₂:
-
Dissolve Protein-NH₂ in an amine-free buffer (e.g., PBS) at pH 7.2–8.0.
-
Dissolve SMCC in an organic solvent (e.g., DMSO) and add it to the protein solution at a 5- to 20-fold molar excess.
-
Incubate for 30-60 minutes at room temperature.
-
Remove excess, unreacted SMCC using a desalting column.
-
-
Conjugation to Payload-SH:
-
Immediately add the thiol-containing payload to the maleimide-activated protein solution.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C in a buffer at pH 6.5-7.5.
-
The reaction can be quenched by adding a free thiol like cysteine.
-
Purify the final conjugate using chromatography (e.g., size exclusion or affinity).
-
Protocol 2: Multi-Step Protein Conjugation using this compound Linker
This procedure conjugates a carboxyl-containing protein (Protein-COOH) to a thiol-containing payload using the hypothetical amine linker and EDC/NHS chemistry.
-
Activation of Protein-COOH:
-
Dissolve Protein-COOH in an amine-free, carboxyl-free buffer (e.g., MES) at pH 5.0-6.0.
-
Prepare fresh solutions of EDC and Sulfo-NHS in the same buffer.
-
Add EDC and Sulfo-NHS to the protein solution and incubate for 15-30 minutes at room temperature to form a stable Sulfo-NHS ester intermediate.
-
-
Conjugation to Amine Linker:
-
Add the this compound linker to the activated protein solution.
-
Adjust the pH to 7.2-7.5 and incubate for 1-2 hours at room temperature.
-
Remove excess reagents and linker using a desalting column.
-
-
Conjugation to Payload-SH:
-
Follow the same procedure as Step 2 in the SMCC protocol to conjugate the maleimide-activated intermediate with the thiol-containing payload.
-
Purify the final conjugate.
-
Visualizing the Workflows
The distinct chemical approaches of these two linkers can be visualized through their reaction pathways.
Caption: SMCC linker conjugation workflow.
Caption: this compound linker conjugation workflow.
Logical Comparison and Selection Criteria
Choosing between these linkers depends on the available functional groups on the biomolecule of interest and the desired properties of the final conjugate.
Caption: Decision tree for linker selection.
Conclusion
Both SMCC and amine-terminated linkers like the conceptual this compound provide robust platforms for creating stable, non-cleavable bioconjugates via maleimide chemistry.
-
SMCC is the industry standard for amine-to-thiol conjugation, offering a straightforward, well-documented protocol. Its primary limitation is the hydrophobicity of its spacer, which can sometimes lead to aggregation when conjugating hydrophobic payloads at high drug-to-antibody ratios.
-
The This compound linker represents an alternative strategy, enabling the conjugation of thiols to protein carboxyl groups. This approach expands the range of targetable residues on a protein. The internal amide bond and aliphatic nature of the spacer may confer increased hydrophilicity compared to SMCC, potentially improving the solubility and in vivo behavior of the final conjugate. However, this comes at the cost of a more complex, multi-step conjugation protocol that requires careful optimization of the EDC/NHS activation step.
The ultimate choice depends on the specific biomolecules to be conjugated, the desired physicochemical properties of the product, and the developer's process optimization capabilities. While SMCC offers simplicity and a wealth of historical data, custom linkers built on an amide-amine framework provide valuable flexibility for targeting different amino acid residues and modulating conjugate properties.
References
A Comparative Guide to Amine-Reactive Crosslinkers: From Classic Reagents to Modern Spacers
In the landscape of bioconjugation and drug development, the precise linking of molecules is paramount. Amine-reactive crosslinkers, which primarily target lysine residues and N-termini in proteins, are fundamental tools for creating antibody-drug conjugates (ADCs), developing PROTACs, and studying protein-protein interactions. This guide provides a detailed comparison between traditional amine-reactive crosslinkers and linker moieties exemplified by structures like C3-Amide-C4-NH2, focusing on their chemical properties, performance data, and applications.
The term "this compound" describes a specific type of linker structure: a three-carbon chain (C3) connected via an amide bond to a four-carbon chain (C4) that terminates in a primary amine (NH2). This structure is not a crosslinker in itself but rather a bifunctional spacer or linker. One end (the amine) can be coupled to a payload or protein, while the other end would be attached to a reactive group or another molecule. Its characteristics—flexibility from the alkyl chains and polarity from the amide group—provide a valuable contrast to the more rigid and varied spacer arms of conventional crosslinkers.
Performance Comparison of Amine-Reactive Crosslinkers
The efficacy of a crosslinker is determined by several factors, including its reactivity, the stability of the resulting bond, its solubility, and the length and nature of its spacer arm. Below is a comparative summary of common amine-reactive crosslinker classes.
| Crosslinker Class | Reactive Group(s) | Spacer Arm Length (Å) | Bond Formed | Reversible? | Key Characteristics |
| Homobifunctional NHS Esters | N-Hydroxysuccinimide Ester | 4.0 - 16.1 | Stable Amide | No | High reactivity with primary amines at pH 7-9; susceptible to hydrolysis. DSS is cell-permeable; BS3 is water-soluble and cell-impermeable. |
| Homobifunctional Imidoesters | Imidoester | ~11.0 | Amidine | No | Reacts with primary amines at a higher pH (8-10). The resulting amidine bond is positively charged, which can preserve the native charge of the protein. |
| Heterobifunctional (e.g., SMCC) | NHS Ester & Maleimide | 8.3 | Amide & Thioether | No | Two-step reactions allow for controlled conjugation, first targeting amines and then sulfhydryls. Widely used in ADC development. |
| Zero-Length Crosslinkers (e.g., EDC) | Carbodiimide | 0 | Amide | No | Mediates the direct coupling of carboxylates to primary amines without becoming part of the final bond. Requires an NHS co-reagent to improve efficiency and stability. |
| Alkyl Amide Linker (e.g., this compound type) | N/A (Is a spacer) | Variable (e.g., ~11-13 for the example) | N/A | N/A | Provides a flexible and relatively hydrophilic spacer. The amide bond can increase stability and influence solubility. Often incorporated into more complex constructs like PROTACs. |
Experimental Data: A Closer Look
Hydrolysis Rates of NHS Esters
The stability of the reactive group in an aqueous buffer is critical for conjugation efficiency. NHS esters are prone to hydrolysis, which competes with the desired amine reaction.
| Compound | Half-life in PBS (pH 7.4) | Optimal Reaction pH |
| BS3 (Sulfo-NHS ester) | ~ 10-20 minutes | 7.0 - 8.0 |
| DSS (NHS ester) | ~ 15-30 minutes (in presence of organic solvent) | 7.0 - 8.0 |
| EDC/NHS | Highly variable, NHS ester intermediate is short-lived | 4.5 - 7.2 |
Data are compiled from typical performance characteristics found in manufacturer technical sheets and the literature. Exact half-life is highly dependent on buffer composition, temperature, and pH.
The relatively short half-life of NHS esters necessitates prompt execution of the conjugation step after reagent preparation.
Experimental Protocols
Protocol 1: General Protein Crosslinking with BS3
This protocol outlines a typical procedure for crosslinking a protein to study protein-protein interactions.
-
Protein Preparation: Prepare the protein solution in a phosphate-free buffer (e.g., HEPES or bicarbonate) at a concentration of 1-5 mg/mL. Buffers containing primary amines (like Tris) must be avoided.
-
Crosslinker Preparation: Immediately before use, dissolve BS3 in reaction buffer to create a 10-20 mM stock solution.
-
Conjugation Reaction: Add the BS3 stock solution to the protein solution to achieve a final molar excess ranging from 20- to 100-fold over the protein. The optimal ratio must be determined empirically.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.
-
Quenching: Stop the reaction by adding a quenching buffer containing a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM. Incubate for 15 minutes.
-
Analysis: The crosslinked products can be analyzed by SDS-PAGE, size-exclusion chromatography, or mass spectrometry.
Protocol 2: Two-Step Heterobifunctional Crosslinking with SMCC
This protocol describes the conjugation of one protein to another, for instance, creating an antibody-enzyme conjugate.
-
Antibody Modification (Amine Reaction):
-
Dissolve the antibody in a suitable buffer (e.g., PBS, pH 7.2-7.5).
-
Add a 10- to 20-fold molar excess of SMCC (dissolved in DMSO) to the antibody solution.
-
Incubate for 1 hour at room temperature.
-
Remove excess, unreacted SMCC using a desalting column, equilibrating with a phosphate buffer at pH 6.5-7.0. The product is now a maleimide-activated antibody.
-
-
Enzyme Preparation (Sulfhydryl Reaction):
-
If the enzyme does not have free sulfhydryls, they can be introduced by reducing disulfide bonds with a reagent like DTT (followed by DTT removal) or by modifying primary amines with a reagent like Traut's Reagent (2-iminothiolane).
-
-
Conjugation:
-
Combine the maleimide-activated antibody with the sulfhydryl-containing enzyme.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching (Optional): The reaction can be quenched by adding a free thiol like cysteine.
-
Purification and Analysis: Purify the conjugate using chromatography techniques (e.g., size-exclusion or affinity chromatography) to separate it from unconjugated starting materials.
Visualizing Workflows and Pathways
Diagrams created using DOT language help illustrate complex processes in bioconjugation.
Caption: Workflow for homobifunctional crosslinking of interacting proteins.
Caption: Logical relationship of components in a PROTAC system.
Validating C3-Amide-C4-NH2 Conjugation Sites: A Comparative Guide to MS/MS and Alternative Methods
For researchers, scientists, and drug development professionals, the precise identification of conjugation sites in bioconjugates is a critical quality attribute that influences efficacy, stability, and safety. This guide provides a comprehensive comparison of tandem mass spectrometry (MS/MS) for the validation of C3-Amide-C4-NH2 conjugation sites against alternative analytical techniques, supported by detailed experimental protocols and data.
The formation of a stable amide bond between a molecule's C3-carboxylic acid and a protein's C4-amine represents a specific and frequently employed bioconjugation strategy. The validation of the exact location of this linkage is paramount. While tandem mass spectrometry (MS/MS) stands as the gold standard for this purpose, a clear understanding of its principles, alongside knowledge of alternative methods, allows for a well-rounded analytical approach.
Performance Comparison: MS/MS vs. Alternative Methods
The selection of an appropriate analytical method for conjugation site validation depends on various factors, including the required level of detail, sample complexity, and available instrumentation. Here, we compare the performance of MS/MS with other common techniques.
| Feature | Tandem Mass Spectrometry (MS/MS) | Spectroscopic Methods (UV/Vis, Fluorescence) | Affinity-Based Methods (ELISA, SPR) | Edman Sequencing |
| Specificity | High (Amino acid level) | Low (Overall conjugation) | Moderate (Region-specific) | High (N-terminal sequence) |
| Sensitivity | High (femtomole to attomole) | Moderate to High | High | Moderate |
| Quantitative Capability | Yes (Relative and absolute) | Indirect (Estimation of DAR) | Semi-quantitative | No |
| Information Provided | Exact conjugation site, sequence confirmation, PTM analysis | Degree of conjugation | Binding affinity, regional localization | N-terminal sequence, potential for site identification if close to N-terminus |
| Sample Requirement | Low (micrograms) | Low to Moderate | Low | Moderate |
| Throughput | Moderate | High | High | Low |
| Instrumentation Cost | High | Low | Moderate to High | High |
| Expertise Required | High | Low | Moderate | High |
In-Depth Analysis with Tandem Mass Spectrometry (MS/MS)
Peptide mapping followed by LC-MS/MS is a powerful and widely used method for identifying conjugation sites with high confidence.[1][2][3] The strategy involves the enzymatic digestion of the conjugated protein, chromatographic separation of the resulting peptides, and subsequent fragmentation and analysis by mass spectrometry. The fragmentation pattern of a modified peptide provides definitive evidence of the exact amino acid residue to which the conjugate is attached.
Experimental Protocol: Peptide Mapping LC-MS/MS
-
Sample Preparation and Enzymatic Digestion:
-
Denaturation, Reduction, and Alkylation: The conjugated protein (e.g., an antibody) is denatured using 8 M urea. Disulfide bonds are reduced with dithiothreitol (DTT) and subsequently alkylated with iodoacetamide (IAM) to prevent refolding.[3]
-
Buffer Exchange: The sample is buffer-exchanged into a digestion-compatible buffer (e.g., 100 mM Tris-HCl, pH 7.8).
-
Enzymatic Digestion: A specific protease, most commonly trypsin, is added to the protein solution at an enzyme-to-substrate ratio of 1:20 to 1:50 (w/w) and incubated overnight at 37°C.[4] Trypsin cleaves C-terminal to lysine and arginine residues.
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis:
-
Chromatographic Separation: The peptide mixture is separated using a reversed-phase liquid chromatography (RPLC) system, typically with a C18 column. A gradient of increasing organic solvent (e.g., acetonitrile) is used to elute the peptides based on their hydrophobicity.
-
Mass Spectrometry (MS): The eluted peptides are ionized, commonly using electrospray ionization (ESI), and introduced into the mass spectrometer. The instrument acquires full scan MS spectra to determine the mass-to-charge ratio (m/z) of the intact peptides.
-
Tandem Mass Spectrometry (MS/MS): Precursor ions of interest, particularly those with a mass shift corresponding to the this compound conjugate, are selected and fragmented. Collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) are commonly used fragmentation techniques. The resulting fragment ions are analyzed to generate an MS/MS spectrum.
-
-
Data Analysis:
-
The acquired MS/MS spectra are searched against a protein sequence database using specialized software.
-
The software identifies peptides by matching the experimental fragment ion series (b- and y-ions) to the theoretical fragmentation pattern of sequences in the database.
-
A mass modification corresponding to the this compound conjugate is included in the search parameters.
-
The identification of a peptide with the specific mass modification and a high-confidence score confirms the conjugation site at the amino acid level. The fragmentation pattern of amides often involves cleavage of the N-CO bond, which can provide a characteristic signature in the MS/MS spectrum.
-
Hypothetical MS/MS Data for a this compound Conjugated Peptide
| Precursor Ion (m/z) | Charge | Peptide Sequence | Modification | Site of Conjugation | Key Fragment Ions Observed |
| 856.42 | 2+ | VVSVLTVLHQDWLNGK | + this compound | Lysine (K) | y-ions showing mass shift, b-ions without mass shift until the modified residue |
| 987.50 | 2+ | TPEVTCVVVDVSHEDPEVK | + this compound | Lysine (K) | Confirmation of modification on the C-terminal lysine through y1 ion |
Alternative Methods for Conjugation Site Analysis
While MS/MS provides the most detailed information, other methods can offer complementary data or serve as initial screening tools.
Spectroscopic Methods
Spectroscopic techniques, such as UV/Vis and fluorescence spectroscopy, are primarily used to determine the degree of conjugation, often referred to as the drug-to-antibody ratio (DAR). These methods are generally not suitable for identifying the specific site of conjugation. For instance, a common assay involves monitoring unreacted amino groups with trinitrobenzene sulfonic acid (TNBS).
Affinity-Based Methods
Techniques like Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR) can provide information about the regional location of the conjugation. By using antibodies that bind to specific epitopes on the protein, it is possible to infer whether the conjugation has occurred within or near that binding site, which can indirectly suggest the location of the modification.
Edman Sequencing
Edman degradation sequentially removes amino acids from the N-terminus of a protein or peptide. If the this compound conjugation occurs on a residue near the N-terminus, this method can identify the modified amino acid by observing a cycle where no phenylthiohydantoin (PTH)-amino acid is released. However, this method is low-throughput and not suitable for identifying modifications that are not near the N-terminus.
Visualizing the Workflow
To better understand the experimental process, the following diagrams illustrate the key workflows.
Caption: Workflow for conjugation site validation by MS/MS.
Caption: Decision tree for selecting a validation method.
Conclusion
The validation of this compound conjugation sites is a critical step in the development of bioconjugates. Tandem mass spectrometry, through peptide mapping, offers unparalleled specificity and sensitivity for the precise identification of these sites at the amino acid level. While alternative methods such as spectroscopy and affinity-based assays can provide valuable, albeit less detailed, information regarding the degree and general location of conjugation, MS/MS remains the definitive technique for comprehensive characterization. The choice of methodology should be guided by the specific analytical needs of the research or development phase.
References
- 1. Conjugation Site Analysis by MS/MS Protein Sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Conjugation Site Analysis by MS/MS Protein Sequencing | Springer Nature Experiments [experiments.springernature.com]
- 3. Conjugation Site Analysis by MS/MS Protein Sequencing - Creative Biolabs [creative-biolabs.com]
- 4. Analysis of Protein Adduction Kinetics by Quantitative Mass Spectrometry. Competing Adduction Reactions of Glutathione-S-Transferase P1-1 with Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Stability of Drug Conjugate Linkers
For researchers, scientists, and drug development professionals, the in vivo stability of the linker is a critical determinant of a conjugate's therapeutic index, influencing both its efficacy and toxicity profile. Premature cleavage of the linker in systemic circulation can lead to off-target toxicity and a diminished therapeutic effect. Conversely, a linker that is overly stable may not efficiently release the active payload at the target site. This guide provides an objective comparison of the in vivo stability of common linker types, supported by experimental data, to inform the rational design of next-generation drug conjugates.
The stability of a conjugate is primarily dictated by the chemical nature of its linker. Linkers are broadly classified as either cleavable or non-cleavable, each with distinct advantages and mechanisms of action that influence their stability in biological systems.
Data on In Vivo Stability of Different Linker Types
The choice of linker chemistry has a profound impact on the in vivo performance of a drug conjugate. The following table summarizes quantitative data from various studies, comparing the in vivo stability of different classes of linkers used in antibody-drug conjugates (ADCs), which serves as a well-documented model for drug conjugates in general.
| Linker Type | Cleavage Mechanism | Representative Linker Example | Key Stability Characteristics | In Vivo Half-Life/Stability |
| Enzyme-Sensitive | Proteolytic cleavage by enzymes (e.g., cathepsins) overexpressed in tumor cells. | Valine-Citrulline (vc) | High stability in systemic circulation, with efficient cleavage in the intracellular lysosomal compartment.[1] Susceptible to cleavage by extracellular proteases like elastase, which can affect stability.[2] | A Val-Cit linked ADC showed a half-life of 240 minutes in one study, demonstrating significantly greater stability than hydrazone linkers in human plasma.[3] |
| pH-Sensitive | Acid-labile hydrolysis in the low pH environment of endosomes and lysosomes. | Hydrazone | Stability is highly dependent on the pH differential between circulation (pH 7.4) and the target cellular compartment (pH 5-6). Can be prone to premature drug release at physiological pH.[1] | Hydrazone linkers have been shown to be over 100 times less stable than Val-Cit linkers in human plasma.[3] |
| Redox-Sensitive | Reduction of disulfide bonds in the intracellular environment where reducing agents like glutathione are abundant. | Disulfide | Designed to be stable in the oxidizing environment of the bloodstream and cleaved in the reducing intracellular environment. | Stability can be variable and is a key consideration in their design. |
| Non-Cleavable | Relies on the degradation of the carrier molecule (e.g., antibody) within the lysosome to release the payload. | Thioether (e.g., from SMCC linker) | Generally exhibit higher plasma stability compared to many cleavable linkers, which can lead to a more predictable pharmacokinetic profile and potentially lower off-target toxicity. | ADCs with non-cleavable linkers have demonstrated excellent stability and performance in in vivo studies. |
| Self-Stabilizing Maleimide | Maleimide-based linkers that undergo intramolecular hydrolysis to form a stable, irreversible bond. | Mal-Dap(Boc) DCHA | Overcomes the instability of traditional maleimide-thiol linkages, which can be reversible. This leads to significantly reduced payload shedding in circulation. | An ADC with a self-stabilizing maleimide linker showed significantly less payload loss over a 7-day period in a rat model compared to a conventional maleimide ADC. |
| Tandem-Cleavage | Linkers designed with multiple cleavage sites to enhance stability and ensure efficient payload release. | P1' tandem-cleavage linker | Offers greater in vivo stability and improved payload retention on the antibody compared to monocleavage linkers. | These linkers have shown improved stability in rat serum over 7 days compared to single-cleavage linkers. |
Experimental Protocols
Accurate assessment of in vivo stability is crucial for the selection and optimization of drug conjugate candidates. Below are detailed methodologies for key experiments.
In Vivo Stability Assessment in Animal Models (e.g., Rats)
Objective: To quantify the stability of the drug conjugate in circulation by measuring key pharmacokinetic parameters over time.
Methodology:
-
Animal Model: Female Sprague-Dawley rats are commonly used for these studies.
-
Administration: A single intravenous (IV) dose of the conjugate (e.g., 1 mg/kg) is administered to the animals.
-
Sample Collection: Blood samples are collected at various time points (e.g., 0, 1, 6, 24, 48, 96, and 168 hours) post-administration. Plasma is isolated by centrifugation.
-
Analysis:
-
Total Antibody/Conjugate Concentration: The concentration of the total antibody (both conjugated and unconjugated) is measured using methods like ELISA.
-
Antibody-Conjugated Drug Concentration: The concentration of the antibody still attached to the drug payload is quantified. This can be achieved through affinity-capture LC-MS/MS or a specialized ELISA. For ELISA, an anti-idiotype antibody can be used for capture, and an antibody against the drug can be used for detection.
-
Free Payload Concentration: The amount of prematurely released payload in the plasma is quantified using LC-MS/MS. A specific precursor ion of the free payload is selected and fragmented, and the resulting product ions are detected for highly sensitive quantification.
-
-
Data Interpretation:
-
A decrease in the average drug-to-antibody ratio (DAR) over time indicates payload loss and linker instability.
-
The rate of this decrease is used to compare the relative stability of different linkers. A stable linker will exhibit a minimal change in DAR over the course of the study.
-
In Vitro Plasma/Whole Blood Stability Assay
Objective: To provide an initial screening of conjugate stability in a biologically relevant matrix before proceeding to animal studies.
Methodology:
-
Matrix Selection: While plasma has been traditionally used, recent studies have shown that incubating conjugates in whole blood can provide a better correlation with in vivo outcomes.
-
Incubation: The drug conjugate is incubated in fresh plasma or whole blood from the relevant species (e.g., mouse, rat, human) at 37°C for a set period (e.g., up to 96 hours).
-
Sample Processing: At various time points, aliquots are taken, and the reaction is quenched. For whole blood, plasma is first separated. The conjugate is then typically isolated using affinity capture techniques.
-
Analysis: The samples are analyzed by LC-MS to determine the extent of drug loss or modification. The percentage of drug loss is calculated relative to a 0-hour time point.
-
Data Interpretation: This assay helps to identify potentially unstable conjugates early in the development process, reducing the reliance on animal studies.
Visualizing Experimental and Biological Pathways
Diagrams created using Graphviz (DOT language) are provided below to illustrate key processes in the evaluation and action of drug conjugates.
Caption: Workflow for assessing the in vivo stability of drug conjugates.
Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).
Caption: Common cleavage mechanisms for different types of cleavable linkers.
References
The Impact of C3-Amide-C4-NH2 Linker Chemistry on Antibody-Drug Conjugate Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The linker connecting an antibody to a cytotoxic payload is a critical determinant of an Antibody-Drug Conjugate's (ADC) therapeutic index. Its design dictates the stability of the ADC in circulation, the efficiency of payload release, and ultimately, its overall efficacy and safety profile. This guide provides a comparative analysis of a C3-amide-C4-NH2 linker, a representative of short, hydrophilic, non-cleavable amide linkers, against the well-characterized enzyme-cleavable valine-citrulline (Val-Cit) linker. This comparison is supported by a synthesis of available experimental data for these linker classes and detailed methodologies for key evaluative assays.
Linker Technologies: A Head-to-Head Comparison
The choice between a non-cleavable linker, such as the this compound, and a cleavable linker like Val-Cit involves a trade-off between stability and the mechanism of payload release. Non-cleavable linkers offer enhanced plasma stability, minimizing off-target toxicity, but typically lack a bystander effect.[1][2] In contrast, cleavable linkers can release a membrane-permeable payload that can kill neighboring antigen-negative tumor cells, a significant advantage in treating heterogeneous tumors, but may be more susceptible to premature cleavage in circulation.[3][4]
Data Presentation: Quantitative Comparison of Linker Performance
The following tables summarize key quantitative parameters for ADCs constructed with a representative non-cleavable amide linker versus a cleavable Val-Cit linker. It is important to note that direct comparisons can be influenced by the specific antibody, payload, and experimental conditions.
| Parameter | Non-Cleavable Amide Linker (e.g., this compound) | Cleavable Val-Cit Linker | Key Insight | Citation |
| Plasma Stability (Half-life) | High (>10 days) | Variable (can be unstable in rodent plasma, ~2-12 days in primates) | Non-cleavable linkers generally exhibit superior stability in circulation, leading to a wider therapeutic window. | [5] |
| In Vitro Cytotoxicity (IC50) | Potent (low nM range) | Potent (pM to low nM range) | Both linker types can produce highly potent ADCs, with the specific IC50 being highly dependent on the payload. | |
| Bystander Effect | Limited to none | Pronounced (with membrane-permeable payloads) | The release of a charged payload-linker-amino acid metabolite from non-cleavable ADCs restricts its ability to cross cell membranes. | |
| In Vivo Efficacy (Tumor Growth Inhibition) | Effective, particularly in homogenous, high-antigen expressing tumors | Highly effective, especially in heterogeneous tumors due to the bystander effect. | The optimal linker choice for in vivo efficacy is often context-dependent. |
Experimental Protocols: Methodologies for ADC Efficacy Evaluation
A thorough assessment of an ADC's efficacy requires a panel of well-defined in vitro and in vivo assays. The following are detailed protocols for key experiments used to compare the performance of different ADC linkers.
In Vitro Cytotoxicity Assay
This assay determines the dose-dependent potency of an ADC in killing cancer cells.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC in antigen-positive and antigen-negative cell lines.
-
Methodology:
-
Cell Seeding: Seed antigen-positive (e.g., HER2-positive SK-BR-3) and antigen-negative (e.g., HER2-negative MDA-MB-468) cells in 96-well plates and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and treat the cells for 72-120 hours.
-
Viability Assessment: Measure cell viability using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo®.
-
Data Analysis: Plot cell viability against ADC concentration and determine the IC50 value using a non-linear regression analysis.
-
Bystander Effect Assay
This assay evaluates the ability of the released payload to kill neighboring antigen-negative cells.
-
Objective: To assess the bystander killing potential of an ADC.
-
Methodology (Co-culture assay):
-
Cell Line Preparation: Use a pair of isogenic cell lines, one antigen-positive and one antigen-negative, with the latter engineered to express a fluorescent protein (e.g., GFP) for identification.
-
Co-culture Setup: Seed a mixed population of antigen-positive and antigen-negative cells at a defined ratio (e.g., 1:1).
-
ADC Treatment: Treat the co-culture with the ADC at a concentration that is cytotoxic to the antigen-positive cells.
-
Analysis: After a 72-hour incubation, use flow cytometry or high-content imaging to quantify the viability of the GFP-positive (antigen-negative) cell population. A significant reduction in the viability of antigen-negative cells in the presence of antigen-positive cells and the ADC indicates a bystander effect.
-
In Vivo Tumor Xenograft Study
This assay evaluates the anti-tumor efficacy of an ADC in a living organism.
-
Objective: To assess the in vivo anti-tumor activity of an ADC.
-
Methodology:
-
Model Establishment: Implant human tumor cells (either antigen-positive alone or a mix of antigen-positive and -negative for bystander assessment) subcutaneously into immunodeficient mice.
-
ADC Administration: Once tumors reach a palpable size, administer the ADC intravenously.
-
Tumor Growth Monitoring: Measure tumor volume at regular intervals.
-
Data Analysis: Compare the tumor growth in ADC-treated mice to that in vehicle-treated control mice to determine the extent of tumor growth inhibition.
-
Mandatory Visualizations
ADC Mechanism of Action
Caption: General workflow of ADC-mediated cell killing.
Experimental Workflow for Bystander Effect Assay
Caption: Step-by-step process for the co-culture bystander assay.
Signaling Pathway for Apoptosis Induction by a Microtubule Inhibitor Payload
Caption: Downstream signaling cascade initiated by a microtubule inhibitor.
Conclusion
The selection of a linker is a multifaceted decision in ADC design. A this compound linker, as a representative of non-cleavable amide linkers, offers the significant advantage of high plasma stability, which can translate to a wider therapeutic window and reduced off-target toxicity. However, this comes at the cost of a diminished bystander effect, which may limit its efficacy in heterogeneous tumors. In contrast, cleavable linkers like Val-Cit, while potentially less stable, can induce potent bystander killing, a desirable attribute for treating tumors with varied antigen expression. The experimental protocols and comparative data presented in this guide provide a framework for the rational selection and evaluation of linker technologies to optimize the therapeutic potential of next-generation ADCs.
References
Navigating the Separation: A Comparative Guide to HPLC Characterization of C3-Amide-C4-NH2 Conjugates
For researchers, scientists, and drug development professionals, the precise analytical characterization of novel molecular entities is paramount. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the characterization of C3-Amide-C4-NH2 conjugates, crucial linkers in various biopharmaceutical applications. We present a head-to-head comparison of Reversed-Phase HPLC (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC), offering detailed experimental protocols and data-driven insights to aid in method selection and optimization.
The unique structure of this compound conjugates, featuring both a hydrophobic hydrocarbon chain and polar amide and amine functionalities, presents a distinct challenge for chromatographic separation. The selection of an appropriate HPLC method is critical for achieving accurate quantification, purity assessment, and stability testing. This guide explores the two most promising HPLC strategies, outlining their principles, advantages, and expected performance.
At a Glance: RP-HPLC vs. HILIC for this compound Conjugate Analysis
The choice between RP-HPLC and HILIC largely depends on the overall polarity of the conjugate and the desired chromatographic selectivity. Below is a summary of the key performance parameters for each technique.
| Performance Parameter | Reversed-Phase HPLC (RP-HPLC) with C18 Column | Hydrophilic Interaction Liquid Chromatography (HILIC) with Amide Column |
| Retention Mechanism | Primarily hydrophobic interactions. | Partitioning into a water-enriched layer on the stationary phase surface and polar interactions. |
| Expected Retention | Moderate to low, dependent on mobile phase organic content. | High, particularly for more polar conjugates. |
| Selectivity | Excellent for resolving species with differing hydrophobicity. | Orthogonal selectivity to RP-HPLC, excels at separating polar and hydrophilic compounds.[1][2] |
| Peak Shape | Generally good, but potential for tailing with the basic amine group. | Can provide improved peak shapes for polar and basic analytes. |
| Sensitivity (MS) | Good, but ion suppression can occur with ion-pairing agents. | Often enhanced MS sensitivity due to high organic content in the mobile phase.[1] |
| Method Robustness | High, well-established technique. | Can be less robust, sensitive to mobile phase water content and buffer choice.[3] |
Delving into the Methods: Experimental Protocols
The following are detailed starting protocols for the analysis of this compound conjugates using both RP-HPLC and HILIC. These should serve as a foundation for method development and optimization.
Protocol 1: Reversed-Phase HPLC (RP-HPLC)
This method is a standard approach for compounds with some degree of hydrophobicity. The use of an embedded polar group (EPG) C18 column can help to improve peak shape for the basic amine moiety.
-
Column: Ascentis Express RP-Amide, 10 cm x 2.1 mm I.D., 2.7 µm particle size, or equivalent C18 column with an embedded polar group.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: 5% to 60% B
-
15-17 min: 60% to 95% B
-
17-19 min: 95% B
-
19-20 min: 95% to 5% B
-
20-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 214 nm and/or Mass Spectrometry (MS).
-
Injection Volume: 5 µL.
Protocol 2: Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is a powerful alternative for highly polar compounds that are poorly retained in reversed-phase chromatography. An amide-based stationary phase is often a good starting point due to its reduced reactivity compared to amine phases.
-
Column: TSKgel Amide-80, 15 cm x 2.0 mm I.D., 3 µm particle size, or equivalent amide-functionalized column.
-
Mobile Phase A: 95% Acetonitrile, 5% Water, with 10 mM Ammonium Formate, pH 3.0.
-
Mobile Phase B: 50% Acetonitrile, 50% Water, with 10 mM Ammonium Formate, pH 3.0.
-
Gradient Elution:
-
0-2 min: 0% B
-
2-15 min: 0% to 50% B
-
15-17 min: 50% to 90% B
-
17-19 min: 90% B
-
19-20 min: 90% to 0% B
-
20-30 min: 0% B (re-equilibration)
-
-
Flow Rate: 0.25 mL/min.
-
Column Temperature: 40 °C.
-
Detection: UV at 214 nm and/or Mass Spectrometry (MS).
-
Injection Volume: 2 µL.
Visualizing the Path Forward: Workflow and Pathway Diagrams
To facilitate a systematic approach to method development, the following diagrams illustrate the logical workflow for selecting and optimizing an HPLC method for this compound conjugates.
Caption: HPLC Method Selection Workflow for this compound Conjugates.
The following diagram illustrates the key interactions at play in both reversed-phase and HILIC separations of the target conjugate.
Caption: Dominant Separation Mechanisms in RP-HPLC and HILIC.
References
Literature Review of C3-Amide-C4-NH2 Applications: A General Overview of Amide-Containing Compounds in Research
The broader search for "amide derivatives" reveals a vast and diverse field of research, highlighting the critical role of the amide functional group in drug discovery, materials science, and biochemistry[3][4][5]. Amide bonds are fundamental to the structure of proteins and peptides and are present in a wide array of pharmaceuticals, including analgesics, anesthetics, and vitamins. This review, therefore, provides a general overview of the applications of amide-containing compounds, which may serve as a contextual basis for understanding the potential applications of specific structures like C3-Amide-C4-NH2.
General Applications of Amide Derivatives in Drug Development
Amide derivatives are a cornerstone of medicinal chemistry due to their metabolic stability and ability to form hydrogen bonds, which are crucial for molecular recognition and binding to biological targets. The versatility of the amide bond allows for its incorporation into a wide range of therapeutic agents with diverse biological activities.
Table 1: Reported Biological Activities of Various Amide Derivatives
| Biological Activity | Examples of Amide-Containing Scaffolds | Reference |
| Antimicrobial | Thiacalixarene derivatives, Nitro-imidazole derivatives, Cyclopropane-containing amides | |
| Anticancer | 21R-citrinadin A precursor | |
| Anticonvulsant | Picolinic acid benzylamide, Nicotinic acid benzylamide | |
| Analgesic & Anti-inflammatory | Acetaminophen, Phenacetin | |
| Neuroprotective | Chroman derivatives |
Synthesis of Amide Derivatives
The synthesis of amide bonds is a well-established area of organic chemistry, with numerous methods available to researchers. The choice of synthetic route often depends on the specific substrates, desired yield, and reaction conditions.
Common Synthetic Methods for Amide Bond Formation:
-
Reaction of Carboxylic Acids with Amines: This is the most common method, often facilitated by coupling reagents like dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid.
-
From Acid Halides or Anhydrides: Acyl chlorides or anhydrides react readily with amines to form amides.
-
Beckmann Rearrangement: An acid-catalyzed rearrangement of an oxime to an amide.
-
Multi-component Reactions: Reactions like the Ugi and Passerini reactions allow for the synthesis of complex amide-containing molecules in a single step.
A general workflow for the synthesis and screening of amide derivatives is depicted below.
References
Safety Operating Guide
Standard Operating Procedure: Disposal of C3-Amide-C4-NH2 Compounds
This document provides a comprehensive guide for the safe and compliant disposal of C3-Amide-C4-NH2 compounds, a class of molecules characterized by an amide group at the C3 position and an amine group at the C4 position. Given that specific compounds within this class may be novel or uncharacterized, this procedure emphasizes a safety-first approach based on functional group chemistry and established laboratory waste management protocols. Adherence to these guidelines is crucial for ensuring the safety of laboratory personnel and protecting the environment.
Hazard Assessment and Chemical Profile
Prior to handling or disposal, a thorough hazard assessment is mandatory. The dual presence of amide and amine functional groups dictates the primary chemical characteristics and potential hazards.
-
Amides: Generally considered to be of low reactivity. However, they can be hydrolyzed under strong acidic or basic conditions to yield a carboxylic acid and an amine. Some amides may have toxicological properties that are not yet fully understood.
-
Amines: Aliphatic amines are typically basic, corrosive, and can be flammable. They can cause severe skin burns and eye damage. Many amines are toxic and may be harmful if inhaled, swallowed, or absorbed through the skin. They are also often volatile, posing an inhalation risk.
A risk assessment should be conducted by reviewing any available Safety Data Sheet (SDS) for the specific compound or structurally similar molecules. If no direct SDS is available, the potential hazards should be inferred from the properties of the parent amine and carboxylic acid used in its synthesis.
Table 1: General Properties and Potential Hazards of Aliphatic Amides and Amines
| Property | Aliphatic Amides | Aliphatic Amines |
| Reactivity | Generally low; can be hydrolyzed with strong acids/bases. | Basic, may react vigorously with acids and oxidizing agents. |
| Toxicity | Varies widely; some can be toxic or irritants. | Often toxic, corrosive, and may be sensitizers. |
| Flammability | Generally low to moderate. | Can be flammable, with vapors forming explosive mixtures with air. |
| Physical Hazards | Can be irritants to skin, eyes, and respiratory tract. | Corrosive; can cause severe burns to skin and eyes. |
| Primary Concerns | Long-term toxicological effects. | Acute toxicity, corrosivity, and flammability. |
Personal Protective Equipment (PPE)
Due to the potential hazards, particularly from the amine functional group, the following minimum PPE must be worn at all times when handling this compound compounds for disposal:
-
Hand Protection: Nitrile or neoprene gloves. Check glove compatibility charts for the specific solvent or chemical.
-
Eye Protection: Chemical safety goggles. A face shield should be worn in addition to goggles if there is a splash hazard.
-
Skin and Body Protection: A flame-resistant lab coat. Ensure arms are fully covered.
-
Respiratory Protection: All handling of the compound, especially if it is volatile or a powder, must be performed inside a certified chemical fume hood to prevent inhalation.
Segregation and Waste Collection
Proper waste segregation is the most critical step in ensuring safe and compliant disposal. The appropriate waste stream depends on the physical state of the compound and any solvents used.
Step 1: Determine the Correct Waste Stream. Consult your institution's Environmental Health & Safety (EHS) office to identify the designated waste streams. Generally, chemical waste is categorized as follows:
-
Non-Halogenated Organic Solvents: For organic solvents that do not contain halogens (F, Cl, Br, I).
-
Halogenated Organic Solvents: For organic solvents containing halogens.
-
Aqueous Waste: For water-based solutions. The pH must be checked and neutralized (typically to between 6 and 9) before collection, unless otherwise directed by EHS.
-
Solid Chemical Waste: For powders, contaminated labware (e.g., weigh boats, contaminated gloves), and reaction residues.
Step 2: Collect the Waste.
-
Liquid Waste: Collect this compound, and any solutions thereof, in a designated, properly labeled hazardous waste container.
-
Do NOT mix incompatible waste streams. The basic nature of the amine group means it should not be mixed with acidic waste.
-
Leave at least 10% of headspace in the container to allow for vapor expansion.
-
-
Solid Waste: Collect solid this compound and any contaminated disposable materials (e.g., gloves, wipes, filter paper) in a designated solid waste container.
-
Ensure all sharps (needles, scalpels) are placed in a puncture-proof sharps container first.
-
Step 3: Label the Waste Container. All waste containers must be labeled with a hazardous waste tag immediately upon the first addition of waste. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name(s) of all contents, including solvents. Do not use abbreviations.
-
The approximate percentage of each component.
-
The primary hazard(s) (e.g., "Corrosive," "Toxic," "Flammable").
-
The date the waste was first added.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of a this compound compound.
Caption: Decision workflow for the safe disposal of this compound compounds.
Emergency Procedures
In the event of a spill or exposure, immediate action is critical.
-
Spill:
-
Small Spill (in fume hood): Absorb the spill with a chemical absorbent material (e.g., vermiculite or sand). Collect the contaminated absorbent into the solid chemical waste container. Clean the area with an appropriate solvent.
-
Large Spill (or any spill outside a fume hood): Evacuate the immediate area. Alert personnel and call your institution's emergency number and EHS. Prevent others from entering the area.
-
-
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with the emergency eyewash station for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move the affected person to fresh air immediately.
-
Ingestion: Do NOT induce vomiting.
-
In all cases of personnel exposure, seek immediate medical attention after providing initial first aid.
Disclaimer: This document provides general guidance. All laboratory personnel are required to follow the specific chemical hygiene and waste disposal plans established by their institution's Environmental Health & Safety (EHS) department. Always consult with your EHS office for any questions regarding chemical disposal.
Personal protective equipment for handling C3-Amide-C4-NH2
Disclaimer: No specific Safety Data Sheet (SDS) for C3-Amide-C4-NH2 was found. The following guidance is based on the safety profiles of structurally related amide and amine compounds. Researchers must perform a thorough risk assessment before handling this compound and consult the specific SDS if one becomes available. This guide is intended for research, drug development professionals, and scientists.
This document provides crucial safety and logistical information for handling this compound, a potent linker molecule. Adherence to these procedures is vital for minimizing risk and ensuring a safe laboratory environment.
Immediate Safety and Hazard Summary
Due to the presence of amide and amine functional groups, this compound should be handled with caution. Amine compounds can be corrosive and cause severe skin burns and eye damage, while some amides can be toxic.[1] The following table summarizes the potential hazards and the required personal protective equipment (PPE).
| Hazard | Required PPE | Key Considerations |
| Skin Corrosion/Irritation | Chemical-resistant gloves (double-gloving recommended), lab coat, and closed-toe shoes.[1][2] | Select gloves with high resistance to corrosive amines.[1] Ensure complete body coverage. |
| Eye Damage/Irritation | Chemical safety goggles and a face shield.[3] | Goggles must provide a complete seal around the eyes. A face shield is necessary to protect the entire face from splashes. |
| Respiratory Irritation | Work in a well-ventilated area or a certified chemical fume hood. A NIOSH-approved respirator may be necessary for operations that generate dust or aerosols. | The choice of respirator depends on the potential for airborne exposure. |
| Flammability | Use non-sparking tools and work away from ignition sources. | While not explicitly stated for this compound, related amines can be flammable. |
Operational Plan: Handling Procedures
Strict adherence to the following handling procedures is essential to minimize risk.
-
Engineering Controls: All work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood, especially when handling powders or creating solutions.
-
Personal Protective Equipment (PPE): A comprehensive PPE strategy is mandatory.
-
Eye and Face Protection: Chemical safety goggles with side shields are the minimum requirement. A face shield must be worn over the goggles during procedures with a high risk of splashing.
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are required. Given the potential corrosivity of the amine group, consider double-gloving for enhanced protection. Always inspect gloves for tears or degradation before use.
-
Body Protection: A long-sleeved laboratory coat is required. For larger quantities or when there is a significant splash risk, a chemical-resistant apron or coveralls should be worn over the lab coat.
-
Footwear: Closed-toe shoes are mandatory in the laboratory.
-
Respiratory Protection: If working outside a fume hood or if there is a risk of generating aerosols or dust, a NIOSH-approved respirator with appropriate cartridges for organic vapors and amines should be used.
-
-
Hygiene Practices: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn. Remove contaminated clothing immediately and wash it before reuse.
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization: Due to the nitrogen content, this compound may be classified as hazardous waste. Consult local, state, and federal regulations for proper classification.
-
Waste Collection:
-
Solid Waste: Collect un-used or waste this compound in a clearly labeled, sealed container designated for hazardous chemical waste.
-
Liquid Waste: Collect solutions containing this compound in a labeled, sealed, and appropriate hazardous waste container.
-
Contaminated Materials: Gloves, absorbent materials, and other disposable items contaminated with the chemical should be collected in a sealed, labeled container and disposed of as hazardous waste.
-
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.
Experimental Workflow and Safety Protocols
Caption: Workflow for handling this compound from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
